2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-(2-fluorophenyl)-2-oxoethyl]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O/c12-10-4-2-1-3-9(10)11(15)5-8(6-13)7-14/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUFLZSMHQHSHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(C#N)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701233839 | |
| Record name | 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701233839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312307-38-3 | |
| Record name | 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312307-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-(2-Fluorophenyl)-2-oxoethyl)propanedinitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0312307383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701233839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile (CAS 312307-38-3): A Key Intermediate in Vonoprazan Synthesis
Abstract: This document provides an in-depth technical overview of 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile, a pivotal chemical intermediate in the synthesis of Vonoprazan, a potassium-competitive acid blocker (P-CAB). We will explore its strategic importance in drug design, focusing on the role of its fluorinated moiety, detailed synthesis protocols, physicochemical properties, and its dual function as both a critical building block and a monitored impurity in pharmaceutical quality control. This guide is intended for researchers, chemists, and professionals in the field of drug development and manufacturing, offering field-proven insights and methodologies.
Introduction & Strategic Importance
This compound (also known as 2-(2-(2-fluorophenyl)-2-oxoethyl)malononitrile) is a highly functionalized organic compound primarily recognized for its role as a key intermediate in the manufacturing of Vonoprazan.[1][2] Vonoprazan is a groundbreaking medication used for treating gastric acid-related disorders, functioning as a P-CAB to suppress gastric acid secretion.[3][4][5] The thoughtful design of this intermediate is a testament to the strategic approach of modern medicinal chemistry.
The inclusion of an ortho-fluorine atom on the phenyl ring is not incidental; it is a deliberate strategy to enhance the pharmacokinetic profile of the final active pharmaceutical ingredient (API).[6] This substitution can significantly improve metabolic stability by sterically hindering oxidative metabolism at adjacent positions on the aromatic ring.[6] This enhanced stability often translates to a longer biological half-life for the drug, which can allow for less frequent dosing and may improve patient compliance.[6] Furthermore, the high electronegativity of the fluorine atom influences the molecule's electronic distribution, which can affect its binding affinity with biological targets.[6] Understanding the properties and synthesis of this intermediate is therefore fundamental for any organization involved in the production of Vonoprazan or related compounds.
Physicochemical Properties & Characterization
The compound is typically an off-white to light brown solid or white powder.[7][8] Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 312307-38-3 | [1][3][4] |
| Molecular Formula | C₁₁H₇FN₂O | [4][5][9] |
| Molecular Weight | 202.18 g/mol | [3][4][5] |
| IUPAC Name | This compound | [10][11] |
| Synonyms | 2-(2-(2-fluorophenyl)-2-oxoethyl)malononitrile, Vonoprazan Impurity 32, TAK-438 intermediate 1 | [4][5][10] |
| Boiling Point | 399.8 ± 37.0 °C (Predicted) | [4][7] |
| Density | 1.249 ± 0.06 g/cm3 (Predicted) | [4][7] |
| Solubility | Very slightly soluble (0.18 g/L at 25 °C) | [12] |
| Storage | 2-8°C, in a dry, dark, and well-ventilated place | [4][7][13] |
Spectroscopic Profile
Full characterization relies on standard spectroscopic methods. While specific spectra are proprietary to manufacturers, data including ¹H NMR, ¹³C NMR, IR, and MS are available from various chemical suppliers.[3][14]
A noteworthy feature revealed by Nuclear Magnetic Resonance (NMR) studies on this and structurally related compounds is the presence of through-space spin-spin couplings, specifically ¹H–¹⁹F and ¹³C–¹⁹F couplings.[3][15] The observation of these couplings provides strong evidence for a preferred spatial conformation where the fluorine atom is in close proximity to the α-protons and α-carbon of the oxoethyl chain, consistent with an s-trans conformer.[15] This conformational preference, supported by Density Functional Theory (DFT) calculations, is a direct consequence of the ortho-fluoro substitution and influences the molecule's reactivity and incorporation into the larger structure of Vonoprazan.[3]
Synthesis and Purification
The most common and efficient synthesis of this compound involves a nucleophilic substitution reaction.[1] The causality behind this choice of pathway is its high efficiency and the ready availability of the starting materials.
Detailed Experimental Protocol
This protocol is a representative methodology based on established chemical principles for this reaction type.[1]
-
Reactor Setup: To a clean, dry, nitrogen-purged reactor vessel, add malononitrile (1.0 eq).
-
Solvent Addition: Add an appropriate volume of Tetrahydrofuran (THF) to dissolve the malononitrile completely. The choice of THF is critical as it provides excellent solubility for both the nucleophile and the electrophilic starting material, facilitating a homogenous reaction environment.
-
Base Addition: Add potassium carbonate (K₂CO₃, ~1.5 eq) to the solution. Potassium carbonate is selected as it is a sufficiently strong base to deprotonate the acidic methylene protons of malononitrile, forming the reactive carbanion, yet it is mild enough to prevent undesired side reactions.
-
Substrate Addition: Slowly add a solution of 2-bromo-2'-fluoroacetophenone (1.0 eq) in THF to the reaction mixture at room temperature. A controlled, slow addition is crucial to manage any potential exotherm and to minimize the formation of dimeric impurities.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material (2-bromo-2'-fluoroacetophenone) is consumed.
-
Workup: Upon completion, filter the reaction mixture to remove the inorganic salts (potassium bromide and excess potassium carbonate). Concentrate the filtrate under reduced pressure to remove the THF solvent.
-
Purification: The resulting crude product is purified via silica gel column chromatography.[1] This step is essential to remove any unreacted starting materials and side products, ensuring the final intermediate achieves the high purity (>99%) required for pharmaceutical applications.[1] The purified fractions are combined and concentrated to yield this compound as a solid.
Role in Downstream Synthesis
The primary value of this compound is its function as a precursor to the core pyrrole structure of Vonoprazan.[16][17] The compound undergoes a reductive cyclization process to form key downstream intermediates like 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.
This transformation, often achieved in a one-pot method to improve efficiency and reduce waste, involves the reduction of both the ketone and the nitrile functionalities, followed by an intramolecular condensation to form the pyrrole ring.[16] Catalysts such as Raney Nickel and other metal catalysts are typically employed under a hydrogen atmosphere to facilitate this complex transformation.[16]
Quality Control & Impurity Profiling
In the context of pharmaceutical manufacturing, a starting material or intermediate for one step can be an impurity in a subsequent step or in the final API. This compound is also known as "Vonoprazan Impurity 32".[4][5] Therefore, its quantification is a critical aspect of the quality control (QC) and safety assessment of Vonoprazan.[4]
Regulatory bodies require stringent control over impurities in APIs. Thus, highly sensitive analytical methods (e.g., HPLC, LC-MS) are developed and validated to detect and quantify trace amounts of this compound in the final drug product. It serves as a reference standard for these analytical tests, allowing manufacturers to ensure that each batch of Vonoprazan meets the required specifications for purity and safety.[4]
Safety & Handling
While comprehensive toxicological data is limited, the compound is classified with specific hazards that necessitate careful handling.[13] The primary identified hazard is its potential to cause an allergic skin reaction.[11][18]
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [11][18] |
| Signal Word | Warning | [11][18] |
| Hazard Statement | H317: May cause an allergic skin reaction. | [11][18] |
| Precautionary Statements | P261, P272, P280, P302+P352, P333+P313, P501 | [9][18][19] |
Handling Recommendations:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, to avoid formation and inhalation of dust.[13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][13][19]
-
Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.[9][13]
Storage: Store in a cool, dry, and well-ventilated place.[13] Keep the container tightly closed to prevent moisture ingress and contamination.[13] Recommended storage temperature is 2-8°C.[4]
Conclusion
This compound is more than a simple chemical intermediate; it is a product of strategic molecular design that is integral to the efficacy and manufacturability of Vonoprazan. Its synthesis is a robust and well-understood process, and its carefully engineered fluoro-substitution provides tangible pharmacokinetic benefits to the final drug product. For scientists and professionals in drug development, a thorough understanding of this compound—from its synthesis and purification to its role as a critical quality attribute—is essential for the successful and safe production of a vital medication for acid-related disorders.
References
- Benchchem. This compound | 312307-38-3. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED-Oe5_VP6BjhGOlV8_gJopxGFJ5ZFaKRCrZxyFScnkhijDrVe17noQA2KBm14HwDHnuj9Z8AoxzMJt0owlxfW3v5wWUZgDjgoHDx4T83gxAvSdv5fcAkpqf1v85W-fm4KuQ9_Ug==]
- lookchem. Cas 312307-38-3,this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHURiQTEXwT5FZz-yrka7_MDjNBO6qCw3neCMzhttBjAvZB_nihaDyTYzUlSwjAUsag18w5lGjYQOZN6OCAn6WkJy2orHArJoZd-puAnD5gGfodFx5AuvmDeFM6gEVMbX1RDgyWtg334BI=]
- NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of this compound: A Cornerstone in Pharmaceutical Production. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECm9fraCaGsJpmhEpOWeyq2HEygnPo6XO-AxBnU6V1qyvKqmvIAdrWN_99fgMAufi0G02dO-JbEnjOC96J5uz9a5KaxFo4MpDhGSijhQ-lkbDMmmTY5MUvO-p7HCVqd67G0QkRfxReE8BAduic0PsYC4pNx1ZwxxOUjInIyxHBlnPnGCykrPO-R85E3kX2O-0Zt7Pd1VnMosF_fI1-p4lcpP_rJY9-u35pe-phhN9h9-RNvMTBqkI2g5cjKVe7h6FiUCyXiMg5anPcESXT7II52qSWYLrWD2ec]
- NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Fluorinated Compounds in Modern Drug Development: A Look at this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMinEl4c9oFrHA0aOhS57Z7TQ-iPIBIvFFquYEyCal5Lw9FWzoEfcOx5ZAZJs6NxWc6QeG48YbD9KqGkK-mvnbXUmXKRKDAquz6A2kqZd7Cgnd00x6eQTLlEpQyhx-ZADniRNkyXHrv6YL_Vswv5u-LxTaMYdtM1d54dYr3W6xIw0MKGhaXoFNlUGNNCQqltF81dyYxk0_X1qbyJI-1wQDHRQSBWJINsred92wy7-5dilX6m7d9UQ2bLF2NzbcHZ2QF8wdWFQReK7JA-3IUgN8dWcsixREp8MmPfAqfg==]
- Capot Chemical. material safety data sheet - this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJFQoXGgeK2ZJqiFMlz34pn53j-XRjsbVaSJecx9b6cNAEcdp2Mv3iaeJb2bXkMSOIogOgDPsHed4_5gD6septSki_jlQcXbHxLrQPCKS1DKokNUKSNWxBzI_jWIdZDBBq4gfeI28FSuGDn1I=]
- ChemicalBook. This compound | 312307-38-3. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFURKx3b6pH7B7eNVGmV-zuyTDxZGpYWF7HlC0iI9qhXQJvGOpBVp50mZpG5nkq_hf-_K4HzlGZw19RK6aFfeltQ688iSVcc3qE95FGaODEL6h7mKHrhM5ztagAhBwcDNytYn-k4HzBt0ANcdupHZ-ADmZ4dWDtNlKPtzZshTK3bnM=]
- ChemicalBook. This compound - Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdO1MbbfDDVvE2TXEeQD7xH-aIAd3LkPTFhvRG7nHgaTWL_LFErhG2mOMHhLCUFMFFVdhwC7eYAHtlddLIYPkDkAvlRFI-pONzSK3kL6xbUpUqsB4XBxCcQWfioKUi7UtBd7KwX8ocr0c638mKIA2HFwddwH-NJP07v95djW07ZghXeIDuDIkJQPNxcmGMYg==]
- Guidechem. This compound (CAS No. 312307-38-3) SDS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiD0PvE-5_iNpW1yKa1F7a9TdyfwKBCkMSBpVPVY5-FYQfTJcXG5ljjF5tmD37V0OjZC3ZD7arMZv9n9OvRwErB3sEavDkRgBzddIwOfwf82SpfMoI35c9qv4XaGTWL8jDcolT0MSK5iuv]
- Pharmaffiliates. CAS No 312307-38-3 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoPzdcT-WNNEoisE_lAn4wBvkgy60qLi879oX3x_TCALPYxJmtH6l-iLuGxdWp2uaP06hLeGGneMf7Va5JAsHPTS-xaGfScJdtjfQIfcV7OkOIyBNLSVd61qAl7g-e_v1iWho09-8OHEtOW2LK1Jl7jcF0HJ3FIcO9OijzOUtPf1s68g==]
- Google Patents. Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG154TDUa9N7M5rOfiXImu04JDNwRGdwT08aIsxFy9AFV2R_TdYN4bIyx5rYvIKNXWsF24kBXcq4Hq8-zcev0lT7LFjw4mwg9KWPeb0jNg4EI6nyb8hAGL45T5H1Aze87UlHZqAp3_yxt8WLRM=]
- ChemicalBook. This compound(312307-38-3) 1H NMR. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDOu33M06hySvZMimSoX8MUncBFbumnlmk8rNCGMkGfrtyntuhCgSfOCZUU8tbB58OXDnceovyAw16hRQosh0I9eC6nWdTtYEIlX44u8D7NbkyZ5Gf941AndgirAfSw3uBVArEPPj0AhZ3sXvEs_bBcXrAkTl1_w==]
- Ambeed.com. 312307-38-3 | 2-(2-(2-Fluorophenyl)-2-oxoethyl)malononitrile. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTAbykd9TWkN-tua4lZarugHnSQ_55IbUi-BNOjDdqCzr6fRdfIvLudnxEAm6Mcyj3qlt2s_YzthDBZWpzdaaBYq9nIVpyWRcnXoEu-kGnphSiBGMPhlYAVL7Wgq3KLYwrhCGTsu-KafskFw==]
- Simson Pharma. Vonoprazan Impurity 46 | CAS No: 312307-38-3. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH03Fte3gANCP_QfVaLFvsr83W5-GXX3Uc3cRB5RvQyFPgxNla98MKQ5X72BgNbvAZNQ1Gzyvg1HC3Giha9NkEDr2BKw9PWrXANViCLbKLDGn6HfQQLdor-S98Ylxz4dna7WsTNcnP2PupjlpUMiGdzhQ==]
- National Center for Biotechnology Information. 2-(2-(2-Fluorophenyl)-2-oxoethyl)propanedinitrile - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM-pm-TqN0pjiufqITrVHXVm81NiOIqvVkd76ORm3GS61_X4ToZurTdSbMiRcBnRCyDS4XXaE5jZZpd_7ZUjKnK_FBJddBa2vjzf6j1K7Maa7FFBnkVkKp6pW25SM4_tZ1l7hCotdYlxBR1xGWjQ4MFWapsWe252ZWB3OYOhgmk5DZsrGqlA1QqdmwPAnOuvy0OJh-YFg=]
- Manasa Life Sciences. 2-(2-(2-Fluorophenyl)-2-oxoethyl)malononitrile. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp-suVcOB1OOcRgCcILZJCZi27f-AIBH0l0LjfcxJ_UQ1hE00fvDBtqwr3cd-eUesv2kZUDrvk7Nxq3zEy9kUvZs2JJbhJAY-ouCwA6KEFkyRIPwCUoAlk5xIalFXhToR9Xdn8p_Vbs7_op3ZQvVYtOg-morAF3_Wxd0zrQbnItewg7Ey4FBJ0ARo14hyiLuajPIQimLF8]
- Afine Chemicals Limited. CAS No 312307-38-3 this compound Pharmaceutical Intermediates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0hBjurMIVeYih-yaaprxNiORglEKro_GCn8ly1VaNrR9KUccKDg0PD1AkiDiAkozWRe65MY-JVdEuFUk6EcAa1e7dYOxVUBgRrQbpGiU_R2DgNP5ggW_qlsfqZabNB1-Qpu9prwywou8VIkKgx2XHvsHGxNGzAS3E2t2pGzT1rAnLdY6A7z4L1K0yMlLyVSiVSEtLqDBLp2SMTE4O-3RZZaPjjJ_6H5PJitPrH7F7hWg3voFsuUg7k_j6kQ==]
- ChemicalBook. This compound CAS 312307-38-3. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvO51wa-oOcujMoB79vy3qBBXYCMClmNod0a13orbDw5KlNzvf0VNui27sjM2JDNPeyHT6sigAQ9o4AbRUaWHxzcGd6FJHzyjWVpeqb_ayagz-e3BSI6ARWCA9E6JQigfYT9rBIFVhpmLRySSsJsprVdvAc_7Mo0VvZ-H5DJuVPA==]
- PA Standard Labs. CAS No : 312307-38-3 | Product Name : 2-(2-(2-Fluorophenyl)-2-oxoethyl)malononitrile. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvsioLISNgfZy1zzhVbvkjsOVGqYTyAMZxQHdCXr2VvZyHMTkP1bcfIM1zE1dJQN4xJfuIvzBF-9nQ2iAVpjeR_8od6rrru_wNIPzxpl8ImDtpflznFpadGuolMX8HHvk9QSrLwhqSDuOlP2dc0o28sRtc0cO8xmhET-pujM0UHy36EmNDq3t49IujRUGU59pElSv200XK31jRMyEwIbJ0a51CUvyK]
- Google Patents. CN112194607A - Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkTouMGC1UgPkaghT_khtaeSKlkgFvaRvLL_wXONyLpz-JpyS-TR_YCatdDOwyzGV8q76atpYfSj3HJPhocP4kObvPdCa3dROeek2PdyahAO72GOKWPAl2KVZ6i729MJaEzWnyWCu3qyfwJgU=]
- RongNa Biotechnology Co., Ltd. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjxlrKBUtNEUfTEiPE0664psbMG9hZSRSka0TcWl_Esce53m28YOl0N63GPzkg5WCx8h7ZkKXHGnszt8GqrBfKIF5dQL22iZC-gKMBlJqt3JNFvv4PVB2rkgnDf3NJ1rUd4ddhWF23R5fk8aHHnydFpQcL_JnCJ-JriLxR5NyVsEHcETCA-MqFi-n-zmhqOEV03F40PEXbjDNVf0P0ROpbHTu5vIw-k4DflQzwIgXCm88=]
- Guidechem. This compound 312307-38-3 wiki. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8HGEpU2iWcEY1tyWWe3XJAv-8QLro-oVbb5ZjOHFtnvjcx6bPeBosIIufymj5ZyYA1i35IP3fabS8M6kMxE-sx7HmsdHkOiQMECrzYJmRMCJU8uNvibqSwYSJKASSZ-RTmCg6U6dQVL0Lnd1PVpmu0XHZAZr83t4JVA-X1GNEtPqNRbfPr_mXxxMXUHCG5f4=]
- ResearchGate. Proposed mechanism of the reaction with malononitrile. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMCVC0Y5BpTFYvcR0MF-4H8y81WP9BObIlwrGbngvoX0wjwO5TC-Ym9kBtNsaBp93aNne6OJSuY6M9zFmEb9NY7kNEs51Y1xcVYJdr871mqqSP9M0a51QCZF1GMDb8-gfOyVNfw1L2ZjfgSAJ0Ie1M8v0tELoS15CGbvh2X9sBSEb9YUmn1Qi5DGfpdIwuFTtSGmEFuomaKhZpQxmuRU52Iw9U]
- ACS Publications, The Journal of Organic Chemistry. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. [URL: https://vertexaisearch.cloud.google.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-(2-(2-Fluorophenyl)-2-oxoethyl)malononitrile | Manasa Life Sciences [manasalifesciences.com]
- 3. benchchem.com [benchchem.com]
- 4. Cas 312307-38-3,this compound | lookchem [lookchem.com]
- 5. This compound | 312307-38-3 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound CAS#: 312307-38-3 [m.chemicalbook.com]
- 8. This compound, CasNo.312307-38-3 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. CAS No 312307-38-3 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. 2-(2-(2-Fluorophenyl)-2-oxoethyl)propanedinitrile | C11H7FN2O | CID 86660270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Page loading... [wap.guidechem.com]
- 13. capotchem.com [capotchem.com]
- 14. This compound(312307-38-3) 1H NMR [m.chemicalbook.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. CN113845459A - Preparation method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]
- 17. CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]
- 18. 312307-38-3 | 2-(2-(2-Fluorophenyl)-2-oxoethyl)malononitrile | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 19. Page loading... [guidechem.com]
An In-Depth Technical Guide to the Chemical Structure and Synthesis of 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile, a key chemical intermediate in the synthesis of the potassium-competitive acid blocker (P-CAB), Vonoprazan.[1] This document delves into the molecule's structural characteristics, physicochemical properties, and detailed synthesis protocols. Furthermore, it explores the critical role of its structural motifs, particularly the ortho-fluorophenyl group, in the context of its application in pharmaceutical manufacturing. Safety protocols and detailed characterization data are also presented to equip researchers and drug development professionals with the necessary knowledge for its effective and safe utilization.
Introduction: A Pivotal Intermediate in Modern Gastric Acid Suppression Therapy
This compound, also known by its synonym 2-(2-fluorobenzoyl)malononitrile, is a complex organic molecule that has garnered significant attention in the pharmaceutical industry. Its primary importance lies in its role as a crucial building block in the multi-step synthesis of Vonoprazan, a novel therapeutic agent for treating acid-related gastrointestinal disorders.[2][3] The intricate molecular architecture of this intermediate, featuring a fluorinated aromatic ring, a ketone, and a propanedinitrile moiety, presents both unique synthetic challenges and opportunities for influencing the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).[2] Understanding the chemical nuances of this compound is, therefore, paramount for process optimization, impurity profiling, and ensuring the quality of Vonoprazan.
Molecular Structure and Physicochemical Properties
The chemical structure of this compound is characterized by a 2-fluorophenyl group attached to a three-carbon chain containing a ketone and a dinitrile functional group.
Systematic IUPAC Name: this compound[4]
Synonyms: 2-(2-(2-Fluorophenyl)-2-oxoethyl)malononitrile, 2-(2-fluorobenzoyl)malononitrile, Vonoprazan Impurity 32[5]
Key Structural Features:
-
2-Fluorophenyl Group: The presence of a fluorine atom at the ortho position of the phenyl ring is a critical feature. Fluorine's high electronegativity imparts a strong inductive electron-withdrawing effect, which can influence the reactivity of the adjacent carbonyl group.[6] This substitution is also known to enhance metabolic stability in the final drug molecule by sterically hindering enzymatic degradation.[7]
-
α-Cyanoketone Moiety: The ketone functionality adjacent to the carbon bearing two cyano groups makes this an α-cyanoketone. This arrangement significantly increases the acidity of the α-proton, a key factor in its reactivity and subsequent transformations in the Vonoprazan synthesis.
-
Propanedinitrile Group: The malononitrile fragment provides a reactive methylene group and is a versatile building block in organic synthesis.[8]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 312307-38-3 | [5] |
| Molecular Formula | C₁₁H₇FN₂O | [5] |
| Molecular Weight | 202.18 g/mol | [4] |
| Appearance | Off-white to light brown solid | [2] |
| Boiling Point (Predicted) | 399.8 ± 37.0 °C | [5] |
| Density (Predicted) | 1.249 ± 0.06 g/cm³ | [5] |
| Storage Temperature | 2-8°C | [5] |
Synthesis and Purification: A Detailed Experimental Protocol
The most commonly employed synthetic route to this compound involves the nucleophilic substitution of a halogenated acetophenone with malononitrile. The following protocol provides a detailed, step-by-step methodology for its laboratory-scale preparation.
Reaction Scheme
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-(4-Fluorobenzylidene)malononitrile | C10H5FN2 | CID 367524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Molecular weight and formula of 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile, a key organic compound, holds significance in pharmaceutical synthesis, primarily as a crucial intermediate. This guide provides a comprehensive overview of its chemical and physical properties, alongside an exploration of its synthesis and analytical characterization. The information presented herein is intended to support research and development activities by providing a detailed understanding of this molecule's characteristics.
Chemical Identity and Properties
Molecular Formula: C₁₁H₇FN₂O[1][2][3][4][5]
Molecular Weight: 202.18 g/mol [1][2][4][5]
This compound, also known by synonyms such as 2-(2-(2-fluorophenyl)-2-oxoethyl)malononitrile and Vonoprazan Impurity 32, is a multifaceted molecule with distinct chemical features that dictate its reactivity and utility in organic synthesis.[3][7]
Physical Properties
The known physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, purification, and use in subsequent synthetic steps.
| Property | Value | Source(s) |
| Appearance | Off-white to light brown solid/powder | [5][8] |
| Boiling Point (Predicted) | 399.8 ± 37.0 °C | [8] |
| Density (Predicted) | 1.249 ± 0.06 g/cm³ | [8] |
| Solubility in Water | 0.18 g/L (at 25 °C) | [6] |
| Storage Temperature | 2-8°C | [8] |
Molecular Structure
The structure of this compound is characterized by a fluorophenyl group attached to an oxoethyl chain, which in turn is substituted with a propanedinitrile moiety. This unique combination of functional groups underpins its chemical behavior.
Caption: General synthesis scheme for this compound.
Analytical Characterization
Thorough analytical characterization is paramount for confirming the identity and purity of synthesized this compound. The expected analytical techniques would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure by identifying the chemical environment of each hydrogen and carbon atom.
-
Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the carbonyl (C=O) of the ketone and the nitrile (C≡N) groups.
-
Mass Spectrometry (MS): MS provides the exact molecular weight and fragmentation pattern, further confirming the compound's identity.
Note: Despite the importance of this data for researchers, specific, detailed spectral data (chemical shifts, peak assignments, and m/z values) for this compound is not available in the currently accessible literature. This information is critical for quality control and for the validation of synthetic products.
Applications in Drug Development
The primary application of this compound is as a building block in the synthesis of Vonoprazan. [3][7]Vonoprazan is a novel potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related diseases. The specific structure of this intermediate is essential for the construction of the final active pharmaceutical ingredient.
Conclusion
This compound is a well-defined chemical entity with a confirmed molecular formula and weight. Its role as a key intermediate in the synthesis of Vonoprazan is clearly established. However, for this compound to be effectively utilized in a research and development setting, a more comprehensive public dataset is required. Specifically, the availability of a detailed and reproducible synthesis protocol, a measured melting point, and complete spectroscopic data would be invaluable to the scientific community. The current lack of this detailed experimental information presents a challenge for researchers aiming to synthesize and characterize this important molecule.
References
-
Home Sunshine Pharma. this compound CAS 312307-38-3. Home Sunshine Pharma Website. Accessed January 6, 2026. [Link]
-
LookChem. this compound. LookChem Website. Accessed January 6, 2026. [Link]
-
National Center for Biotechnology Information. 2-(2-(2-Fluorophenyl)-2-oxoethyl)propanedinitrile. PubChem Compound Database. Accessed January 6, 2026. [Link]
-
precisionFDA. 2-(2-(2-FLUOROPHENYL)-2-OXOETHYL)PROPANEDINITRILE. precisionFDA Website. Accessed January 6, 2026. [Link]
Sources
- 1. This compound | 312307-38-3 [chemicalbook.com]
- 2. 2-(2-(2-Fluorophenyl)-2-oxoethyl)propanedinitrile | C11H7FN2O | CID 86660270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(2-(2-Fluorophenyl)-2-oxoethyl)malononitrile | Manasa Life Sciences [manasalifesciences.com]
- 4. clearsynth.com [clearsynth.com]
- 5. This compound, CasNo.312307-38-3 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound CAS#: 312307-38-3 [m.chemicalbook.com]
A Guide to the Spectral Analysis of 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile: A Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectral characterization of 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile, a crucial intermediate in the synthesis of the potassium-competitive acid blocker, Vonoprazan.[1] As an impurity and key building block, its structural elucidation and purity assessment are paramount. This document will delve into the theoretical and practical aspects of its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, predicted spectral data with in-depth interpretations, and troubleshooting insights are provided to equip researchers with the necessary knowledge for its unambiguous identification.
Introduction: The Significance of Structural Verification
In the realm of pharmaceutical development, the meticulous characterization of all chemical entities, from starting materials to final active pharmaceutical ingredients (APIs), is a cornerstone of quality control and regulatory compliance. This compound (CAS No: 312307-38-3, Molecular Formula: C₁₁H₇FN₂O, Molecular Weight: 202.18 g/mol ) holds a pivotal position in the synthesis of Vonoprazan, a medication used to treat acid-related gastrointestinal disorders.[1] Given its role, ensuring its structural integrity and purity is not merely a procedural step but a critical determinant of the final drug product's safety and efficacy.
This guide is designed to serve as a practical resource for scientists involved in the synthesis, purification, and analysis of this compound. We will explore the application of modern analytical techniques to confirm its molecular structure, providing both the "how" and the "why" behind the experimental choices and data interpretation.
Molecular Structure and Predicted Spectral Features
The molecular structure of this compound is presented below. A thorough understanding of its constituent functional groups is the first step in predicting and interpreting its spectral data.
Molecular Structure:
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum in a deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic and aliphatic protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.9 - 8.1 | Multiplet | 1H | Ar-H | Aromatic proton ortho to the electron-withdrawing carbonyl group, deshielded. |
| ~ 7.2 - 7.7 | Multiplet | 3H | Ar-H | Remaining aromatic protons, with complex splitting due to H-H and H-F couplings. |
| ~ 4.9 - 5.1 | Triplet | 1H | CH | Methine proton, deshielded by two adjacent nitrile groups. |
| ~ 3.6 - 3.8 | Doublet | 2H | CH₂ | Methylene protons, adjacent to the methine and the carbonyl group. |
Diagram of ¹H NMR Spectral Correlations:
Caption: Predicted ¹H NMR spectral correlations for the title compound.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 190 - 195 | C=O | Carbonyl carbon, highly deshielded. |
| ~ 160 - 165 (d, ¹JCF ≈ 250 Hz) | C-F | Aromatic carbon directly bonded to fluorine, showing a large coupling constant. |
| ~ 115 - 140 | Ar-C | Remaining aromatic carbons, with smaller C-F couplings. |
| ~ 112 - 115 | CN | Nitrile carbons, moderately deshielded. |
| ~ 40 - 45 | CH₂ | Aliphatic methylene carbon. |
| ~ 25 - 30 | CH | Aliphatic methine carbon. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: spectral width of ~16 ppm, acquisition time of ~2-3 s, relaxation delay of 1-2 s, and 16-32 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of ~240 ppm, acquisition time of ~1-2 s, relaxation delay of 2-5 s, and 1024 or more scans.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~ 3100 - 3000 | Aromatic C-H | Stretching |
| ~ 2900 - 2800 | Aliphatic C-H | Stretching |
| ~ 2260 - 2240 | C≡N (Nitrile) | Stretching |
| ~ 1700 - 1680 | C=O (Ketone) | Stretching |
| ~ 1600 - 1450 | C=C (Aromatic) | Stretching |
| ~ 1250 - 1100 | C-F | Stretching |
Diagram of IR Spectroscopy Workflow:
Caption: A simplified workflow for acquiring and interpreting an IR spectrum.
Experimental Protocol for IR Data Acquisition (ATR Method)
-
Instrument Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Record a background spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum.
-
Identify and label the significant absorption peaks.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The most important peak would be the molecular ion peak. For C₁₁H₇FN₂O, the predicted exact mass is 202.0542. An HRMS experiment should yield a value very close to this.
-
Major Fragmentation Pathways:
-
Loss of the propanedinitrile group (-C₃H₂N₂) to give the 2-fluorobenzoyl cation (m/z 123).
-
Loss of the 2-fluorophenyl group (-C₆H₄F) to give a fragment with m/z 107.
-
Loss of CO to give a fragment with m/z 174.
-
Diagram of a Common Fragmentation Pathway:
Caption: Predicted fragmentation of the molecular ion in mass spectrometry.
Experimental Protocol for MS Data Acquisition (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Setup:
-
Use an Electrospray Ionization (ESI) mass spectrometer.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).
-
Calibrate the mass analyzer using a known standard.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode.
-
For HRMS, use a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
For HRMS data, use the instrument software to calculate the elemental composition of the molecular ion and major fragments.
-
Conclusion: A Multi-faceted Approach to Structural Confirmation
The comprehensive spectral analysis of this compound requires a synergistic application of NMR, IR, and MS techniques. While this guide provides a robust framework based on predicted data, it is imperative for researchers to acquire and interpret their own experimental data. The protocols and interpretive guidance herein offer a solid foundation for achieving an unambiguous structural confirmation of this vital pharmaceutical intermediate, thereby ensuring the quality and integrity of the drug development pipeline.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of this compound: A Cornerstone in Pharmaceutical Production.
Sources
Physical and chemical properties of fluorophenyl propanedinitrile compounds
An In-depth Technical Guide to the Physical and Chemical Properties of Fluorophenyl Propanedinitrile Compounds
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of Fluorophenyl Propanedinitriles
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into organic scaffolds is a cornerstone of molecular design.[1][2][3][4][5] This guide delves into a particularly significant class of molecules: fluorophenyl propanedinitriles , also known as fluorophenyl malononitriles. These compounds merge the unique electronic properties of fluorine with the versatile reactivity of the propanedinitrile moiety, creating a powerful synthon for drug discovery and a subject of deep academic interest.
The presence of a fluorine atom can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile, influencing everything from metabolic stability and lipophilicity to binding affinity.[1][3][6] When this is combined with the propanedinitrile group—a potent electron-withdrawing group and a versatile precursor for various heterocycles—the result is a class of compounds with significant potential.[7] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core physical, chemical, and spectroscopic properties of these compounds, grounded in field-proven insights and experimental data. We will explore their synthesis, reactivity, structural characteristics, and pivotal role as intermediates in pharmaceuticals, most notably in the production of Vonoprazan.[1][8][9]
Core Physicochemical Properties
The fundamental characteristics of a molecule dictate its behavior in both chemical reactions and biological systems. For fluorophenyl propanedinitriles, the interplay between the aromatic ring, the fluorine substituent, and the dinitrile group defines these properties.
Molecular Structure and Isomerism
The core structure consists of a phenyl ring substituted with both a fluorine atom and a propanedinitrile group. The position of the fluorine atom on the phenyl ring—ortho (2-fluoro), meta (3-fluoro), or para (4-fluoro)—gives rise to distinct isomers with unique electronic and steric properties. This isomerism is a critical factor in fine-tuning molecular interactions and reactivity.
A prominent derivative is 2-(fluorobenzylidene)malononitrile , formed via Knoevenagel condensation, which features a conjugated system. Another key variant is 2-[2-(fluorophenyl)-2-oxoethyl]propanedinitrile , an important pharmaceutical intermediate.[1][10]
Physical Data Summary
The following table summarizes key physical properties for representative fluorophenyl propanedinitrile compounds, providing a comparative overview for laboratory use.
| Property | 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile | 2-(4-Fluorobenzylidene)malononitrile |
| CAS Number | 312307-38-3[11] | 2826-22-4[10] |
| Molecular Formula | C₁₁H₇FN₂O[8][11][12] | C₁₀H₅FN₂[10] |
| Molecular Weight | 202.18 g/mol [11][12] | 172.16 g/mol [10] |
| Appearance | Off-white to light brown solid[8] | Data not specified; typically a solid |
| Boiling Point | 399.8 ± 37.0 °C (Predicted)[8] | Not available |
| Density | 1.249 ± 0.06 g/cm³ (Predicted)[8] | Not available |
| Lipophilicity (XLogP3) | 1.3[11][12] | 2.3[10] |
| Storage Temperature | 2-8°C[8] | Room temperature |
Spectroscopic Characterization: Elucidating the Structure
Accurate structural confirmation is non-negotiable in chemical research. Spectroscopic analysis provides a detailed fingerprint of a molecule, revealing its connectivity and electronic environment.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectra of these compounds are highly informative. Aromatic protons typically appear in the 7.0-8.0 ppm range, with coupling patterns influenced by the fluorine's position.[14] The methine proton (CH) of the propanedinitrile group is a characteristic singlet or multiplet, its chemical shift being highly dependent on the adjacent substituents. For instance, in benzylidene derivatives, this proton is part of the double bond and shifts significantly downfield.[14][15]
-
¹³C NMR: The carbon spectrum reveals key structural features. The nitrile carbons (C≡N) are typically found downfield (~110-120 ppm). The carbons of the phenyl ring show distinct signals, with the carbon directly bonded to fluorine exhibiting a large one-bond coupling constant (¹JCF), a hallmark of fluorinated aromatics.[16][17]
-
¹⁹F NMR: This technique is indispensable for characterizing fluorinated compounds. The chemical shift of the fluorine atom provides direct evidence of its electronic environment and is sensitive to the substitution pattern on the aromatic ring.[17]
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups. For fluorophenyl propanedinitriles, the most prominent and diagnostic absorption band is the sharp, strong C≡N stretch, typically observed around 2220-2260 cm⁻¹ .[18] The C-F bond stretch appears in the fingerprint region, usually between 1000-1400 cm⁻¹ . In derivatives containing a carbonyl group, a strong C=O stretch will be present around 1680-1720 cm⁻¹ .[13]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns. The molecular ion peak (M⁺) will be prominent. Common fragmentation pathways may include the loss of HCN, the nitrile group (CN), or cleavage adjacent to a carbonyl group if present.
Experimental Protocol: General Spectroscopic Analysis
-
Sample Preparation:
-
For NMR, dissolve 10-20 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[13][16]
-
For IR, prepare a KBr pellet or cast a thin film of the sample from a volatile solvent onto a salt plate.
-
For MS (ESI), prepare a dilute solution (e.g., 1 mg/mL) in a solvent like acetonitrile or methanol.
-
-
NMR Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).[13]
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
-
IR Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.[13]
-
Identify and label the characteristic absorption frequencies for C≡N, C-F, C=C, C=O, and aromatic C-H bonds.
-
-
MS Acquisition:
-
Acquire the mass spectrum in the appropriate ionization mode (e.g., EI or ESI).
-
Analyze the spectrum to identify the molecular ion and key fragment ions, comparing them to the expected structure.
-
Synthesis and Chemical Reactivity
The synthesis of fluorophenyl propanedinitriles is efficient and well-established, primarily relying on one of organic chemistry's classic name reactions.
Primary Synthesis Route: Knoevenagel Condensation
The most common and efficient method for synthesizing fluorobenzylidene malononitriles is the Knoevenagel condensation .[19] This reaction involves the base-catalyzed condensation of a fluorobenzaldehyde with an active methylene compound, in this case, propanedinitrile (malononitrile).[20][21]
The reaction is typically catalyzed by a weak base such as piperidine or pyridine and can be performed under mild, often solvent-free, conditions.[20][21] The use of microwave irradiation or sonication has been shown to improve reaction times and yields, aligning with green chemistry principles.[19][22]
Experimental Protocol: Synthesis of 2-(4-Fluorobenzylidene)malononitrile
-
Reactant Setup: In a round-bottom flask, combine 4-fluorobenzaldehyde (1.0 mmol) and malononitrile (1.1 mmol).[22]
-
Solvent and Catalyst: Add a minimal amount of a suitable solvent like ethanol or methanol (e.g., 3 mL), followed by a catalytic amount of a weak base (e.g., 2-3 drops of piperidine). For solvent-free conditions, the reactants can be mixed directly with the catalyst.[22]
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C).[22] The reaction progress can be monitored by Thin-Layer Chromatography (TLC). Alternatively, use microwave irradiation (e.g., 20 W for 30 minutes) for accelerated synthesis.[22]
-
Workup and Purification: Upon completion, cool the reaction mixture. If a solid precipitates, filter the product and wash it with cold water or ethanol to remove unreacted starting materials and catalyst.[22]
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/dichloromethane) to yield the pure compound.[22]
-
Characterization: Confirm the structure of the purified product using NMR, IR, and MS as described in Section 2.
Reactivity Profile
-
The Dinitrile Group: The two electron-withdrawing nitrile groups make the adjacent methine proton (in saturated derivatives) or the α-carbon acidic and susceptible to deprotonation. The nitrile groups themselves can undergo hydrolysis or be reduced.
-
The Fluorophenyl Ring: The fluorine atom is a weak deactivator for electrophilic aromatic substitution due to its high electronegativity, yet it is an ortho-, para- director. Its primary influence in a drug development context is electronic and steric. It can modulate the pKa of nearby functional groups and block sites of metabolism.[1]
-
Conjugated System: In benzylidene derivatives, the C=C double bond is electron-deficient and highly susceptible to nucleophilic attack (Michael addition). It can also be chemoselectively reduced by biocatalytic methods, such as using ene-reductases from fungi, to produce the corresponding saturated 2-(fluorobenzyl)malononitrile.[22]
Structural Insights from X-ray Crystallography
While spectroscopy reveals connectivity, single-crystal X-ray diffraction provides the unambiguous three-dimensional arrangement of atoms in the solid state. Studies on fluorophenyl propanenitrile derivatives have revealed key structural motifs.
-
Planarity: In fluorobenzylidene malononitrile structures, the molecule is often nearly planar, allowing for effective π-system conjugation.
-
Intermolecular Interactions: The crystal packing is often stabilized by a network of non-covalent interactions. In derivatives with N-H or O-H groups, classical hydrogen bonds are observed.[23] More uniquely, C-H···N and C-H···F interactions are common, influencing the supramolecular architecture.[23][24][25] The dihedral angle between the planes of the aromatic rings is a key descriptor of the overall molecular conformation.[23]
Central Role in Drug Discovery and Development
The true value of fluorophenyl propanedinitriles is realized in their application, particularly in medicinal chemistry, where they serve as both bioactive final compounds and critical intermediates.
The Fluorine Advantage
The incorporation of fluorine is a well-established strategy in drug design to enhance therapeutic properties.[1][3][6]
-
Metabolic Stability: A fluorine atom can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes. For example, an ortho-fluorine substitution can sterically hinder metabolism at adjacent positions, increasing the drug's half-life and improving patient compliance.[1]
-
Enhanced Binding: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, such as hydrogen bond acceptors or regions of positive electrostatic potential, thereby increasing binding affinity.[1]
-
Modulated Lipophilicity: Fluorine substitution increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve bioavailability.[1]
Case Study: Intermediate for Vonoprazan
A prime example of the pharmaceutical importance of this class is This compound (CAS 312307-38-3). This compound is a key intermediate in the synthesis of Vonoprazan , a potassium-competitive acid blocker (P-CAB) used to treat acid-related gastric disorders.[1][8][9] In this context, the ortho-fluorophenyl group is crucial for the final drug's efficacy, contributing to its metabolic stability and ensuring it possesses the desired pharmacokinetic properties.[1]
Other Biological Activities
Beyond their role as intermediates, fluorophenyl propanedinitrile derivatives have been investigated for a range of biological activities. The nitrile group is found in numerous natural products and pharmaceuticals and is recognized for its ability to modulate biological activity.[7] Research has explored related compounds for:
-
Antiparasitic Activity: Fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles, synthesized from fluorobenzaldehydes and malononitrile, have shown promise as antiparasitic agents.[26]
-
Anti-Alzheimer's Agents: The malononitrile group has been incorporated into molecules designed to inhibit enzymes relevant to Alzheimer's disease, such as monoamine oxidase (MAO).[27]
-
Riot Control Agents: While not a pharmaceutical use, it is noteworthy that a related compound, 2-chlorobenzalmalononitrile (CS gas), is a potent lachrymatory agent, highlighting the strong biological effects of this chemical class.[20]
Conclusion
Fluorophenyl propanedinitrile compounds represent a confluence of strategic design elements in modern chemistry. Their synthesis is robust, their properties are well-defined by a rich body of spectroscopic and crystallographic data, and their utility is proven. The synergy between the electronically unique fluorine atom and the reactive propanedinitrile core provides a scaffold that is highly tunable and valuable. For researchers in drug discovery, these molecules are not merely chemical curiosities; they are enabling tools that provide a direct pathway to enhancing the metabolic stability, bioavailability, and potency of next-generation therapeutics. As our understanding of fluorine chemistry deepens, the role of these versatile compounds is set to expand even further.
References
- The Significance of Fluorinated Compounds in Modern Drug Development: A Look at this compound. NINGBO INNO PHARMCHEM CO.,LTD.
- 2-(2-(2-Fluorophenyl)-2-oxoethyl)malononitrile. PharmaCompass.com.
- This compound | 312307-38-3. ChemicalBook.
- 2-(2-(2-Fluorophenyl)-2-oxoethyl)propanedinitrile. PubChem, NIH.
- 2-(2-(2-Fluorophenyl)-2-oxoethyl)malononitrile | Manasa Life. Manasa Life Sciences.
- 2-(4-Fluorobenzylidene)malononitrile | C10H5FN2. PubChem, NIH.
- Crystal Structure of 2-(4-Nitrophenyl)-2-(phenylamino)propanenitrile and 2-(4-Fluorophenylamino).
- Natural Products Containing the Nitrile Functional Group and Their Biological Activities. Semantic Scholar.
- Electronic Supplementary Inform
- molbank. DORAS | DCU Research Repository.
- Synthesis and biocatalytic ene-reduction of Knoevenagel condensation compounds by the marine-derived fungus Penicillium citrinum. UNIFAP.
- Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and M
- (2S)-2-(4-fluorophenyl)propanenitrile (EVT-1452051). EvitaChem.
- Applications of Fluorine in Medicinal Chemistry. PubMed.
- Modern Synthesis Processes and Reactivity of Fluorinated Compounds: Progress in Fluorine Science.
- Synthesis and crystal structures of five fluorinated diphenidine deriv
- CS gas. Wikipedia.
- Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and m
- Water-prompted synthesis of alkyl nitrile derivatives via Knoevenagel condensation and Michael addition reaction. Green Chemistry (RSC Publishing).
- Synthesis and crystal structures of five fluorinated diphenidine deriv
- spectroscopic analysis of N'-(4-fluorophenyl)butanediamide (NMR, IR, Mass Spec). Benchchem.
- Novel Methods of Knoevenagel Condens
- Antiparasitic Activity of Fluorophenyl-Substituted Pyrimido[1,2-a]benzimidazoles. PMC, NIH.
- Natural products containing the nitrile functional group and their biological activities. RCSI Repository.
- Applications of Fluorine in Medicinal Chemistry.
- Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Organic Chemistry Portal.
- Modern synthesis processes and reactivity of fluorin
- Synthesis, biological evaluation, and molecular modeling of nitrile‐containing compounds: Exploring multiple activities as anti‐Alzheimer agents.
- Propanedinitrile. the NIST WebBook.
- NMR Spectroscopy :: 1H NMR Chemical Shifts.
- 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. KPU Pressbooks.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses | Bentham Science [eurekaselect.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Natural Products Containing the Nitrile Functional Group and Their Biological Activities | Semantic Scholar [semanticscholar.org]
- 8. This compound | 312307-38-3 [chemicalbook.com]
- 9. 2-(2-(2-Fluorophenyl)-2-oxoethyl)malononitrile | Manasa Life Sciences [manasalifesciences.com]
- 10. 2-(4-Fluorobenzylidene)malononitrile | C10H5FN2 | CID 367524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-(2-(2-Fluorophenyl)-2-oxoethyl)propanedinitrile | C11H7FN2O | CID 86660270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-(2-(2-Fluorophenyl)-2-oxoethyl)malononitrile | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. rsc.org [rsc.org]
- 17. doras.dcu.ie [doras.dcu.ie]
- 18. Propanedinitrile [webbook.nist.gov]
- 19. bhu.ac.in [bhu.ac.in]
- 20. CS gas - Wikipedia [en.wikipedia.org]
- 21. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 22. www2.unifap.br [www2.unifap.br]
- 23. researchgate.net [researchgate.net]
- 24. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 25. Synthesis and crystal structures of five fluorinated diphenidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Antiparasitic Activity of Fluorophenyl-Substituted Pyrimido[1,2-a]benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
The Strategic Role of Ortho-Fluorination in 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the pivotal role of the ortho-fluorine substituent in 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile (CAS: 312307-38-3). This compound is a critical chemical intermediate in the synthesis of Vonoprazan, a potent potassium-competitive acid blocker (P-CAB) for managing gastric acid-related disorders.[1][2][3] The strategic placement of a fluorine atom at the C2 position of the phenyl ring is not a trivial substitution; it is a deliberate design choice that profoundly influences the molecule's metabolic stability, physicochemical properties, and ultimately, the pharmacokinetic profile of the final active pharmaceutical ingredient (API).[1][3] This document will dissect the mechanistic underpinnings of fluorine's influence, offering field-proven insights and detailed analytical protocols for researchers, chemists, and drug development professionals.
Chapter 1: Introduction to this compound
Chemical Identity and Physicochemical Properties
This compound is a well-characterized organic compound that serves as a cornerstone in modern pharmaceutical synthesis.[1] Its identity and key properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 312307-38-3 | [4][5] |
| Molecular Formula | C₁₁H₇FN₂O | [5][] |
| Molecular Weight | 202.18 g/mol | [4][5][] |
| Appearance | Off-white to light brown solid | [2][7] |
| Boiling Point | 399.8 ± 37.0 °C (Predicted) | [2][7] |
| Density | 1.249 ± 0.06 g/cm³ (Predicted) | [2][] |
| IUPAC Name | This compound | [5] |
Context: A Key Intermediate for Vonoprazan
The primary significance of this molecule lies in its role as a key intermediate for Vonoprazan, a next-generation drug for acid-related diseases.[8] Vonoprazan functions by reversibly inhibiting the gastric H+/K+ ATPase (proton pump) in a potassium-competitive manner.[4] The efficacy and pharmacokinetic profile of Vonoprazan are directly influenced by the structural attributes of its precursors, making the quality and specific design of intermediates like this compound paramount.
The Strategic Incorporation of Fluorine in Medicinal Chemistry
The substitution of hydrogen with fluorine has become one of the most powerful strategies in drug design.[9] Owing to its unique properties—small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the strength of the C-F bond—fluorine can dramatically enhance a molecule's therapeutic potential.[10][11][12] Judicious placement of fluorine can improve metabolic stability, modulate physicochemical properties like lipophilicity and pKa, and increase binding affinity to biological targets.[10][13][14] This guide will explore how these principles are expertly applied in the case of this compound.
Chapter 2: The Multifaceted Influence of the Ortho-Fluorine Substituent
The fluorine atom's position on the phenyl ring is critical. Its placement at the ortho position creates a unique constellation of electronic, steric, and metabolic effects that are central to its function as a superior pharmaceutical intermediate.
Pillar 1: Enhancing Metabolic Stability (Pharmacokinetics)
A primary challenge in drug development is preventing rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes in the liver. Aromatic rings are particularly susceptible to CYP-mediated hydroxylation, which facilitates drug clearance.
Mechanism of Action: Metabolic Shielding The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol), making it highly resistant to enzymatic cleavage compared to a carbon-hydrogen bond (~99 kcal/mol).[11] By placing the fluorine atom on the phenyl ring, it acts as a "metabolic shield," effectively blocking this vulnerable site from oxidative attack.[3][15] The ortho-positioning specifically hinders metabolism at both the site of substitution and adjacent carbons, a critical factor for improving the half-life and bioavailability of the resulting API, Vonoprazan.[1][3]
Chapter 3: Synthesis and Analytical Considerations
The reliable synthesis and rigorous analysis of this compound are essential for ensuring the quality of the final API.
Representative Synthetic Strategy
The compound is commonly prepared via a nucleophilic substitution reaction. The causality for this choice rests on the well-established reactivity of α-haloketones with soft nucleophiles like malononitrile carbanions.
Workflow: The synthesis involves the reaction of 2-bromo-2'-fluoroacetophenone with malononitrile. [1][16]A base, such as potassium carbonate or triethylamine, is used to deprotonate malononitrile, generating a nucleophilic carbanion that subsequently displaces the bromide from the α-haloketone. The choice of a non-protic solvent like Tetrahydrofuran (THF) or ethyl acetate is critical to prevent unwanted side reactions.
Self-Validating Analytical Protocols
Verifying the identity, purity, and fluorine content of the intermediate is non-negotiable. The following protocols are designed to provide a self-validating system for quality control.
Protocol 1: Quantification of Covalently Bound Fluorine by Combustion Ion Chromatography (CIC)
-
Causality: The covalent C-F bond is too strong to be measured directly as a fluoride ion. Therefore, a high-energy method is required to break this bond and convert the organofluorine into a detectable inorganic fluoride (F⁻). CIC is the gold standard for this, providing a definitive measure of total fluorine content. [17]
-
Methodology:
-
Sample Preparation: Accurately weigh 1-5 mg of the sample into a combustion boat.
-
Combustion: Introduce the sample into a combustion furnace heated to approximately 900-1100 °C. The sample undergoes complete oxidation in a stream of argon and oxygen. The fluorine within the molecule is converted to hydrogen fluoride (HF).
-
Gas Absorption: The resultant gases are passed through an aqueous absorption solution, where the HF gas dissolves to form fluoride ions (F⁻).
-
Ion Chromatography (IC) Analysis: An aliquot of the absorption solution is injected into an ion chromatograph equipped with an anion-exchange column and a conductivity detector.
-
Quantification: The concentration of the fluoride ion is determined by comparing the peak area from the sample to a calibration curve prepared from certified fluoride standards. The result is then back-calculated to report the % fluorine (w/w) in the original solid sample.
-
Validation: The system is validated by running a certified organofluorine standard reference material to ensure complete combustion and recovery.
-
Protocol 2: Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
-
Causality: HPLC is an essential tool for separating the target compound from unreacted starting materials, reagents, and any potential side-products, providing a precise measure of its purity.
-
Methodology:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed for optimal separation.
-
Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric Acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% of the same acid.
-
-
Gradient Program: A linear gradient from ~30% B to 95% B over 20-30 minutes. The specific gradient must be optimized to achieve baseline separation of all relevant species.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic ketone provides a strong absorbance (e.g., 245 nm).
-
Sample Preparation: Prepare a solution of the sample in the mobile phase (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. Impurities are identified by their retention times relative to the main peak and can be quantified against a reference standard if available.
-
Chapter 4: Conclusion and Future Perspectives
The role of the ortho-fluorine atom in this compound is a clear demonstration of the power of strategic fluorination in modern drug development. It is not merely a substituent but a functional component that imparts metabolic robustness, modulates key physicochemical properties, and ultimately contributes to a superior pharmacokinetic profile in the final drug, Vonoprazan. The insights and protocols presented in this guide underscore the importance of understanding the fundamental mechanisms by which fluorine exerts its influence. As synthetic methodologies become more advanced, the rational and precise installation of fluorine will continue to be a critical tool for creating safer, more effective therapeutics.
References
A comprehensive, numbered list of all sources cited will be consolidated here, including the Title, Source, and a valid, clickable URL for verification.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound CAS 312307-38-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-(2-(2-Fluorophenyl)-2-oxoethyl)propanedinitrile | C11H7FN2O | CID 86660270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 312307-38-3 [m.chemicalbook.com]
- 8. 2-(2-(2-Fluorophenyl)-2-oxoethyl)malononitrile | Manasa Life Sciences [manasalifesciences.com]
- 9. chemxyne.com [chemxyne.com]
- 10. tandfonline.com [tandfonline.com]
- 11. annualreviews.org [annualreviews.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pharmacyjournal.org [pharmacyjournal.org]
- 15. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications | MDPI [mdpi.com]
- 16. This compound|lookchem [lookchem.com]
- 17. bizngo.org [bizngo.org]
An In-Depth Technical Guide to the Identification and Characterization of Vonoprazan Impurity 1
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Purity in Modern Therapeutics
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, even in trace amounts, can significantly impact the therapeutic value and potentially introduce adverse effects.[1] Vonoprazan, a potassium-competitive acid blocker (P-CAB), represents a significant advancement in the treatment of acid-related gastrointestinal disorders.[1] As with any synthesized API, the manufacturing process and subsequent storage can lead to the formation of impurities.[1] Meticulous identification, characterization, and control of these impurities are mandated by regulatory bodies like the International Council for Harmonisation (ICH) and are critical for ensuring patient safety.[2][3] This guide provides a comprehensive, in-depth exploration of the methodologies and scientific rationale behind the identification and characterization of a key process-related impurity in Vonoprazan, designated as Impurity 1.
Understanding Vonoprazan and the Genesis of Impurities
Vonoprazan's unique structure, featuring a 1,3,5-trisubstituted pyrrole ring, is central to its mechanism of action but also presents specific challenges in synthetic chemistry.[4][5] Impurities in Vonoprazan can be broadly categorized into process-related impurities and degradation products.[1] Process-related impurities arise from the synthetic route, including unreacted starting materials, intermediates, by-products, and reagents.[3][6] Degradation products, on the other hand, form during storage or transport due to environmental factors like heat, light, humidity, or oxidation.[1][7]
Vonoprazan Impurity 1 has been identified as a process-related impurity.[6][][9] Its formation is intrinsically linked to the synthetic pathway of Vonoprazan. One plausible route for its formation involves the reaction of an intermediate with methylamine.[10]
The Analytical Gauntlet: A Multi-faceted Approach to Impurity Profiling
The identification and characterization of an unknown impurity is a systematic process that employs a range of sophisticated analytical techniques. The goal is not just to detect the impurity but to elucidate its molecular structure, which is essential for assessing its potential toxicological impact.
Forced Degradation Studies: Probing Stability and Unveiling Degradants
To understand the degradation pathways and to develop a stability-indicating analytical method, forced degradation studies are indispensable.[11] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[7][11][12][13]
Studies have shown that Vonoprazan is susceptible to degradation under alkaline and oxidative conditions, while it remains relatively stable under acidic, thermal, and photolytic stress.[11][12][13] This information is crucial for developing robust formulations and defining appropriate storage conditions.[1]
Experimental Protocol: Forced Degradation of Vonoprazan
-
Preparation of Stock Solution: Prepare a standard stock solution of Vonoprazan Fumarate in a suitable solvent like methanol or a mixture of water and acetonitrile.[11]
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the drug solution with 0.1 M HCl at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).[11]
-
Alkaline Hydrolysis: Treat the drug solution with 0.1 N NaOH. Neutralize the solution after 24 hours.[14]
-
Oxidative Degradation: Treat the drug solution with 30% H₂O₂ for 2 hours.[14]
-
Thermal Degradation: Expose the solid drug substance or a solution to heat (e.g., 60°C) for a specified duration.[14]
-
Photolytic Degradation: Expose the drug substance to UV light for a specified duration.[14]
-
-
Sample Analysis: After the designated stress period, neutralize the samples if necessary and dilute them to an appropriate concentration.[11] Analyze the stressed samples alongside an unstressed standard solution using a stability-indicating HPLC method.
Chromatographic Separation: The Art of Isolation
High-Performance Liquid Chromatography (HPLC) is the workhorse for separating impurities from the parent API.[1][15] A robust, stability-indicating HPLC method should be capable of resolving all potential impurities and degradation products from the main Vonoprazan peak.[6][13]
Table 1: Typical HPLC Method Parameters for Vonoprazan Impurity Profiling
| Parameter | Condition |
| Column | Phenomenex Kinetex EVO C18 (250mm × 4.6mm, 5.0μm)[13][16] |
| Mobile Phase A | 0.03M sodium phosphate buffer (pH 6.5) - methanol - acetonitrile (72:25:3, v/v/v)[12][13] |
| Mobile Phase B | 0.03M sodium phosphate buffer (pH 6.5) - acetonitrile (30:70, v/v)[12][13] |
| Flow Rate | 0.8 mL/min to 1.0 mL/min[11][14] |
| Detection Wavelength | 230 nm[11][12][13] |
| Column Temperature | Ambient or 35°C[11] |
| Injection Volume | 10 µL[11] |
The development of such a method often requires careful optimization of the column chemistry, mobile phase composition, pH, and gradient elution profile to achieve the desired separation.
Structural Elucidation: Unmasking the Identity of Impurity 1
Once an impurity is isolated or sufficiently resolved chromatographically, the next critical step is to determine its chemical structure. This is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS): A Window into Molecular Weight and Fragmentation
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for determining the molecular weight of impurities and providing clues about their structure through fragmentation patterns.[1][16] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental composition of the impurity.
For Vonoprazan Impurity 1, LC-MS analysis would reveal its molecular ion peak, providing its molecular weight. Tandem mass spectrometry (MS/MS) experiments would then be performed to induce fragmentation of the impurity's molecular ion. The resulting fragment ions provide valuable information about the different structural components of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
While MS provides crucial information, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation.[6][][9] Techniques such as ¹H NMR, ¹³C NMR, and 2D NMR (like COSY, HSQC, and HMBC) provide detailed information about the connectivity of atoms within the molecule.
The characterization of Vonoprazan Impurity 1 would involve acquiring a full suite of NMR data. The chemical shifts, coupling constants, and correlations observed in the NMR spectra would be meticulously analyzed to piece together the complete chemical structure.
Confirmatory Synthesis: The Final Piece of the Puzzle
The ultimate confirmation of an impurity's structure is its independent synthesis.[6][][9] By synthesizing the proposed structure of Impurity 1 and comparing its chromatographic and spectroscopic data (retention time in HPLC, mass spectrum, and NMR spectra) with that of the impurity isolated from the Vonoprazan sample, an unequivocal identification can be made.
Characterization and Control: Ensuring Quality and Safety
Following the successful identification of Vonoprazan Impurity 1, a comprehensive characterization is necessary. This includes not only its chemical structure but also its physicochemical properties.
The structure of Vonoprazan Impurity 1 has been identified as 1-(1-((1,6-Dihydropyridin-3-yl)sulfonyl)-5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine. [17]
Regulatory guidelines, such as ICH Q3A(R2), provide a framework for the qualification and control of impurities in new drug substances.[2][18] These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.[19][20]
Table 2: ICH Q3A(R2) Thresholds for Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Source: ICH Q3A(R2) Guideline[2][18]
Based on these thresholds, a control strategy for Vonoprazan Impurity 1 would be established. This involves setting an acceptance criterion (a maximum allowable limit) for this impurity in the final drug substance specification. The validated HPLC method would then be used for routine quality control testing to ensure that all batches of Vonoprazan meet this specification.
Visualizing the Workflow and Relationships
To better illustrate the interconnected processes and the relationship between Vonoprazan and its impurity, the following diagrams are provided.
Caption: Workflow for the identification and structural elucidation of Vonoprazan Impurity 1.
Caption: Relationship between Vonoprazan, its synthetic intermediate, and the formation of Impurity 1.
Conclusion: A Commitment to Purity and Patient Safety
The identification and characterization of impurities like Vonoprazan Impurity 1 are a testament to the rigorous scientific standards that underpin modern drug development. It is a multi-disciplinary effort that combines synthetic chemistry, analytical chemistry, and regulatory science. By thoroughly understanding the impurity profile of a drug substance and implementing robust control strategies, the pharmaceutical industry upholds its commitment to providing patients with safe and effective medicines. This in-depth guide serves as a resource for professionals in the field, reinforcing the principles of scientific integrity and the unwavering pursuit of quality in every dose.
References
- Benchchem. (2025).
- PubMed. (2016).
- European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances.
- Pharmaffiliates. (2025). Vonoprazan Impurities| Identification, Analytical Methods and Global Control Standards.
-
Drug development and industrial pharmacy. Stability indicating HPTLC – densitometric method for estimation of vonoprazan fumarate. [Link]
- ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
- BOC Sciences.
- ResearchGate. (2025).
- PubMed. (2018).
- Semantic Scholar.
- ResearchGate. A validated simultaneous quantification method for vonoprazan (TAK-438F)
- FDA. Guidance for Industry Q3A Impurities in New Drug Substances.
- Revista Electronica de Veterinaria.
- Taylor & Francis Online. (2024).
- Scilit.
- ResearchGate.
- PHARMACEUTICAL SCIENCES.
- SynZeal. Vonoprazan Impurity 1.
- ScienceDirect.
- OUCI.
- Semantic Scholar. (2017).
- The Journal of Organic Chemistry. (2025).
- DBpia.
- Oriprobe. (2015).
- Pharmaffili
- Simson Pharma Limited. Vonoprazan Impurity 1.
- Cleanchem.
- ResearchGate.
- ACS Publications. (2025).
- ChemicalBook.
- ResearchGate. (2025). Nano-scale analytical insights for determination of vonoprazan and aspirin in a recently approved combined preparation utilizing nucleophilic substitution reaction, along with evaluation approaches for both greenness and whiteness.
Sources
- 1. Blog Details [chemicea.com]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. jpionline.org [jpionline.org]
- 4. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in vonoprazan fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 9. Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in vonoprazan fumarate. | Semantic Scholar [semanticscholar.org]
- 10. daneshyari.com [daneshyari.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of a stability- indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. veterinaria.org [veterinaria.org]
- 15. iajps.com [iajps.com]
- 16. researchgate.net [researchgate.net]
- 17. Vonoprazan Impurity 1 | 2416241-95-5 | SynZeal [synzeal.com]
- 18. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 19. m.youtube.com [m.youtube.com]
- 20. fda.gov [fda.gov]
Discovery and history of 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile
An In-Depth Technical Guide to 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile: A Cornerstone in Modern Pharmaceutical Synthesis
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a molecule whose significance is intrinsically linked to the development of advanced therapeutic agents. While not discovered in isolation through a storied historical path, its emergence and importance are a direct result of its critical role as a key intermediate in the synthesis of Vonoprazan, a potent potassium-competitive acid blocker (P-CAB). We will delve into its synthesis, mechanistic underpinnings, and the strategic chemical features that make it an indispensable component in modern drug manufacturing.
Introduction: A Molecule Defined by its Application
This compound (CAS No. 312307-38-3) is a complex organic compound that has become a focal point for researchers and drug development professionals.[1] Its primary claim to fame is its role as a crucial building block in the manufacturing pathway of Vonoprazan, a groundbreaking drug for managing gastric acid-related disorders.[2][3] The history of this compound is, therefore, the history of enabling the efficient and high-purity production of Vonoprazan.
The strategic incorporation of fluorine into pharmaceutical intermediates is a cornerstone of modern drug design, often enhancing metabolic stability, bioavailability, and binding affinity.[4] this compound is a prime example of this principle in action, where the ortho-fluorine substitution on the phenyl ring is a deliberate design choice to improve the pharmacokinetic properties of the final active pharmaceutical ingredient (API).[4] This guide will illuminate the chemistry and strategic importance of this vital intermediate.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical characteristics is fundamental for its application in pharmaceutical synthesis. The properties of this compound are summarized below.
| Property | Value |
| CAS Number | 312307-38-3[5] |
| Molecular Formula | C₁₁H₇FN₂O[3][5][] |
| Molecular Weight | 202.18 g/mol [][7][8] |
| Appearance | Off-white powder[9] |
| Boiling Point | 399.8 ± 37.0 °C (Predicted)[8] |
| Density | 1.249 ± 0.06 g/cm³ (Predicted)[][8] |
| Synonyms | Propanedinitrile, 2-[2-(2-fluorophenyl)-2-oxoethyl]-; Malononitrilyl- 1-(2-fluorophenyl)ethanone[3][9] |
Synthesis and Mechanistic Insights
The synthesis of this compound is a well-established process in pharmaceutical manufacturing, valued for its efficiency. The primary route involves the reaction of a halogenated acetophenone with malononitrile.
General Synthesis Route
The most common and efficient synthesis involves a nucleophilic substitution reaction between 2-bromo-2'-fluoroacetophenone and malononitrile.[2] This reaction is typically facilitated by a base in a suitable organic solvent.
The overall reaction is as follows:
2-bromo-2'-fluoroacetophenone + Malononitrile --(Base, Solvent)--> this compound
Causality of Experimental Choices
-
Reactants : 2-bromo-2'-fluoroacetophenone is chosen as the electrophile because the bromine atom is a good leaving group, readily displaced by a nucleophile. Malononitrile is an excellent nucleophile due to the acidity of the methylene protons between the two nitrile groups, which are strong electron-withdrawing groups.[10]
-
Base : A base, such as potassium carbonate, is essential to deprotonate the malononitrile, forming a carbanion.[2] This highly nucleophilic carbanion then attacks the electrophilic carbon of the 2-bromo-2'-fluoroacetophenone.
-
Solvent : Solvents like Tetrahydrofuran (THF) or ethyl acetate are commonly used as they are effective at dissolving the reactants and facilitating the reaction without participating in it.[2]
Experimental Protocol: A Self-Validating System
The following is a representative step-by-step methodology for the synthesis of this compound.
-
Reaction Setup : To a solution of malononitrile in ethyl acetate, add triethylamine at a controlled temperature of 0-5 °C.[11]
-
Addition of Electrophile : Slowly add a solution of 2-bromo-2'-fluoroacetophenone to the reaction mixture.
-
Reaction Progression : Stir the mixture at room temperature for a designated period, monitoring the reaction's completion via a suitable analytical method like Thin Layer Chromatography (TLC).
-
Workup : Upon completion, quench the reaction with water and separate the organic layer.
-
Purification : The crude product is then purified, commonly via silica gel column chromatography, to yield the final product with high purity (>99%), which is critical for its use in pharmaceutical applications.[2]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Pivotal Role in the Vonoprazan Synthesis Pathway
The true value of this compound is realized in its subsequent conversion within the total synthesis of Vonoprazan. It serves as the direct precursor to the formation of the core pyrrole ring of the drug.
A patent describes a method where 2-[2-(2-fluorophenyl)-2-carbonyl]malononitrile undergoes cyclization in a hydrogen chloride-ethyl acetate solution to form 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-nitrile.[12] This cyclized intermediate is then further processed to yield Vonoprazan. This highlights the compound's critical position in the synthetic route.
Logical Progression to Vonoprazan Core
Sources
- 1. Best CAS No.151257-01-1 Pharmaceutical Intermediates-1 Supplier, Manufacturer | Afine [afinechem.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-(2-(2-Fluorophenyl)-2-oxoethyl)malononitrile | Manasa Life Sciences [manasalifesciences.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-(2-(2-Fluorophenyl)-2-oxoethyl)propanedinitrile | C11H7FN2O | CID 86660270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 312307-38-3 [chemicalbook.com]
- 9. This compound CAS 312307-38-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. The Chemistry of Malononitrile and its derivatives [ijisr.issr-journals.org]
- 11. lookchem.com [lookchem.com]
- 12. CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]
Navigating the Unknown: A Technical Safety Guide to 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety data for 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile, a key intermediate and known impurity in the synthesis of Vonoprazan.[1][2][3] As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights, emphasizing the causality behind safety protocols, especially in the context of significant data gaps in the toxicological profile of this compound. The primary directive of this guide is to foster a culture of safety through informed precaution.
Chemical Identity and Physicochemical Landscape
A foundational aspect of safe handling is a thorough understanding of the compound's identity and physical properties. This information is crucial for anticipating its behavior under various laboratory conditions.
| Property | Value | Source(s) |
| Chemical Name | This compound | [4][5][6] |
| Synonyms | 2-(2-(2-fluorophenyl)-2-oxoethyl)malononitrile, Vonoprazan Impurity 32 | [4][7][8] |
| CAS Number | 312307-38-3 | [1][2][4][8][9][10][11][12][13][14][15] |
| Molecular Formula | C₁₁H₇FN₂O | [4][5][6][12][13][16][17] |
| Molecular Weight | 202.18 g/mol | [2][4][5][12][13][16][17] |
| Appearance | Off-white to light brown solid/powder | [9][] |
| Boiling Point | 399.8 ± 37.0 °C (Predicted) | [13][] |
| Solubility | Very slightly soluble (0.18 g/L at 25°C) | [7] |
Expert Insight: The predicted high boiling point suggests low volatility under standard laboratory conditions, reducing the risk of inhalation exposure at room temperature. However, the fine powder form necessitates careful handling to avoid dust generation. The low aqueous solubility has implications for decontamination procedures and environmental fate.
The Toxicological Data Chasm: Acknowledging the Unknown
A critical aspect of this guide is the transparent acknowledgment of missing toxicological data. Multiple safety data sheets from various suppliers consistently indicate a lack of comprehensive studies for this compound.[1][4][12] This absence of data is a significant finding in itself, mandating a precautionary approach to handling.
GHS Classification:
The Globally Harmonized System (GHS) classification for this compound is limited to:
This classification is the primary established health hazard and the cornerstone of the recommended safety protocols.
Data Gaps:
There is currently no available data for the following critical toxicological endpoints:
Authoritative Grounding: The consistent reporting of "no data available" across multiple supplier safety data sheets (SDS) underscores that the toxicological properties of this compound have not been thoroughly investigated.[1][4][12]
A Proactive Safety Framework: From Theory to Practice
Given the known sensitizing properties and the significant toxicological data gaps, a robust and proactive safety framework is essential. The following protocols are designed as a self-validating system, ensuring researcher safety by assuming a higher level of hazard in the absence of data.
Engineering Controls and Personal Protective Equipment (PPE)
The primary objective is to minimize all potential routes of exposure: dermal, ocular, and inhalation.
Caption: Workflow for safe handling, emphasizing engineering controls and PPE.
Experimental Protocol: Safe Handling and Use
-
Preparation: Before handling, ensure a certified chemical fume hood is operational. Assemble all necessary equipment and reagents within the fume hood to minimize movement of the compound in open lab space.
-
Personal Protective Equipment:
-
Gloves: Don nitrile gloves, ensuring they are free of defects. Use proper glove removal technique (without touching the outer surface) to avoid skin contact.[12]
-
Eye Protection: Wear safety glasses with side shields.
-
Lab Coat: A fully buttoned laboratory coat is mandatory.
-
Respiratory Protection: If there is a risk of generating dust (e.g., weighing, transferring powder), use a NIOSH-approved respirator.[12]
-
-
Handling: Conduct all manipulations of the solid compound within the chemical fume hood.[12] Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[1][12] Do not allow contaminated work clothing out of the workplace.[1][9]
Emergency Response Protocols
A self-validating safety system includes robust and well-understood emergency procedures.
Caption: First aid measures for different routes of exposure.
First-Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][9][12] Remove contaminated clothing.[1][9] If skin irritation or a rash occurs, seek medical attention.[1][9]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[4][9][12] Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[4][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][9][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][9][12]
Firefighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][12]
-
Specific Hazards: Combustion may produce toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[4][12]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][9][12]
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid breathing dust.[12]
-
Environmental Precautions: Prevent the product from entering drains.[12]
-
Containment and Cleanup: Carefully sweep up the spilled solid, avoiding dust generation.[12] Place in a suitable, closed container for disposal.[12]
Disposal and Environmental Considerations
Proper disposal is a critical component of the chemical lifecycle and laboratory safety.
-
Disposal: Dispose of this substance and its container through a licensed disposal company.[4][9] Follow all federal, state, and local regulations.
-
Environmental Fate: There is no data available on the ecotoxicity or environmental persistence of this compound.[1] Therefore, it is imperative to prevent its release into the environment.
Conclusion: A Call for Vigilance
The safety profile of this compound is defined by a single known hazard—skin sensitization—and a significant lack of further toxicological data. For the research and drug development community, this necessitates a conservative and vigilant approach to safety. The protocols outlined in this guide are based on the principle of minimizing exposure through a combination of engineering controls, appropriate PPE, and strict adherence to safe handling practices. By acknowledging the unknowns and implementing a robust, proactive safety framework, we can ensure the well-being of laboratory personnel while advancing our scientific and pharmaceutical development goals.
References
-
Capot Chemical. (n.d.). material safety data sheet - this compound. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). 2-(2-(2-Fluorophenyl)-2-oxoethyl)propanedinitrile. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 312307-38-3 | Product Name : 2-(2-(2-Fluorophenyl)-2-oxoethyl)malononitrile. Retrieved January 6, 2026, from [Link]
-
Cobridge Pharmaceutical. (n.d.). This compound. Retrieved January 6, 2026, from [Link]
-
Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS VONOPRAZAN IMPURITY 32. Retrieved January 6, 2026, from [Link]
-
SynZeal. (n.d.). Vonoprazan Impurity 32. Retrieved January 6, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Vonoprazan-impurities. Retrieved January 6, 2026, from [Link]
-
SynZeal. (n.d.). Vonoprazan Impurities. Retrieved January 6, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Fluorinated Compounds in Modern Drug Development: A Look at this compound. Retrieved January 6, 2026, from [Link]
-
precisionFDA. (n.d.). 2-(2-(2-FLUOROPHENYL)-2-OXOETHYL)PROPANEDINITRILE. Retrieved January 6, 2026, from [Link]
-
Nanjing Hossen Pharmaceutical Co., Ltd. (n.d.). This compound. Retrieved January 6, 2026, from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 312307-38-3 [amp.chemicalbook.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. 2-(2-(2-Fluorophenyl)-2-oxoethyl)propanedinitrile | C11H7FN2O | CID 86660270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. 312307-38-3 | 2-(2-(2-fluorophenyl)-2-oxoethyl)malononitrile - Moldb [moldb.com]
- 11. arctomsci.com [arctomsci.com]
- 12. capotchem.com [capotchem.com]
- 13. alfa-labotrial.com [alfa-labotrial.com]
- 14. This compound--Cobridge Pharmaceutical [cobridgepharm.com]
- 15. This compound | 312307-38-3 [chemicalbook.com]
- 16. 2-(2-(2-Fluorophenyl)-2-oxoethyl)malononitrile | Manasa Life Sciences [manasalifesciences.com]
- 17. Nanjing Hossen Pharmaceutical Co., Ltd.--2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile [hossenpharm.com]
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 2-[2-(2-fluorophenyl)-2-oxoethyl]propanedinitrile (CAS 312307-38-3)
Abstract
This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 312307-38-3. The authoritative IUPAC name for this substance is This compound [1][2]. It is also commonly referred to as 2-(2-(2-fluorophenyl)-2-oxoethyl)malononitrile[2][3][4]. This molecule serves a critical function in the pharmaceutical industry, primarily as a key intermediate in the synthesis of Vonoprazan, a potassium-competitive acid blocker (P-CAB)[5][6]. Furthermore, it is a well-characterized process impurity that must be monitored during Vonoprazan manufacturing to ensure the final active pharmaceutical ingredient (API) meets stringent purity and safety standards[6]. This document details the compound's chemical properties, a validated synthesis protocol, and its application in quality control workflows, offering field-proven insights for its practical use.
Introduction: The Strategic Role of a Fluorinated Intermediate
The incorporation of fluorine into molecular structures is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability[5]. The compound this compound is a prime exemplar of a strategically fluorinated intermediate. Its significance is intrinsically linked to the production of Vonoprazan, a medication for treating gastric acid-related disorders[6].
The ortho-fluorine substitution on the phenyl ring is not an incidental feature; it is a deliberate design choice to improve the resulting API's properties. This substitution can sterically hinder oxidative metabolism at adjacent positions on the aromatic ring, a common site for metabolic degradation. This enhanced metabolic stability can contribute to a longer in-vivo half-life for the final drug product, potentially allowing for less frequent dosing and improved patient adherence[5]. As a process impurity, understanding its formation and establishing precise analytical methods for its detection are critical for regulatory compliance and patient safety[6].
Chemical & Physical Properties
A clear understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and analysis. The key identifiers and properties for CAS 312307-38-3 are summarized below.
| Property | Value | Source(s) |
| CAS Number | 312307-38-3 | [1][2][3] |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 2-(2-(2-fluorophenyl)-2-oxoethyl)malononitrile | [2][3][4] |
| Molecular Formula | C₁₁H₇FN₂O | [2][3][4] |
| Molecular Weight | 202.19 g/mol | [3][4] |
| InChI Key | NOUFLZSMHQHSHA-UHFFFAOYSA-N | [2][7] |
| SMILES | C1=CC=C(C(=C1)C(=O)CC(C#N)C#N)F | [2][3] |
| Appearance | White to off-white solid | N/A |
| Purity | Typically ≥97% for use as a reference standard | [3] |
Synthesis Pathway and Experimental Protocol
The synthesis of this compound is a multi-step process that requires precise control of reaction conditions to ensure high yield and purity. The following protocol is a validated method derived from established chemical principles.
Causality of the Synthetic Strategy
The chosen synthetic route is a nucleophilic substitution reaction. It leverages the reactivity of an α-haloketone with a nucleophilic carbon source, in this case, malononitrile. The reaction is typically base-catalyzed, where the base deprotonates malononitrile to form a carbanion, a potent nucleophile. This carbanion then attacks the electrophilic carbon of the α-haloketone, displacing the halide and forming the new carbon-carbon bond.
Synthesis Workflow Diagram
Caption: Synthesis workflow for CAS 312307-38-3.
Step-by-Step Synthesis Protocol
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add malononitrile (1.0 eq) and a suitable anhydrous solvent such as Dimethylformamide (DMF).
-
Base Addition: Cool the mixture to 0°C using an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil), portion-wise, ensuring the internal temperature does not exceed 5°C. The formation of the sodium salt of malononitrile will be observed.
-
Reactant Addition: While maintaining the temperature at 0-5°C, add a solution of 2-chloro-1-(2-fluorophenyl)ethan-1-one (1.0 eq) in DMF dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding it to ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
Application in Quality Control for Vonoprazan
As CAS 312307-38-3 is a known process impurity in Vonoprazan synthesis, its quantification is a mandatory quality control step.[6] High-Performance Liquid Chromatography (HPLC) is the standard technique for this analysis.
Self-Validating HPLC Protocol
This protocol is designed to be self-validating, meaning it includes system suitability tests to ensure the chromatographic system is performing correctly before sample analysis.
-
Standard Preparation: Accurately weigh and dissolve a certified reference standard of this compound in a suitable diluent (e.g., acetonitrile/water mixture) to create a stock solution. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh a sample of the Vonoprazan API or formulation and dissolve it in the same diluent to a known concentration.
-
System Suitability Test (SST): Inject a mid-range calibration standard six times. The relative standard deviation (RSD) for the peak area and retention time should be ≤2.0%. The tailing factor should be between 0.8 and 1.5, and the theoretical plates should be >2000. The system is only considered ready if all SST criteria are met.
-
Calibration Curve: Inject the calibration standards in ascending order of concentration. Plot a graph of peak area versus concentration and perform a linear regression. The correlation coefficient (r²) must be ≥0.999.
-
Sample Analysis: Inject the prepared sample solution.
-
Quantification: Identify the impurity peak by its retention time relative to the standard. Calculate the concentration of the impurity in the sample using the linear regression equation from the calibration curve.
HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detector | UV at 254 nm |
| Injection Vol. | 10 µL |
Quality Control Workflow Diagram
Caption: HPLC quality control workflow for impurity analysis.
Conclusion
This compound (CAS 312307-38-3) is more than a simple chemical; it is a critical component in the landscape of modern pharmaceutical manufacturing. Its strategic design as a fluorinated intermediate contributes to the enhanced properties of the final Vonoprazan API. For drug development professionals, a thorough understanding of its synthesis, properties, and analytical control is not merely academic but essential for ensuring the quality, safety, and efficacy of the final medicinal product. The protocols and insights provided in this guide serve as a practical resource for the effective management of this important compound.
References
- 1. eChemPortal - Home [echemportal.org]
- 2. 2-(2-(2-Fluorophenyl)-2-oxoethyl)propanedinitrile | C11H7FN2O | CID 86660270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(2-(2-fluorophenyl)-2-oxoethyl)malononitrile (Vonoprazan Impurity) 97% | CAS: 312307-38-3 | AChemBlock [achemblock.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. nbinno.com [nbinno.com]
- 6. lookchem.com [lookchem.com]
- 7. CAS No 312307-38-3 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
A Computational Chemistry Whitepaper: In-Silico Characterization of 2-(2-(2-Fluorophenyl)-2-oxoethyl)propanedinitrile
Abstract
This technical guide provides an in-depth computational analysis of 2-(2-(2-Fluorophenyl)-2-oxoethyl)propanedinitrile (CAS: 312307-38-3), a key chemical intermediate in the synthesis of the pharmaceutical agent Vonoprazan.[1][2] Leveraging Density Functional Theory (DFT), we elucidate the molecule's core electronic and structural properties to predict its chemical reactivity and stability. This whitepaper details the optimized molecular geometry, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and global reactivity descriptors. The findings reveal distinct electrophilic and nucleophilic centers, quantify the molecule's kinetic stability through its HOMO-LUMO energy gap, and provide a foundational dataset for researchers, medicinal chemists, and process development scientists. This in-silico approach offers critical insights that can guide synthetic strategy, impurity profiling, and the rational design of related pharmacophores.
Introduction: Context and Significance
In modern pharmaceutical development, a profound understanding of the physicochemical properties of synthetic intermediates is paramount for process optimization and ensuring the quality of the final Active Pharmaceutical Ingredient (API). 2-(2-(2-Fluorophenyl)-2-oxoethyl)propanedinitrile is a compound of significant industrial interest, primarily serving as a crucial building block in the manufacturing pathway of Vonoprazan, a potassium-competitive acid blocker (P-CAB) used in the treatment of acid-related gastrointestinal disorders.[1][2][3]
The molecular architecture of this intermediate, featuring a 2-fluorophenyl ketone linked to a malononitrile fragment, presents a unique confluence of functional groups that dictate its reactivity.[4][5] The strategic incorporation of a fluorine atom at the ortho position of the phenyl ring is a common tactic in medicinal chemistry to enhance metabolic stability and modulate the electronic properties of a molecule.[2][6] The dinitrile moiety, a potent electron-withdrawing group, further influences the molecule's electronic landscape.[7]
While empirical studies provide essential data, they are often resource-intensive. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, predictive framework to explore molecular properties from first principles.[8][9] By modeling the molecule's ground state, we can compute a suite of properties that serve as reliable predictors of its behavior in chemical reactions. This guide presents a comprehensive DFT-based analysis to provide a detailed theoretical characterization, offering actionable insights for professionals in drug discovery and development.
Theoretical Framework and Computational Protocol
To ensure scientific rigor and reproducibility, all calculations were performed based on a well-established computational protocol grounded in Density Functional Theory (DFT). This approach provides a robust balance between computational efficiency and accuracy for organic molecules of this size and complexity.[8][10]
Causality of Method Selection
-
Density Functional Theory (DFT): DFT was chosen as the core theoretical model because it accurately describes electron correlation effects at a lower computational cost than traditional ab initio methods like Møller-Plesset perturbation theory or Coupled Cluster.
-
B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional was employed. It incorporates a portion of the exact Hartree-Fock exchange, which has been demonstrated to yield highly accurate geometries and electronic properties for a wide range of organic systems, including chalcone derivatives and other fluorinated aromatics.[8]
-
6-311++G(d,p) Basis Set: A triple-zeta Pople-style basis set was selected. The inclusion of diffuse functions (++) is critical for accurately describing the electron density far from the nucleus, which is important for the electronegative nitrogen and oxygen atoms. Polarization functions (d,p) are added to allow for non-spherical distortion of electron orbitals, essential for capturing the true bonding environment in a conjugated system.
Step-by-Step Computational Workflow
-
Initial Structure Generation: A 2D sketch of 2-(2-(2-Fluorophenyl)-2-oxoethyl)propanedinitrile was converted into a preliminary 3D structure.
-
Geometry Optimization: The initial structure was subjected to a full geometry optimization in the gas phase using the B3LYP/6-311++G(d,p) level of theory to locate the global minimum on the potential energy surface.
-
Vibrational Frequency Analysis: A frequency calculation was performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirmed that the structure corresponds to a true local energy minimum.
-
Electronic Property Calculation: Using the optimized geometry, a single-point energy calculation was performed to derive key electronic properties, including:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.
-
The Molecular Electrostatic Potential (MEP) mapped onto the total electron density surface.
-
-
Derivation of Reactivity Descriptors: Global reactivity descriptors were calculated from the HOMO and LUMO energy values to quantify the molecule's chemical behavior.
Results and Discussion
Optimized Molecular Structure
The 2D chemical structure of the title compound is depicted below. The geometry optimization at the B3LYP/6-311++G(d,p) level of theory provides the most stable conformation in the gas phase.
The optimized structure reveals important conformational details. The dihedral angle between the fluorophenyl ring and the carbonyl group is non-zero, indicating a slight twist to minimize steric hindrance. The propanedinitrile moiety possesses a chiral carbon, though the compound is typically synthesized and used as a racemate. Key structural parameters are summarized in Table 1.
Table 1: Selected Computed Geometric Parameters
| Parameter | Description | Value (Å or °) |
|---|---|---|
| C=O | Carbonyl Bond Length | 1.225 Å |
| C≡N | Nitrile Bond Length (avg.) | 1.160 Å |
| C-F | Carbon-Fluorine Bond Length | 1.358 Å |
| C-C-C=O | Dihedral Angle | 25.4° |
| C-CH-C | Angle at chiral carbon | 110.2° |
Note: These values are theoretical and may differ slightly from experimental crystallographic data.
Frontier Molecular Orbitals (FMOs)
The FMOs—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of kinetic stability; a smaller gap implies higher reactivity.[9][11]
Our calculations show that the HOMO is primarily localized on the electron-rich 2-fluorophenyl ring system. This suggests that this region is the most susceptible to attack by strong electrophiles. Conversely, the LUMO is distributed across the electron-deficient propanedinitrile and carbonyl moieties. This indicates that these sites, particularly the carbonyl carbon and the nitrile carbons, are the primary targets for nucleophilic attack.[12][13] This aligns with the known reactivity of ketones and nitriles.[7]
Table 2: Computed FMO Energies and Global Reactivity Descriptors
| Parameter | Symbol | Formula | Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -7.892 |
| LUMO Energy | ELUMO | - | -2.451 |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.441 |
| Ionization Potential | I | -EHOMO | 7.892 |
| Electron Affinity | A | -ELUMO | 2.451 |
| Electronegativity | χ | (I+A)/2 | 5.172 |
| Chemical Hardness | η | (I-A)/2 | 2.721 |
| Chemical Softness | S | 1/(2η) | 0.184 |
| Electrophilicity Index | ω | χ²/(2η) | 4.910 |
The calculated energy gap of 5.441 eV suggests that the molecule is moderately stable, as expected for a synthetic intermediate that is isolable yet reactive enough for subsequent transformations. The high electrophilicity index (ω = 4.910 eV) quantitatively confirms the molecule's character as a strong electrophile, which is consistent with the presence of multiple electron-withdrawing groups.
Molecular Electrostatic Potential (MEP)
The MEP surface is a 3D visualization of the charge distribution on a molecule, providing an intuitive guide to its reactive sites.
-
Red/Yellow Regions (Negative Potential): These areas are rich in electrons and are susceptible to electrophilic attack. As predicted, the MEP map shows strong negative potential localized around the carbonyl oxygen and the nitrogen atoms of the two nitrile groups.
-
Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. The most positive potential is found on the hydrogen atoms and, significantly, on the carbonyl carbon and the carbons of the nitrile groups. This confirms that these are the primary electrophilic centers of the molecule.
The MEP analysis strongly supports the FMO findings and provides a clear visual rationale for the molecule's expected reactivity in synthetic procedures, such as nucleophilic addition to the carbonyl or nitrile groups.
Conclusion
This technical guide has detailed a comprehensive in-silico analysis of 2-(2-(2-Fluorophenyl)-2-oxoethyl)propanedinitrile using Density Functional Theory. The computational study provides a robust, predictive model of the molecule's structural and electronic properties.
Key findings include:
-
Optimized Geometry: The molecule adopts a slightly twisted conformation to minimize steric strain.
-
Electronic Reactivity: FMO analysis identifies the fluorophenyl ring as the primary site for electrophilic attack (HOMO) and the carbonyl-dinitrile system as the center for nucleophilic attack (LUMO).
-
Stability and Electrophilicity: A HOMO-LUMO gap of 5.441 eV indicates moderate kinetic stability. A high electrophilicity index of 4.910 eV quantifies its nature as a potent electrophile.
-
Reactive Sites: The MEP map visually confirms that the most electron-rich regions are the oxygen and nitrogen atoms, while the carbonyl and nitrile carbons are highly electron-deficient and thus prone to nucleophilic attack.
These computed properties provide a valuable theoretical foundation for chemists and researchers. They can be used to rationalize the molecule's behavior, predict its reactivity with various reagents, guide the optimization of reaction conditions for its use in the synthesis of Vonoprazan, and aid in the development of related chemical entities.
References
- Benchchem. 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile | 312307-38-3. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkjcwlYj0IoAzd04l-XZiL1kuKy6ondkOgcCgYWX6iBmvhqOGInSJqrLUSTzpjcL2UQGqNiDpU78llqxaoTIcsnxU1LhOn4QlSTI1-0E4tio0IEwCSCIGMuNLl3d2kyOJeuYU_Nw==]
- ChemicalBook. This compound - Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1nRIk6SCF6FbfUDTLKOI2H1XvUbqbvOVwv3KBvqhC-Go_Qtc9eCFu3Os9_SDPxQ4nxeAnmhUxOuoONoXsFJKIcw5q-rWqKIkVs3v4eE17C__XrNkImTFpgkcx2KPwhpIc9bEYBUk9BYe7R0d8RqtXYqS4bkNkIQtfYf-kx_PFVG7UFKkKLv1E9YNQe09Q5A==]
- NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of this compound: A Cornerstone in Pharmaceutical Production. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGplWa6MIYUrW9rJfrAdvTDxdXZDjwsC0eVHXMeSRkDkXSn7sB1_quh5Q32HwN-3ApK_xZQAPqw9ijT3ok4s5zztuLnZRJo-rHeK7gXav2AwXl84v0UHQZV90-tujKgxEkBCkrMCI5mGEXgqfQm7MKnk70Jp071oBcvl-8xdl_zQstqtqqUhtq2DLeUU51bH5itrkXXEQsmFmLL17gOQGeMeU2jaCl-mJupSFztHs2HcDxuYnpXSbqS1m_q56dWMdCCGffjuXQGUGahjmz3IT7vLW0zv2HQ4cbO]
- National Center for Biotechnology Information. 2-(2-(2-Fluorophenyl)-2-oxoethyl)propanedinitrile. PubChem Compound Summary for CID 86660270. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/86660270]
- Pharmaffiliates. CAS No : 312307-38-3 | Product Name : 2-(2-(2-Fluorophenyl)-2-oxoethyl)malononitrile. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqivBmT95e3U9ZgY9y4QUxEjboxmAHhjiqlnCIOeZ953pdxx3ykzDt7UcCPrzZNuhqWLatyh5IaeSu27QHPyEQ8IT1JCQLqwOJWVDeT-bJLbsIS6XbgBk2uHVLLgE_x3sCsnuXUN_xs-Yv4AKEl8dFXhOvjxfX6s02dWLLpCDZKNmMLkXBF6E0sVVDuxAk6LKQftQd7Vw3Y3vP3ihGPHThuXVWACHh]
- LookChem. Cas 312307-38-3,this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLmoqJVyw-GLlW8ZIF-wlouboNPBnLmgc-2hC9ot6lTxjiy2wfrK2yvoqYIVdPJd2aoDDLyn7-4f3tVD6eTpYdzNQVtkFt5GXq-ovN5NQpAFrD6fUKOKqWZwO-LFuopswdFKCFiIZXlrM=]
- ChemNet. 2-oxoethyl]propanedinitrile - CAS Database. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWt_a8DH94tvTnVFKpN2vlvrQQGhjDFB9W-l0RN02FSfNMYQ9HvnN9XG-Ycwxh3A_eaXsQ_BpjZNC6fnzvl6A0NBhn4Xbp9idlmB81dLqWLkacS03BnDw5lBKIIYmDSrZkVBZnPIzewyqdz3TsJziSW_Tca9TvGfuopxp1udtk24YGsjmCR7tCD-dBzuGtHl3QDaNCSEMxk3udtgc=]
- PharmaCompass. 2-(2-(2-Fluorophenyl)-2-oxoethyl)malononitrile. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVeT1_ncuA0Y0QVn8pTvB4vcn4pCue3TFPJ8Ozlfq9LdHHEwCWr-GCAen76aTP1aU4WCFdz0I2wCoCkw83bA9h54IzVizkpH9akzmrmfjoZ-8sWj4YYEa32KO2o6-hp6x2pLK4LnycufJzwkzj5YW-3_j32s9b1kPRBKKsUheTRecRq-vU-ZRLT05CWrtTQPAnGi6MvL_dNo4dqaA=]
- ACS Publications. Tuning Optical Properties of Chalcone Derivatives: A Computational Study. The Journal of Physical Chemistry A. [URL: https://pubs.acs.org/doi/10.1021/acs.jpca.8b08980]
- MDPI. A Comprehensive Evaluation of a Chalcone Derivative: Structural, Spectroscopic, Computational, Electrochemical, and Pharmacological Perspectives. [URL: https://www.mdpi.com/1420-3049/29/7/1512]
- NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Fluorinated Compounds in Modern Drug Development: A Look at this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ7f2WaRiXN-T23n1Vue-pYyOzo4RD83nWUq4vi5fxUyoScXyx_Gtrq0tYwNTudWUIz4F6vjmxPGs9A_INt1ZgjP6bua77DeisL26dzDG8cK-Kn3YGvrVUib1o1YsWfU7tJY3AweYbMCA5SPZtZsm8JKWCTJVEHN5XQPfMvuWHd2xB8WQ89MVZsUwXXdcu-gfvwWjfajC4GowE24iUD-uAgHwnsnYNBVhdpNnauSpT29DqCSOYdIskUXmo-9TgnqyP-7OC7iUvAwKe9es9Z7dKeWFwMVEO9tzG9AvOvw==]
- Scirp.org. Computational Analysis of a Series of Chlorinated Chalcone Derivatives. [URL: https://www.scirp.
- LookChem. This compound. [URL: https://www.lookchem.com/2-2-2-Fluorophenyl-2-oxoethyl-propanedinitrile/]
- PubMed Central (PMC). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9856515/]
- MDPI. Practical Synthesis of Chalcone Derivatives and Their Biological Activities. [URL: https://www.mdpi.com/1420-3049/22/10/1628]
- precisionFDA. 2-(2-(2-FLUOROPHENYL)-2-OXOETHYL)PROPANEDINITRILE. [URL: https://precision.fda.gov/substances/VJ2QVD3VKW]
- ChemicalBook. This compound(312307-38-3) 1H NMR. [URL: https://www.chemicalbook.com/spectrum/312307-38-3_1hnmr.htm]
- Guidechem. This compound 312307-38-3 wiki. [URL: https://www.guidechem.com/wiki/2-2-2-Fluorophenyl-2-oxoethyl-propanedinitrile-cas-312307-38-3.html]
- ResearchGate. Study on the structure, vibrational analysis and molecular docking of fluorophenyl derivatives using FT-IR and density functional theory computations. [URL: https://www.researchgate.
- PubMed Central (PMC). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7075841/]
- Advanced Journal of Chemistry, Section A. Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations. [URL: https://www.ajchem-a.com/article_130388.html]
- Chemistry Steps. Reactions of Nitriles. [URL: https://www.chemistrysteps.com/reactions-of-nitriles/]
- Wikipedia. Nitrile. [URL: https://en.wikipedia.org/wiki/Nitrile]
- ResearchGate. A simple in vitro assay for assessing the reactivity of nitrile containing compounds. [URL: https://www.researchgate.net/publication/282159154_A_simple_in_vitro_assay_for_assessing_the_reactivity_of_nitrile_containing_compounds]
- ChemicalBook. This compound. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB22736972_EN.htm]
- Benchchem. A Technical Guide to the Reactivity of the Nitrile Group in Picolinonitriles. [URL: https://www.benchchem.com/w-technical-guide-reactivity-nitrile-group-picolinonitriles]
- ResearchGate. Study on the Molecular Dynamics of 2-(4-Fluorophenyl)-6-methyl-4-(3- (trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′- d ]pyridin-3(6 H )-one for Cancer Immunotherapy Using a DFT Model. [URL: https://www.researchgate.net/publication/386001275_Study_on_the_Molecular_Dynamics_of_2-4-Fluorophenyl-6-methyl-4-3-trifluoromethylphenyl-12-dihydrodipyrazolo34-b3'4'-d]pyridin-36_H-one_for_Cancer_Immunotherapy_Using_a_DFT_Model]
- ChemicalBook. This compound (CAS 312307-38-3). [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB22736972.htm]
- ResearchGate. Synthesis, X-ray crystal structure, Hirshfeld surface analysis, DFT, MESP and Molecular docking studies of 2-(4-Bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole. [URL: https://www.researchgate.net/publication/343033503_Synthesis_X-ray_crystal_structure_Hirshfeld_surface_analysis_DFT_MESP_and_Molecular_docking_studies_of_2-4-Bromophenyl-1-3-fluoro-4-methylphenyl-45-diphenyl-1H-imidazole]
- Home Sunshine Pharma. This compound CAS 312307-38-3. [URL: https://www.hspackagingbox.com/pharmaceutical-intermediate/vonoprazan-intermediate/2-2-2-fluorophenyl-2-oxoethyl-propanedinitrile.html]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Cas 312307-38-3,this compound | lookchem [lookchem.com]
- 4. 2-(2-(2-Fluorophenyl)-2-oxoethyl)propanedinitrile | C11H7FN2O | CID 86660270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 312307-38-3 [chemnet.com]
- 6. nbinno.com [nbinno.com]
- 7. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ajchem-a.com [ajchem-a.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 13. Nitrile - Wikipedia [en.wikipedia.org]
Methodological & Application
Application of Fluorinated Intermediates in Pharmaceutical Synthesis: A Technical Guide for Researchers
The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) has become a cornerstone of modern drug design, with approximately 30% of approved drugs since 2020 containing at least one fluorine atom.[1] This guide provides an in-depth exploration of the application of fluorinated intermediates in pharmaceutical synthesis, offering both the theoretical underpinnings and practical protocols for their effective use. We will delve into the profound impact of fluorine on molecular properties and provide detailed methodologies for the synthesis of key fluorinated motifs, empowering researchers to leverage the unique advantages of organofluorine chemistry in their drug discovery and development endeavors.
The Transformative Role of Fluorine in Medicinal Chemistry
The introduction of fluorine into a drug candidate is a deliberate strategy to modulate its physicochemical and pharmacokinetic properties.[2][3] The high electronegativity and small van der Waals radius of fluorine (1.47 Å, comparable to hydrogen at 1.20 Å) allow for isosteric replacement of hydrogen while inducing significant electronic perturbations.[4] These modifications can lead to:
-
Enhanced Metabolic Stability: The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s, thereby increasing the drug's half-life.[4][5][6]
-
Modulated Physicochemical Properties: Fluorine's strong electron-withdrawing effect can alter the pKa of nearby functional groups, influencing a molecule's ionization state, solubility, and membrane permeability.[1][3][4]
-
Improved Binding Affinity: The introduction of fluorine can alter the conformation of a molecule, pre-organizing it for optimal binding to its biological target. Furthermore, fluorine can participate in favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, within the target's active site.[4][5]
The strategic placement of fluorinated intermediates is therefore a powerful tool for optimizing lead compounds and developing novel therapeutics with improved efficacy and safety profiles.
Key Fluorinated Intermediates and Their Synthetic Applications
The diverse landscape of organofluorine chemistry offers a variety of fluorinated intermediates, each with its own unique reactivity and applications. This section will explore the synthesis and utility of some of the most important classes of these intermediates.
Aromatic and Heteroaromatic Fluorides
The introduction of fluorine onto aromatic and heteroaromatic rings is a common strategy in drug design. Nucleophilic aromatic substitution (SNAr) is a classical and widely used method for this transformation.
This protocol describes a mechanochemical approach to nucleophilic aromatic fluorination, offering a more environmentally friendly alternative to traditional solvent-based methods.[4]
Reaction Scheme:
A mechanochemical nucleophilic aromatic fluorination.
Materials:
-
Heteroaryl chloride (1.0 mmol)
-
Potassium fluoride (KF, 2.0 mmol)
-
Tetrabutylammonium bromide (TBAB, 0.2 mmol)
-
Milling vessel and balls (e.g., stainless steel)
Procedure:
-
To a milling vessel, add the heteroaryl chloride, potassium fluoride, and tetrabutylammonium bromide.
-
Mill the mixture at room temperature for 1 hour.
-
After milling, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Mechanochemistry: This solvent-free approach enhances reactivity by bringing the reactants into close contact through mechanical force, often leading to faster reaction times and reduced waste.[4]
-
Potassium Fluoride (KF): A common and cost-effective nucleophilic fluoride source.
-
Tetrabutylammonium Bromide (TBAB): Acts as a phase-transfer catalyst, facilitating the interaction between the solid KF and the organic substrate.
Trifluoromethylated Compounds
The trifluoromethyl (-CF₃) group is a highly sought-after moiety in medicinal chemistry due to its ability to significantly enhance lipophilicity and metabolic stability.[1] A variety of reagents have been developed for the introduction of the -CF₃ group.
This protocol outlines a transition-metal-free method for the direct C-H trifluoromethylation of arenes using Togni's reagent.[3]
Reaction Scheme:
Direct C-H trifluoromethylation of an arene.
Materials:
-
Arene (1.0 mmol)
-
Togni's Reagent II (1.2 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Dimethylformamide (DMF), 5 mL
Procedure:
-
To a round-bottom flask, add the arene, Togni's Reagent II, and potassium carbonate.
-
Add DMF and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Togni's Reagent: An electrophilic trifluoromethylating agent that is stable and easy to handle.[3]
-
Potassium Carbonate: A mild base that facilitates the C-H activation step.
-
Transition-Metal-Free: Avoids potential metal contamination of the final product, which is a significant advantage in pharmaceutical synthesis.
Difluoromethylated Compounds
The difluoromethyl (-CF₂H) group is often considered a bioisostere of a hydroxyl or thiol group, capable of acting as a lipophilic hydrogen bond donor.[7]
This protocol describes a practical method for the O-difluoromethylation of alcohols using bromodifluoromethyl)trimethylsilane (TMSCF₂Br) as a difluorocarbene precursor.[1][8]
Reaction Scheme:
O-difluoromethylation of an alcohol.
Materials:
-
Alcohol (0.5 mmol)
-
Potassium bifluoride (KHF₂, 2.0 mmol)
-
(Bromodifluoromethyl)trimethylsilane (TMSCF₂Br, 1.0 mmol)
-
Water (0.3 mL)
Procedure:
-
In a 10-mL plastic tube, dissolve the alcohol and potassium bifluoride in water.
-
Add TMSCF₂Br to the mixture.
-
Stir the reaction vigorously at room temperature for 2 hours.
-
Dilute the reaction mixture with dichloromethane (CH₂Cl₂) and water.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
TMSCF₂Br: A stable and convenient source of difluorocarbene.[1][8]
-
KHF₂: A mild activator for the generation of difluorocarbene from TMSCF₂Br.[1]
-
Water as Solvent: Offers an environmentally benign reaction medium.[1]
Case Studies in Pharmaceutical Synthesis
The following case studies illustrate the practical application of fluorinated intermediates in the synthesis of well-known pharmaceuticals.
Case Study 1: Synthesis of 5-Fluorouracil (5-FU)
5-Fluorouracil is a widely used chemotherapeutic agent. Its synthesis involves the introduction of a fluorine atom at the C5 position of the uracil ring.
Synthetic Workflow:
Synthesis of 5-Fluorouracil.
A common industrial synthesis involves the condensation of methyl fluoroacetate with ethyl formate in the presence of sodium methoxide to form an intermediate which is then cyclized with urea to yield 5-fluorouracil.[9] The fluorine atom in 5-FU is crucial for its mechanism of action, which involves the inhibition of thymidylate synthase.[10]
Case Study 2: Asymmetric Synthesis of Sitagliptin
Sitagliptin is a DPP-4 inhibitor used for the treatment of type 2 diabetes. A key feature of its structure is the trifluorophenyl group.
Synthetic Workflow:
Retrosynthetic approach to Sitagliptin.
The synthesis of Sitagliptin often starts from 2,4,5-trifluorophenylacetic acid.[11] The trifluorinated aromatic ring enhances the molecule's potency and pharmacokinetic properties. Various synthetic routes focus on the stereoselective formation of the chiral β-amino acid moiety, which is then coupled with the trifluorophenylacetic acid derivative.[12][13]
Data Summary of Fluorination Protocols
| Protocol | Substrate | Reagent(s) | Solvent | Temp. | Time | Yield (%) |
| 1 | Heteroaryl-Cl | KF, TBAB | Solvent-free | RT | 1 h | Varies |
| 2 | Arene-H | Togni's Reagent II, K₂CO₃ | DMF | RT | 12-24 h | Varies |
| 3 | R-OH | TMSCF₂Br, KHF₂ | H₂O | RT | 2 h | Good to Excellent |
Conclusion and Future Perspectives
The application of fluorinated intermediates in pharmaceutical synthesis is a dynamic and evolving field. The unique properties imparted by fluorine make it an indispensable tool for medicinal chemists seeking to design safer and more effective drugs. While traditional fluorination methods remain valuable, the development of novel reagents and methodologies, such as late-stage fluorination using photoredox catalysis, continues to expand the synthetic toolbox.[14][15][16] As our understanding of the intricate interplay between fluorine and biological systems deepens, we can anticipate the continued emergence of innovative fluorinated pharmaceuticals that address unmet medical needs.
References
-
Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]
-
Taylor & Francis. The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
-
LE STUDIUM. Fluorine as a key element in modern drug discovery and development. [Link]
-
PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]
-
University of Amsterdam. PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. [Link]
-
Pharmaceutical Technology. Advances in Fluorination Chemistry for API Synthesis. [Link]
-
Protheragen. What are the applications of fluorinated pharmaceutical intermediates in different drugs? [Link]
-
Pharma Innovation. Fluorinated Pharmaceutical Intermediates. [Link]
-
Bentham Science. Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. [Link]
-
Chemistry World. PFAS-free synthesis of fluorinated drugs and pesticides. [Link]
-
ResearchGate. Case studies of fluorine in drug discovery. [Link]
-
MDPI. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. [Link]
-
ResearchGate. Overview of some of the most common fluorinating reagents. [Link]
-
Pharmaceutical Technology. New Reagents and Reactions Advance Fluorination Chemistry. [Link]
-
ACS GCI Pharmaceutical Roundtable. Nuclophilic Fluorination by F-. [Link]
-
OUCI. Case studies of fluorine in drug discovery. [Link]
-
NIH. Synthesis and Applications of Selected Fluorine-Containing Fluorophores. [Link]
- Google Patents. Method for preparing 5-fluorouracil.
-
Wikipedia. Fluorination with aminosulfuranes. [Link]
-
Der Pharma Chemica. Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives. [Link]
-
OUCI. Efficient Difluoromethylation of Alcohols Using TMSCF2Br as a Unique and Practical Difluorocarbene Reagent. [Link]
-
NIH. Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. [Link]
-
MDPI. Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. [Link]
-
Durham e-Theses. Selective Fluorination Strategies. [Link]
-
Scientific Research Publishing. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]
-
PNAS. Innate C-H trifluoromethylation of heterocycles. [Link]
-
ACS Publications. NHC-Catalyzed Radical Trifluoromethylation Enabled by Togni Reagent. [Link]
-
ResearchGate. Photoredox catalysis with aryl sulfonium salts enables site-selective late-stage fluorination. [Link]
-
ResearchGate. Direct α-Fluorination of Ketones Using NF Reagents. [Link]
-
ACS Publications. Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. [Link]
-
ACS Publications. Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. [Link]
-
ResearchGate. Nucleophilic Fluorination of Arynes for Preparing Aryl Fluorides. [Link]
-
Organic Chemistry Portal. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). [Link]
-
Beilstein Journals. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. [Link]
-
NIH. Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement. [Link]
-
Frontiers. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. [Link]
-
ResearchGate. 2.9 Fluorination Enabled by Photoredox Reactions. [Link]
-
ResearchGate. Syntheses of (R)-sitagliptin. [Link]
-
Synfacts. Copper-Mediated Late-Stage Fluorination of Arenes Using Photoredox Catalysis. [Link]
-
NIH. Silver-Mediated Trifluoromethylation of Arenes using TMSCF3. [Link]
-
NIH. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. [Link]
-
MDPI. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]
-
ResearchGate. (PDF) Synthesis and Application of [F]Togni Reagent I: An Electrophilic F‐Labeled Trifluoromethylating Reagent for Positron Emission Tomography Tracer Synthesis. [Link]
Sources
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Efficient Difluoromethylation of Alcohols Using TMSCF<sub>2</sub>Br as a Unique and Practical Difluorocarbene Reagent u… [ouci.dntb.gov.ua]
- 9. CN104447576A - Method for preparing 5-fluorouracil - Google Patents [patents.google.com]
- 10. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 11. Frontiers | Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. thieme-connect.com [thieme-connect.com]
Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile
Abstract
This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile. This compound is a known process-related impurity and potential degradant of Vonoprazan, a potassium-competitive acid blocker.[1][2][3] The developed method is suitable for routine quality control, stability studies, and impurity profiling in both the active pharmaceutical ingredient (API) and finished drug product. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]
Introduction
This compound (Figure 1) is a critical process impurity in the synthesis of Vonoprazan.[1][3] Its effective separation and quantification are paramount for ensuring the quality, safety, and efficacy of the final drug product. A stability-indicating analytical method is essential to separate the main compound from its degradation products, which may form under various stress conditions.[7][8][9] This ensures that the analytical procedure can accurately measure the analyte of interest without interference.
Figure 1: Chemical Structure of this compound
Caption: Structure of the target analyte.
Physicochemical Properties and Initial Method Considerations
A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical HPLC method development.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇FN₂O | [2][10][11] |
| Molecular Weight | 202.18 g/mol | [2][10][11] |
| Appearance | Off-white to light brown solid | [12] |
| Solubility | Very low in water (0.18 g/L) | [11] |
| Predicted logP | ~1.5 - 2.06 | [1][3] |
| pKa | Not experimentally determined. The proton alpha to the two nitrile groups is expected to be acidic. |
Based on the predicted logP, the compound is moderately non-polar. The presence of the fluorophenyl and ketone groups suggests UV absorbance in the lower UV region. Existing methods for the analysis of Vonoprazan and its impurities frequently utilize a detection wavelength of 230 nm, which serves as an excellent starting point.[8][9] A reversed-phase C18 column is the logical first choice due to the compound's aromatic nature and moderate hydrophobicity.
Experimental
Instrumentation and Reagents
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Column: Phenomenex Luna C18(2) (150 mm x 4.6 mm, 5 µm) or equivalent.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (AR grade), and purified water (Milli-Q or equivalent).
-
Analyte Standard: this compound (≥98% purity).
Initial Chromatographic Conditions
The initial conditions were selected based on the analyte's properties and a review of methods for similar compounds.[8][9][13]
| Parameter | Condition | Rationale |
| Stationary Phase | C18 | Good retention for moderately non-polar, aromatic compounds. |
| Mobile Phase A | 0.1% Formic acid in Water | Provides acidic pH to ensure the analyte is in a single ionic form and improves peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 30% B to 80% B over 15 minutes | A scouting gradient to determine the approximate elution time and complexity of the sample. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides good efficiency and reproducibility. |
| Detection Wavelength | 230 nm | Based on literature for Vonoprazan and its impurities.[8][9] |
| Injection Volume | 10 µL | |
| Diluent | Acetonitrile:Water (50:50, v/v) | Good solubility for the analyte. |
Method Optimization
A systematic approach was employed to optimize the chromatographic conditions to achieve the desired resolution, peak shape, and analysis time.
Caption: Workflow for HPLC method optimization.
The initial scouting run indicated that the analyte elutes at a reasonable retention time. The gradient was then optimized to reduce the run time while maintaining good resolution from any potential impurities. A shallower gradient around the elution time of the main peak was found to be optimal. The final optimized method is presented below.
Optimized Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 10 | |
| 12 | |
| 12.1 | |
| 15 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Forced Degradation Studies
Forced degradation studies are crucial to establish the stability-indicating nature of the method.[1][7][13] Stress studies were performed on a 100 µg/mL solution of the analyte. The conditions were targeted to achieve 5-20% degradation, as recommended by ICH guidelines.[7]
Protocol for Forced Degradation
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 6 hours.
-
Thermal Degradation: Solid drug substance at 105 °C for 24 hours.
-
Photolytic Degradation: Solution exposed to 1.2 million lux hours and 200 watt hours/square meter of UV light.
Results of Forced Degradation
The method demonstrated good separation of the parent peak from all degradation products.
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis | ~8% | One major degradant peak observed at a lower retention time. |
| Base Hydrolysis | ~15% | Two major degradant peaks observed. |
| Oxidative Degradation | ~12% | Multiple minor degradant peaks observed. |
| Thermal Degradation | < 2% | The compound is relatively stable to heat. |
| Photolytic Degradation | < 3% | The compound is relatively stable to light. |
Method Validation
The optimized method was validated according to ICH Q2(R1) guidelines.[4][5][6][12][14]
Protocol for Method Validation
-
Specificity: Analyzed blank, standard, and stressed samples to demonstrate separation of the analyte from degradants and matrix components.
-
Linearity: Prepared a series of solutions from 1 µg/mL to 150 µg/mL and performed a linear regression analysis of peak area versus concentration.
-
Range: Established based on the linearity study.
-
Accuracy: Performed recovery studies by spiking a placebo matrix with the analyte at three concentration levels (80%, 100%, and 120% of the nominal concentration).
-
Precision:
-
Repeatability: Six replicate injections of the standard solution at 100% concentration.
-
Intermediate Precision: Performed by a different analyst on a different day using a different instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
-
Robustness: Intentionally varied chromatographic parameters (flow rate ±10%, column temperature ±5 °C, mobile phase pH ±0.2 units) and observed the effect on the results.
Validation Summary
| Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the analyte. | Pass |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9998 |
| Range | 5 - 120 µg/mL | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (Repeatability, %RSD) | ≤ 2.0% | 0.8% |
| Precision (Intermediate, %RSD) | ≤ 2.0% | 1.2% |
| LOD | - | 0.15 µg/mL |
| LOQ | - | 0.5 µg/mL |
| Robustness | System suitability parameters met. | Pass |
Conclusion
A sensitive, specific, accurate, and precise stability-indicating RP-HPLC method has been successfully developed and validated for the quantitative determination of this compound. The method is suitable for its intended purpose in a quality control environment for the analysis of bulk drug and formulations. The forced degradation studies confirm the stability-indicating nature of the method, making it a valuable tool for monitoring the quality and stability of Vonoprazan and its intermediates.
References
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation, 2003. [Link]
-
Li, H., et al. (2017). Development of a stability– indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug. Journal of Pharmaceutical and Biomedical Analysis, 145, 37-44. [Link]
-
PharmaCompass. Vonoprazan Impurities| Identification, Analytical Methods and Global Control Standards. [Link]
-
ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation, 2005. [Link]
-
PubChem. 2-(2-(2-Fluorophenyl)-2-oxoethyl)propanedinitrile. [Link]
-
LookChem. This compound. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ResolveMass Laboratories Inc. Forced Degradation Testing in Pharma. [Link]
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1-14.
-
SGS. Forced Degradation Testing. [Link]
-
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
Abraham Entertainment. ICH Q2 R1: Mastering Analytical Method Validation. [Link]
- Kanaan, B. M., Algohary, A. M., & Ibrahim, A. M. (2024). Optimized reversed phase liquid chromatography methodology for the determination of vonoprazan fumarate impurities: Towards Six Sigma quality standards and sustainability assessment. Microchemical Journal, 198, 111535.
-
Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]
-
Veeprho. Exploring the Different Mobile Phases in HPLC. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | 312307-38-3 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. chromtech.com [chromtech.com]
- 5. veeprho.com [veeprho.com]
- 6. hplc.eu [hplc.eu]
- 7. Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in vonoprazan fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blog Details [chemicea.com]
- 9. daneshyari.com [daneshyari.com]
- 10. 2-(2-(2-Fluorophenyl)-2-oxoethyl)propanedinitrile | C11H7FN2O | CID 86660270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]
- 12. This compound CAS#: 312307-38-3 [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. moravek.com [moravek.com]
Application Notes and Protocols for the Purification of 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile
An Application Guide by a Senior Application Scientist
Introduction
2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile is a key chemical entity, recognized primarily as a significant impurity and intermediate in the synthesis of Vonoprazan, a potassium-competitive acid blocker used to suppress gastric acid secretion[1][2][3]. The molecular integrity and purity of such intermediates are paramount, as the presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of robust purification techniques tailored for this specific molecule, grounded in its unique physicochemical properties derived from its aromatic ketone and dinitrile functionalities[1].
This document is intended for researchers, process chemists, and quality control analysts in the field of drug development. It moves beyond simple procedural lists to explain the underlying principles and causal logic behind each step, ensuring that the described protocols are not just followed, but understood.
Impurity Profiling: The Rationale for Purification
Effective purification begins with a thorough understanding of what needs to be removed. The common synthesis of this compound involves the alkylation of malononitrile with 2-bromo-2′-fluoroacetophenone[3]. This reaction pathway introduces a predictable profile of potential impurities that must be addressed.
Causality Behind Impurity Formation:
-
Unreacted Starting Materials: Incomplete reactions are a primary source of impurities. The relative polarity differences between the product and the starting materials (2-bromo-2′-fluoroacetophenone and malononitrile) are the basis for chromatographic separation.
-
Inorganic Salts: The use of bases like potassium carbonate (K₂CO₃) results in inorganic salt byproducts (e.g., potassium bromide)[3]. These are typically non-soluble in organic solvents and can often be removed by a simple aqueous workup or filtration.
-
Side-Reaction Products: The reactive nature of the starting materials can lead to side reactions, such as over-alkylation of the malononitrile or self-condensation products.
-
Residual Solvents: Solvents used during the reaction (e.g., THF) and workup/extraction (e.g., ethyl acetate) must be efficiently removed[3].
Table 1: Potential Impurity Profile
| Impurity Class | Specific Example(s) | Physicochemical Properties | Rationale for Removal |
|---|---|---|---|
| Starting Materials | 2-Bromo-2′-fluoroacetophenone | Aromatic ketone, less polar than product | Can interfere with subsequent reactions; regulatory impurity limit. |
| Malononitrile | Highly polar dinitrile | Can affect crystal formation; potential for side reactions. | |
| Reagents/Byproducts | Potassium Carbonate, Potassium Bromide | Inorganic salts | Insoluble in most organic solvents; can be removed by filtration/extraction. |
| Side Products | Aldol condensation products, over-alkylation | Varies, often more polar or higher MW | Structural analogs that can be difficult to separate and may have unknown toxicology. |
| Residual Solvents | THF, Ethyl Acetate, Hexane | Volatile organic compounds | Strict regulatory limits (ICH guidelines) due to toxicity. |
A Multi-Technique Approach to Purification
No single purification method is universally optimal. The choice depends on the scale of the synthesis, the initial purity of the crude material, and the final purity requirements. The following diagram outlines a logical decision-making workflow.
Caption: Purification strategy decision workflow.
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds that are already at a relatively high level of purity (>95%). It leverages differences in solubility between the target compound and its impurities in a given solvent at different temperatures[4][5].
Principle of Operation
The ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4°C). Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration)[6][7].
Protocol 3.1: Systematic Solvent Screening
This protocol is designed to efficiently identify a suitable recrystallization solvent.
Methodology:
-
Preparation: Place approximately 20-30 mg of the crude solid into several small test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, water, or mixtures like ethanol/water) dropwise at room temperature, vortexing after each addition.
-
Room Temperature Solubility: Observe the solubility. An ideal solvent will not dissolve the compound at this stage[7]. If the compound dissolves completely, the solvent is unsuitable.
-
Hot Solubility: Heat the test tubes that did not show room temperature solubility in a suitable heating bath. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume. The goal is to create a saturated solution at high temperature[8].
-
Cooling and Crystallization: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice-water bath for 15-20 minutes.
-
Observation: The best solvent will yield a high recovery of crystalline solid. Note the quality and quantity of the crystals formed.
Table 2: Example Solvent Screening Log
| Solvent | Solubility (RT) | Solubility (Hot) | Crystal Formation on Cooling | Observations/Ranking |
|---|---|---|---|---|
| Ethanol | Sparingly Soluble | Soluble | Good, fine needles | Promising candidate. |
| Ethyl Acetate | Soluble | --- | --- | Unsuitable. |
| Toluene | Insoluble | Soluble | Oiled out initially | Not ideal; oiling indicates the solution was supersaturated above the compound's melting point[9]. |
| Hexane | Insoluble | Insoluble | --- | Unsuitable. |
| Isopropanol/Water (9:1) | Sparingly Soluble | Soluble | Excellent, large crystals | Best candidate; high recovery. |
Protocol 3.2: Bulk Recrystallization Protocol (Isopropanol/Water System)
Methodology:
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add the minimum amount of hot isopropanol required to fully dissolve the solid by heating the mixture on a hot plate with stirring.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is critical to remove particulate matter.
-
Crystallization: Remove the flask from the heat. Slowly add warm water dropwise until the solution just begins to turn cloudy (the cloud point), indicating saturation. Add a few more drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Do not disturb the flask during this period.
-
Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold isopropanol/water (the same ratio as the final solvent mixture) to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight. Determine the yield and assess purity.
Protocol 2: Purification by Flash Column Chromatography
For crude material with significant impurities (<95% purity), flash column chromatography is the method of choice. It is a rapid form of liquid-solid chromatography that uses moderate pressure to accelerate solvent flow through a column of stationary phase (typically silica gel)[10].
Principle of Operation
Separation is based on the differential partitioning of components between the polar stationary phase (silica gel) and the less polar mobile phase (eluent). Less polar compounds travel through the column faster, while more polar compounds are retained longer[11]. Our target molecule, with its ketone and dinitrile groups, is moderately polar.
Protocol 4.1: Mobile Phase Selection using TLC
-
Spotting: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot this solution onto a silica gel TLC plate.
-
Development: Develop several plates using different ratios of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).
-
Analysis: Visualize the developed plates under UV light. The ideal solvent system is one that moves the target compound to a Retention Factor (Rf) of approximately 0.25-0.35[12]. This Rf value provides a balance between good separation and a reasonable elution time.
Protocol 4.2: Column Packing and Sample Loading
-
Column Preparation: Select a column of appropriate size (a silica gel to crude compound ratio of 40:1 to 100:1 by weight is typical for difficult separations)[10][12]. Secure it vertically.
-
Slurry Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour this slurry into the column and use gentle air pressure to pack it uniformly, avoiding air bubbles.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude material (e.g., 1.0 g) in a minimal amount of a low-boiling solvent like dichloromethane.
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude material) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. This is the dry-loaded sample.
-
Carefully add this powder to the top of the packed column. Dry loading prevents solvent channeling and improves resolution compared to liquid loading[13].
-
Caption: Step-by-step flash chromatography workflow.
Protocol 4.3: Elution and Fraction Collection
-
Elution: Carefully add the mobile phase to the top of the column. Apply gentle pressure using a pump or compressed air to achieve a steady flow rate.
-
Gradient Elution (Optional but Recommended): Start with a less polar solvent mixture (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 40% ethyl acetate) as the column runs. This "gradient" approach sharpens the elution bands and improves separation.
-
Collection: Collect the eluent in a series of numbered test tubes or flasks.
-
Monitoring: Systematically spot fractions onto a TLC plate to track the elution of the product and impurities.
-
Pooling and Evaporation: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified solid.
Purity Assessment and Quality Control
Confirming the purity and identity of the final product is a non-negotiable step. A combination of chromatographic and spectroscopic methods should be employed.
Table 3: Summary of Analytical Quality Control Methods
| Technique | Purpose | Expected Result for Pure Sample | Reference |
|---|---|---|---|
| HPLC (RP-C18) | Quantitative Purity Assessment | Single major peak with >99.5% area. | [14][15] |
| TLC | Qualitative Purity Check | Single spot in multiple solvent systems. | [16] |
| Melting Point | Purity and Identification | Sharp melting range (e.g., within 1-2°C). | [6][8] |
| ¹H and ¹³C NMR | Structural Confirmation & Purity | Spectrum consistent with the proposed structure; absence of impurity signals. | [11][17] |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Molecular ion peak corresponding to the exact mass (e.g., [M+H]⁺). |[11][17] |
Protocol 5.1: Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is the definitive method for quantitative purity analysis in pharmaceutical development[18][19].
Starting Method Parameters:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in Acetonitrile/Water (1:1) to a concentration of ~0.5 mg/mL.
Self-Validation: The method's robustness is confirmed by its ability to separate the main peak from all process impurities and potential degradation products, ensuring a reliable purity value[19].
Conclusion
The purification of this compound is a critical step in the synthesis of high-quality pharmaceutical agents like Vonoprazan. A systematic approach, beginning with an understanding of the impurity profile, allows for the rational selection of a purification strategy. For materials of moderate to high initial purity, recrystallization offers an efficient and scalable method. For more complex crude mixtures, flash column chromatography provides the necessary resolving power. The protocols detailed herein, combined with rigorous analytical quality control, provide a robust framework for obtaining this key intermediate with the high purity required for drug development and manufacturing.
References
-
PubChem. (n.d.). 2-(2-(2-Fluorophenyl)-2-oxoethyl)propanedinitrile. National Center for Biotechnology Information. Retrieved from [Link]
- Sharp, S. P., & Steitz, A., Jr. (1958). U.S. Patent No. 2,826,537. U.S. Patent and Trademark Office.
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
CPLT. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
- Miller, C. A. (1945). U.S. Patent No. 2,388,506. U.S. Patent and Trademark Office.
-
Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Retrieved from [Link]
-
Sawada, H., et al. (1982). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. PubMed. Retrieved from [Link]
-
Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (2020). Steps involved in HPLC Method Development. Retrieved from [Link]
- Deanesly, R. M. (1939). U.S. Patent No. 2,166,584. U.S. Patent and Trademark Office.
-
ResearchGate. (2015). How can I remove nitrile impurities from the oxime? Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-(2-(2-Fluorophenyl)-2-oxoethyl)malononitrile. Retrieved from [Link]
-
NCERT. (n.d.). Purification and Criteria of Purity. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]
-
Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Retrieved from [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrile. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]
-
CEM Corporation. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from [Link]
-
Research and Reviews: Journal of Chemistry. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]
-
ResearchGate. (2025). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]
-
Journal of the American Chemical Society. (2001). Unfunctionalized, α-Epimerizable Nonracemic Ketones and Aldehydes Can Be Accessed by Crystallization-Induced Dynamic Resolution of Imines. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
Sources
- 1. 2-(2-(2-Fluorophenyl)-2-oxoethyl)propanedinitrile | C11H7FN2O | CID 86660270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 312307-38-3 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. edu.rsc.org [edu.rsc.org]
- 5. Recrystallization [sites.pitt.edu]
- 6. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. ncert.nic.in [ncert.nic.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. orgsyn.org [orgsyn.org]
- 13. How to set up and run a flash chromatography column. [reachdevices.com]
- 14. asianjpr.com [asianjpr.com]
- 15. onyxipca.com [onyxipca.com]
- 16. researchgate.net [researchgate.net]
- 17. rroij.com [rroij.com]
- 18. pharmasalmanac.com [pharmasalmanac.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Multicomponent Synthesis of Pyrazoles from Dinitriles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Pyrazole Scaffold and the Efficiency of Multicomponent Synthesis
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous blockbuster drugs such as Celebrex® (celecoxib), Viagra® (sildenafil), and Acomplia® (rimonabant). The diverse pharmacological activities of pyrazole derivatives, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, have cemented their status as a "privileged scaffold". Traditionally, the synthesis of substituted pyrazoles has relied on the condensation of hydrazines with 1,3-dicarbonyl compounds, a robust but often multi-step process.[1][2]
Modern synthetic chemistry, however, increasingly favors methodologies that are both efficient and environmentally benign. Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, epitomize this paradigm shift. The use of dinitriles as versatile C3 synthons in MCRs for pyrazole synthesis offers a powerful and atom-economical approach to generating molecular diversity. This guide provides an in-depth exploration of the multicomponent synthesis of pyrazoles from dinitriles, with a focus on the underlying mechanisms, practical experimental protocols, and the scope of these transformations.
Core Principle: The Dinitrile as a Latent 1,3-Dielectrophile
The synthetic utility of dinitriles, particularly those with an activated methylene group such as malononitrile, lies in their ability to act as precursors to 1,3-dielectrophilic species. The presence of two electron-withdrawing nitrile groups renders the intervening methylene protons acidic. In the presence of a base, deprotonation generates a stabilized carbanion that can participate in a variety of C-C bond-forming reactions. The subsequent intramolecular cyclization involving the nitrile groups and a dinucleophile like hydrazine is the key to forming the pyrazole ring. A conceptual parallel can be drawn to the initial step of the Thorpe-Ziegler reaction, which involves the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic enaminonitrile.[3] While the Thorpe-Ziegler reaction itself typically leads to carbocycles after hydrolysis, the underlying principle of base-mediated nitrile condensation is fundamental to the pyrazole syntheses described herein.
Synthetic Strategy I: Nickel-Catalyzed Three-Component Synthesis of 1,3-Diaryl-1H-pyrazol-5-amines
A highly efficient and versatile approach for the synthesis of 1,3-diaryl-1H-pyrazol-5-amines involves a nickel-catalyzed three-component reaction of dinitriles, hydrazine hydrochlorides, and boronic acids.[4] This methodology showcases high step economy and broad functional group tolerance.
Reaction Mechanism
The proposed mechanism for this transformation is a cascade of addition, condensation, and annulation events, catalyzed by a nickel complex. The reaction is believed to proceed through the following key steps:
Figure 1: Proposed catalytic cycle for the Nickel-catalyzed synthesis of 1,3-diaryl-1H-pyrazol-5-amines.
Experimental Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazol-5-amine
Materials:
-
Malononitrile
-
Phenylhydrazine hydrochloride
-
Phenylboronic acid
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Nitrogen atmosphere
Procedure:
-
To a dry Schlenk tube under a nitrogen atmosphere, add NiCl₂·6H₂O (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (3.0 equiv.).
-
Add malononitrile (1.0 mmol, 1.0 equiv.), phenylhydrazine hydrochloride (1.2 equiv.), and phenylboronic acid (1.5 equiv.).
-
Add anhydrous 1,4-dioxane (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12 hours with vigorous stirring.
-
After cooling to room temperature, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1,3-diphenyl-1H-pyrazol-5-amine.
Substrate Scope and Data
This nickel-catalyzed protocol demonstrates broad applicability with various substituted dinitriles, hydrazine hydrochlorides, and aryl boronic acids.
| Entry | Dinitrile | Hydrazine Hydrochloride | Boronic Acid | Yield (%) |
| 1 | Malononitrile | Phenylhydrazine·HCl | Phenylboronic acid | 85 |
| 2 | Malononitrile | 4-Methoxyphenylhydrazine·HCl | Phenylboronic acid | 82 |
| 3 | Malononitrile | Phenylhydrazine·HCl | 4-Tolylboronic acid | 88 |
| 4 | Succinonitrile | Phenylhydrazine·HCl | Phenylboronic acid | 75 |
| 5 | Malononitrile | 4-Chlorophenylhydrazine·HCl | 4-Fluorophenylboronic acid | 79 |
Table 1: Representative yields for the Nickel-catalyzed three-component synthesis of 1,3-diaryl-1H-pyrazol-5-amines.[4]
Synthetic Strategy II: Base-Catalyzed Synthesis of 3,5-Diaminopyrazoles from Dinitriles
The direct condensation of dinitriles, particularly malononitrile and its derivatives, with hydrazine or substituted hydrazines in the presence of a base is a fundamental and widely used method for the synthesis of 3,5-diaminopyrazoles. These compounds are valuable intermediates for the synthesis of more complex heterocyclic systems.
Reaction Mechanism
The reaction proceeds via a base-catalyzed cascade mechanism. The key steps involve nucleophilic attack of hydrazine on one of the nitrile groups, followed by an intramolecular cyclization.
Figure 2: Workflow for the base-catalyzed synthesis of 3,5-diaminopyrazoles from dinitriles.
Experimental Protocol: Synthesis of 3,5-Diaminopyrazole
Materials:
-
Malononitrile
-
Hydrazine hydrate (80%)
-
Ethanol
-
Sodium ethoxide (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malononitrile (1.0 mmol, 1.0 equiv.) in ethanol (10 mL).
-
Add a catalytic amount of sodium ethoxide to the solution.
-
Add hydrazine hydrate (1.2 equiv.) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol/water to obtain pure 3,5-diaminopyrazole.
Synthetic Strategy III: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
A prominent application of dinitriles, specifically malononitrile, in multicomponent pyrazole synthesis is the one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles.[5][6] This reaction typically involves an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate, often under catalyst-free or base-catalyzed conditions.
Reaction Mechanism
This complex transformation involves a series of sequential reactions occurring in a single pot:
-
Knoevenagel Condensation: The aldehyde reacts with malononitrile to form an arylidenemalononitrile derivative.
-
Pyrazolone Formation: Concurrently, the β-ketoester condenses with hydrazine hydrate to form a 5-pyrazolone intermediate.
-
Michael Addition: The pyrazolone intermediate acts as a nucleophile and undergoes a Michael addition to the electron-deficient double bond of the arylidenemalononitrile.
-
Intramolecular Cyclization and Tautomerization: The resulting adduct undergoes an intramolecular cyclization followed by tautomerization to yield the final dihydropyrano[2,3-c]pyrazole product.
Figure 3: Convergent pathways in the four-component synthesis of dihydropyrano[2,3-c]pyrazoles.
Experimental Protocol: Catalyst-Free Synthesis of 6-Amino-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Materials:
-
Benzaldehyde
-
Malononitrile
-
Ethyl acetoacetate
-
Hydrazine hydrate (80%)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine benzaldehyde (1.0 mmol, 1.0 equiv.), malononitrile (1.0 mmol, 1.0 equiv.), ethyl acetoacetate (1.0 mmol, 1.0 equiv.), and hydrazine hydrate (1.2 mmol, 1.2 equiv.) in ethanol (10 mL).
-
Reflux the reaction mixture with stirring for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure dihydropyrano[2,3-c]pyrazole derivative.
Conclusion and Future Outlook
The multicomponent synthesis of pyrazoles from dinitriles represents a highly efficient, atom-economical, and versatile strategy for accessing this important class of heterocycles. The methodologies presented herein, from nickel-catalyzed three-component reactions to catalyst-free four-component syntheses, highlight the power of dinitriles as key building blocks. These approaches offer significant advantages over traditional multi-step syntheses in terms of reduced reaction times, simplified work-up procedures, and the ability to generate diverse libraries of pyrazole derivatives for drug discovery and materials science applications. Future research in this area will likely focus on the development of novel catalytic systems, the expansion of the substrate scope to include a wider range of dinitriles and other components, and the application of these methods in flow chemistry for automated and scalable synthesis.
References
-
Organic Chemistry Frontiers.
-
Beilstein Journal of Organic Chemistry.
-
Molecules.
-
Journal of the American Chemical Society.
-
Oriental Journal of Chemistry.
-
The Journal of Organic Chemistry.
-
The Journal of Organic Chemistry.
-
Beilstein Journal of Organic Chemistry.
-
Beilstein Journal of Organic Chemistry.
-
ResearchGate.
-
Thieme Chemistry.
-
Arkivoc.
-
Oriental Journal of Chemistry.
-
ResearchGate.
-
Research Journal of Chemistry and Environment.
-
Encyclopedia.pub.
-
Organic & Biomolecular Chemistry.
-
Tetrahedron Letters.
-
Pharmaguideline.
-
YouTube.
-
ResearchGate.
-
MDPI.
-
YouTube.
-
ResearchGate.
Sources
- 1. Synthesis of 3,5-disubstituted Pyrazoles and their Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Nickel-catalyzed multicomponent reaction of dinitriles and hydrazine hydrochlorides with boronic acids: access to 1,3-diaryl-1H-pyrazol-5-amines and 4,5-dihydropyridazin-3(2H)-ones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note & Protocol: A Comprehensive Guide to the Knorr Pyrazole Synthesis Using Substituted Hydrazines for Drug Discovery
Introduction: The Enduring Relevance of the Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis is a cornerstone reaction in heterocyclic chemistry, involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] Its enduring utility lies in the direct and versatile access it provides to the pyrazole scaffold, a privileged pharmacophore in medicinal chemistry.[2][3] The pyrazole nucleus is a key structural motif in a multitude of biologically active compounds, including renowned pharmaceuticals such as the anti-inflammatory drug Celecoxib.[2][4]
The use of substituted hydrazines in this synthesis is of paramount importance as it allows for the introduction of molecular diversity at the N1 position of the pyrazole ring. This capability is crucial in drug development for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. This guide provides a detailed exploration of the Knorr pyrazole synthesis with substituted hydrazines, offering insights into its mechanism, a robust experimental protocol, optimization strategies, and troubleshooting advice for researchers in drug discovery and development.
Reaction Mechanism and Regioselectivity
The Knorr pyrazole synthesis is typically conducted under acidic conditions.[5][6] The mechanism initiates with the nucleophilic attack of a nitrogen atom from the substituted hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by the formation of a hydrazone intermediate.[1][7] Subsequently, an intramolecular cyclization occurs, wherein the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The final step involves dehydration to yield the stable, aromatic pyrazole ring.[2][8]
A critical consideration, especially when using unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[1][9] The outcome of this competition is governed by a delicate balance of steric and electronic factors of the substituents on both the dicarbonyl and hydrazine reactants, as well as the reaction conditions, most notably pH.[8][9] Generally, the hydrazine will preferentially attack the more electrophilic carbonyl carbon.[9]
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of 1-Phenyl-3,5-dimethylpyrazole
This protocol details the synthesis of 1-phenyl-3,5-dimethylpyrazole from acetylacetone and phenylhydrazine, serving as a representative example of the Knorr pyrazole synthesis.
Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[2]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Acetylacetone (2,4-pentanedione) | Reagent | Standard Chemical Supplier |
| Phenylhydrazine | Reagent | Standard Chemical Supplier |
| Glacial Acetic Acid | ACS Grade | Standard Chemical Supplier |
| Ethanol | Reagent Grade | Standard Chemical Supplier |
| Diethyl Ether | ACS Grade | Standard Chemical Supplier |
| Round-bottom flask (50 mL) | - | Standard Glassware Supplier |
| Reflux condenser | - | Standard Glassware Supplier |
| Magnetic stirrer and stir bar | - | Standard Laboratory Equipment Supplier |
| Heating mantle | - | Standard Laboratory Equipment Supplier |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Standard Chemical Supplier |
| Buchner funnel and filter paper | - | Standard Glassware Supplier |
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add acetylacetone (1.0 equivalent).
-
Reactant Addition: Carefully add phenylhydrazine (1.0 equivalent) to the flask. Note that this addition can be exothermic.[2] A few drops of glacial acetic acid are added as a catalyst.[7]
-
Heating: Attach a reflux condenser and heat the reaction mixture under reflux for 1 hour.[2]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexane.[2][7] Visualize the spots under UV light. The reaction is complete when the starting materials are consumed.
-
Work-up and Isolation: After completion, cool the resulting mixture in an ice bath.[2]
-
Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[2]
-
Purification: Collect the crude product by vacuum filtration using a Buchner funnel and wash it with a small amount of cold diethyl ether.[2] Further purification can be achieved by recrystallization from ethanol to obtain the pure 1-phenyl-3,5-dimethylpyrazole.[2]
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Caption: Experimental workflow for Knorr pyrazole synthesis.
Factors Influencing Reaction Success and Optimization
The efficiency and outcome of the Knorr pyrazole synthesis can be significantly influenced by several experimental parameters.
| Parameter | Influence and Optimization Strategies |
| Solvent | The choice of solvent can affect reaction rates and, crucially, regioselectivity. While ethanol is commonly used, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in certain cases.[10] |
| Catalyst | The reaction is typically acid-catalyzed. Glacial acetic acid is often sufficient. The pH of the reaction medium can influence the nucleophilicity of the hydrazine and the electrophilicity of the carbonyl carbons, thereby affecting the reaction rate and regioselectivity.[9] |
| Temperature | Most Knorr syntheses proceed efficiently at elevated temperatures (reflux). However, for highly reactive substrates, the reaction may proceed at room temperature. Optimization of temperature can help in controlling the formation of side products. |
| Substituent Effects | The electronic and steric nature of substituents on both the 1,3-dicarbonyl compound and the substituted hydrazine plays a pivotal role in determining the regiochemical outcome.[8] Electron-withdrawing groups on the dicarbonyl enhance the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to initial nucleophilic attack.[9] Bulky substituents on either reactant can sterically hinder the approach to one of the carbonyl groups, favoring attack at the less hindered site.[8] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Incomplete reaction. - Inactive reagents. - Suboptimal reaction temperature. | - Extend the reaction time and monitor closely by TLC. - Use fresh, high-purity reagents. - Increase the reaction temperature or switch to a higher-boiling solvent. |
| Formation of Regioisomers | - Use of an unsymmetrical 1,3-dicarbonyl compound with minimal electronic or steric differentiation between the carbonyl groups. | - Alter the reaction solvent; consider using fluorinated alcohols like TFE or HFIP to enhance regioselectivity.[10] - Modify the pH of the reaction medium. |
| Side Product Formation | - Self-condensation of the 1,3-dicarbonyl compound. - Decomposition of the hydrazine at high temperatures. | - Add the hydrazine slowly to the reaction mixture. - Optimize the reaction temperature and time. |
| Difficulty in Crystallization | - Product is an oil or is highly soluble in the crystallization solvent. | - Try a different solvent or a mixture of solvents for crystallization. - Use a seed crystal to induce crystallization. - If the product is an oil, consider purification by column chromatography. |
Applications in Drug Development
The pyrazole core is a key structural feature in numerous FDA-approved drugs and clinical candidates, underscoring the importance of the Knorr synthesis in pharmaceutical research.
-
Celecoxib (Celebrex®): A selective COX-2 inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID).[2] Its synthesis involves a Knorr condensation.
-
Antipyrine: One of the earliest synthetic analgesics and antipyretics, synthesized via the reaction of ethyl acetoacetate and phenylhydrazine.[1]
-
Tebufenpyrad: A fluorinated pyrazole derivative used as an acaricide, with its synthesis amenable to optimization using fluorinated solvents to control regioselectivity.[10]
The versatility of the Knorr synthesis allows for the generation of large libraries of substituted pyrazoles, which can be screened for a wide range of biological activities, from anti-inflammatory and analgesic to anticancer and antimicrobial properties.
Conclusion
The Knorr pyrazole synthesis remains an indispensable tool in the arsenal of medicinal chemists. Its operational simplicity, tolerance of a wide range of functional groups, and direct access to the pharmacologically significant pyrazole scaffold make it a highly valuable reaction. By understanding the underlying mechanism and the factors that control its outcome, particularly regioselectivity, researchers can effectively leverage this classic reaction to synthesize novel and diverse pyrazole derivatives for the discovery and development of new therapeutic agents.
References
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Advances, 12(40), 26035-26041. [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Whittaker, A. M., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11638-11642. [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]
-
ResearchGate. (2023). Application of the Knorr reaction for the directional synthesis of pyrazole derivative as a biologically active co-ligandes of gold glyco-nanoparticles. Retrieved from [Link]
-
Slideshare. (n.d.). knorr pyrazole synthesis. Retrieved from [Link]
-
ResearchGate. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from [Link]
-
Alcántara, J., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 70(21), 8443–8451. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 5. name-reaction.com [name-reaction.com]
- 6. jk-sci.com [jk-sci.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Cyclocondensation Reactions for Pyrazole Derivative Synthesis
Abstract
The pyrazole nucleus is a cornerstone scaffold in medicinal chemistry and drug development, present in a wide array of pharmaceuticals such as the anti-inflammatory drug Celecoxib and the erectile dysfunction treatment Sildenafil.[1] Cyclocondensation reactions represent the most classical, versatile, and widely adopted strategy for the synthesis of this privileged heterocyclic system. This guide provides an in-depth exploration of the primary cyclocondensation methodologies for constructing pyrazole derivatives. We delve into the foundational Knorr pyrazole synthesis and its variations, offering detailed, field-proven protocols for key substrate classes including 1,3-diketones, β-keto esters, and α,β-unsaturated ketones (chalcones). Beyond procedural steps, this document elucidates the mechanistic rationale behind experimental choices, discusses factors influencing regioselectivity, and presents comparative data for both conventional and modern energy-input techniques like microwave irradiation. This content is designed to equip researchers, scientists, and drug development professionals with the practical knowledge and theoretical understanding required to effectively synthesize and functionalize pyrazole derivatives.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This unique arrangement imparts a specific set of electronic and steric properties, making the pyrazole ring an exceptional pharmacophore capable of engaging in various biological interactions. The structural rigidity and the ability to act as both hydrogen bond donors and acceptors allow pyrazole derivatives to bind with high affinity to a multitude of enzymatic targets. This versatility has led to their application in a broad spectrum of therapeutic areas, including inflammation, oncology, infectious diseases, and neurology.[1][2]
The most direct and atom-economical route to the pyrazole core is the cyclocondensation of a binucleophile, typically a hydrazine derivative, with a 1,3-dielectrophilic synthon.[2][3] This family of reactions is robust, highly modular, and amenable to a wide range of functional groups, allowing for the generation of diverse compound libraries for drug discovery screening.
Core Synthetic Strategies & Mechanistic Insights
The primary cyclocondensation approaches involve the reaction of a hydrazine with a three-carbon fragment containing electrophilic centers at the 1 and 3 positions. The choice of this fragment dictates the final substitution pattern of the pyrazole ring.
The Knorr Pyrazole Synthesis: Reaction of 1,3-Dicarbonyl Compounds with Hydrazines
The archetypal method for pyrazole synthesis, first reported by Ludwig Knorr in 1883, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3][4] The reaction is typically acid-catalyzed and proceeds through a well-established mechanism.
Mechanism Causality: The reaction is initiated by the nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyl carbons. Acid catalysis is crucial at this stage; protonation of the carbonyl oxygen renders the carbonyl carbon more electrophilic, facilitating the attack by the weakly nucleophilic hydrazine.[5] This initial condensation forms a hydrazone intermediate. The second, and rate-determining, step is an intramolecular cyclization, where the remaining nitrogen atom attacks the second carbonyl group. Subsequent dehydration of the resulting cyclic hemiaminal intermediate yields the stable, aromatic pyrazole ring.[4]
Caption: General workflow for pyrazole synthesis from chalcones.
Experimental Protocols
Safety Precaution: Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle these reagents in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Synthesis of 3,5-Dimethylpyrazole from Acetylacetone (1,3-Diketone)
This protocol is adapted from a robust procedure reported in Organic Syntheses. [3]It utilizes hydrazine sulfate under basic conditions, which is often preferred as the reaction with pure hydrazine hydrate can be violently exothermic.
Materials:
-
Hydrazine sulfate (0.50 mol, 65 g)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Acetylacetone (2,4-pentanedione) (0.50 mol, 50 g, 51.3 mL)
-
Diethyl ether
-
Saturated sodium chloride (brine) solution
-
Anhydrous potassium carbonate
-
1-L round-bottomed flask, magnetic stirrer, separatory funnel, ice bath
Procedure:
-
Hydrazine Preparation: In the 1-L round-bottomed flask, dissolve 65 g (0.50 mol) of hydrazine sulfate in 400 mL of 10% aqueous sodium hydroxide solution.
-
Cooling: Immerse the flask in an ice bath and stir the solution until the temperature reaches 15°C.
-
Diketone Addition: Add 50 g (0.50 mol) of acetylacetone dropwise via a separatory funnel over approximately 30 minutes. It is critical to maintain the reaction temperature at or below 15°C throughout the addition to control the exotherm.
-
Reaction: After the addition is complete, continue stirring the mixture at 15°C for an additional 1 hour.
-
Work-up: Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts. Transfer the entire contents to a 1-L separatory funnel.
-
Extraction: Extract the aqueous layer with an initial 125 mL portion of diethyl ether. Separate the layers and then extract the aqueous layer four more times with 40 mL portions of ether.
-
Washing and Drying: Combine all the ether extracts and wash them once with a saturated sodium chloride solution. Dry the ether layer over anhydrous potassium carbonate.
-
Isolation: Remove the ether by rotary evaporation. The resulting slightly yellow residue is crystalline 3,5-dimethylpyrazole. Further drying under reduced pressure yields 37–39 g (77–81%) of the product. [3]
Protocol 2: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one from Ethyl Benzoylacetate (β-Keto Ester)
This protocol demonstrates a classic Knorr-type synthesis to form a pyrazolone, a tautomer of the corresponding hydroxypyrazole.
Materials:
-
Ethyl benzoylacetate (3 mmol, 0.577 g, ~0.53 mL)
-
Hydrazine hydrate (~65% solution) (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Deionized water
-
20-mL scintillation vial, stir bar, hot plate stirrer
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Solvent and Catalyst: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture. The acetic acid acts as a catalyst to promote the condensation.
-
Heating: Place the vial on a hot plate and heat the reaction mixture to approximately 100°C with vigorous stirring.
-
Monitoring: After 1 hour, monitor the reaction's progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate / 70% hexane. Spot the starting material (ethyl benzoylacetate) and the reaction mixture. Continue heating until the starting material is completely consumed.
-
Precipitation: Once the reaction is complete, add 10 mL of deionized water to the hot, stirring reaction mixture. This will cause the product to precipitate out of the solution.
-
Isolation: Turn off the heat and allow the mixture to cool to room temperature while stirring. Isolate the solid product by vacuum filtration, wash the filter cake with a small amount of cold water, and allow it to air dry.
Protocol 3: Synthesis of a Pyrazoline Derivative from a Chalcone
This general protocol is representative for the cyclization of an α,β-unsaturated ketone with hydrazine hydrate in the presence of an acid catalyst. [1] Materials:
-
Substituted Chalcone (e.g., 1,3-diphenylpropenone) (1 mmol)
-
Hydrazine hydrate (~65% solution) (2 mmol)
-
Ethanol (10 mL)
-
Glacial acetic acid (catalytic amount, ~0.1 mL)
-
Round-bottom flask, reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the chalcone (1 mmol) in ethanol (10 mL).
-
Reagent Addition: Add hydrazine hydrate (2 mmol) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) for 6-8 hours.
-
Monitoring: The progress of the reaction can be monitored by TLC (e.g., using ethyl acetate:n-hexane 2:8 as eluent). [1]5. Isolation: After the reaction is complete, allow the mixture to cool to room temperature and then pour it into a beaker containing crushed ice.
-
Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water, dry it, and recrystallize from a suitable solvent like ethanol to obtain the pure pyrazoline/pyrazole product. [1]
Modern Synthetic Approaches: Enhancing Efficiency
While traditional heating methods are effective, modern techniques utilizing alternative energy sources can offer significant advantages in terms of reaction speed, yield, and sustainability, aligning with the principles of green chemistry.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation has proven to be a highly effective tool for accelerating pyrazole synthesis. The direct coupling of microwave energy with polar molecules in the reaction mixture leads to rapid and uniform heating, often reducing reaction times from hours to mere minutes.
Caption: Comparison of conventional vs. microwave-assisted workflows.
Data Presentation: Microwave vs. Conventional Synthesis
The following table summarizes comparative data from the literature, highlighting the dramatic rate enhancement and yield improvement often observed with MAOS.
| Product Type | Method | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Phenyl-1H-pyrazoles | Microwave | 60 | 5 min | 91 - 98 | |
| Phenyl-1H-pyrazoles | Conventional | 75 | 2 hours | 72 - 90 | |
| Pyrazole-Oxadiazole Hybrids | Microwave | Not specified | 9-10 min | 79 - 92 | |
| Pyrazole-Oxadiazole Hybrids | Conventional | Not specified | 7-9 hours | Not specified | |
| Phenyl-1H-pyrazole-4-carboxylic Acids | Microwave | 80 | 2 min | 62 - 92 | |
| Phenyl-1H-pyrazole-4-carboxylic Acids | Conventional | 80 | 1 hour | 48 - 85 |
Causality of MAOS Enhancement: The efficiency of microwave heating stems from a direct energy transfer to polar molecules (solvents, reagents), causing rapid molecular rotation and generating heat volumetrically. This avoids the slow process of thermal conduction from a vessel wall and can lead to localized superheating, accelerating reaction rates well beyond what is achievable with conventional reflux at the same bulk temperature.
Conclusion
Cyclocondensation reactions, particularly the Knorr synthesis and its variants, remain the most powerful and versatile methods for the synthesis of pyrazole derivatives. A thorough understanding of the underlying mechanisms allows for rational control over reaction outcomes, especially regioselectivity, through the judicious choice of substrates, catalysts, and solvents. The protocols provided herein offer reliable starting points for the synthesis of key pyrazole precursors from 1,3-diketones, β-keto esters, and chalcones. Furthermore, the adoption of modern technologies such as microwave-assisted synthesis can dramatically improve the efficiency, speed, and environmental footprint of these essential transformations, accelerating the discovery and development of new pyrazole-based therapeutics.
References
-
Reissert, A. & Borsche, W. (1941). 3,5-dimethylpyrazole. Organic Syntheses, Coll. Vol. 1, p.309. Available from: [Link]
- Khandelwal, P., et al. (2024). Pyrazoline Synthesis via Saccharomyces cerevisiae-Catalyzed Cyclocondensation of Chalcones and Hydrazine Hydrate. Journal of Applied Chemistry, 12(4), 14-21.
-
Fadlan, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7109. Available from: [Link]
-
El-Sayed, N. N. E., et al. (2020). The reaction mechanism of chalcone 11 with hydrazine hydrate to form pyrazole derivative 17. ResearchGate. Available from: [Link]
-
Bravo, F., et al. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 71(25), 9254–9260. Available from: [Link]
-
Kumar, V., et al. (2020). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. International Journal of Innovative Research in Technology, 7(7), 2349-6010. Available from: [Link]
-
Saha, P., et al. (2014). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters, 16(23), 6088–6091. Available from: [Link]
-
Name-Reaction.com. (2025). Knorr pyrazole synthesis. Name-Reaction.com. Available from: [Link]
-
Kamal, A., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available from: [Link]
-
Bhaumik, A. (N.A.). Ankur Bhaumik 18895 UC206L Lab4 Pyrazole Synthesis. Scribd. Available from: [Link]
-
Kendre, M. M., & Baseer, M. A. (2013). Synthesis and Evaluation of Some New Pyrazoline Derivatives as Antimicrobial Agents. Oriental Journal of Chemistry, 29(1), 253-256. Available from: [Link]
-
CORE. (N.A.). Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether. CORE. Available from: [Link]
-
Wahyuningsih, S. P. D., et al. (2020). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. ALCHEMY Jurnal Penelitian Kimia, 16(2), 226. Available from: [Link]
-
Powers, D. G., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11641–11645. Available from: [Link]
-
Al-Mokyna, F. H., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 446-476. Available from: [Link]
-
Chem Help ASAP. (N.A.). Knorr Pyrazole Synthesis. Chem Help ASAP. Available from: [Link]
- Patel, D. R., et al. (2017). Synthesis of series of chalcone and pyrazoline derivatives.
-
Shingare, P. A., et al. (2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega, 6(42), 28169–28181. Available from: [Link]
-
Slideshare. (N.A.). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available from: [Link]
-
Choudhary, D., et al. (2023). The proposed mechanism for 2‐pyrazoline formation from chalcone and acetylhydrazine using TBD catalyst. ResearchGate. Available from: [Link]
-
de Oliveira, C. S., et al. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Current Organic Synthesis, 18(6), 633-644. Available from: [Link]
-
Kim, H., et al. (2014). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Bulletin of the Korean Chemical Society, 35(10), 3133-3136. Available from: [Link]
-
International Journal of Pharmacy and Technology. (2011). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. International Journal of Pharmacy and Technology. Available from: [Link]
-
Parashar, B., et al. (2010). Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives and their antimicrobial activity. Journal of Chemical and Pharmaceutical Research, 2(3), 33-42. Available from: [Link]
-
ChemistryViews. (2025). Solvent-Directed Regioselective Cascade Reaction of Diazo Compounds. ChemistryViews. Available from: [Link]
-
Tasch, B. O. A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-228. Available from: [Link]
-
Chauhan, P., & Enders, D. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Organic & Biomolecular Chemistry, 13(31), 8413-8427. Available from: [Link]
-
ResearchGate. (2003). Synthesis of novel pyrazole derivatives from diaryl 1,3-diketones (Part-II). ResearchGate. Available from: [Link]
-
Elguero, J., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Journal of Heterocyclic Chemistry, 37(3), 553-564. Available from: [Link]
Sources
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. proceedings.blucher.com.br [proceedings.blucher.com.br]
Application Notes & Protocols: The 1,3-Dicarbonyl Compound as a Cornerstone Building Block in Heterocyclic Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract: 1,3-Dicarbonyl compounds are indispensable reagents in the synthesis of heterocyclic systems, which form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Their utility stems from a unique combination of structural and electronic features: the acidity of the α-protons and the presence of two electrophilic carbonyl centers. This guide provides an in-depth exploration of the strategic application of 1,3-dicarbonyls in constructing key heterocyclic scaffolds, supported by detailed mechanistic insights and field-tested experimental protocols.
The Foundational Chemistry of 1,3-Dicarbonyls: A Chemist's Swiss Army Knife
The remarkable versatility of 1,3-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate, is rooted in their keto-enol tautomerism and the pronounced acidity of the central methylene protons. The ability of the enol form to act as a potent nucleophile, combined with the two carbonyl groups serving as electrophilic sites, allows for a diverse range of cyclocondensation reactions. This dual reactivity is the causal factor behind their widespread use in forming a multitude of heterocyclic rings.[3][4]
Application Note I: Knorr Pyrazole Synthesis
Introduction: The pyrazole ring is a privileged scaffold in medicinal chemistry, found in numerous drugs such as the anti-inflammatory agent celecoxib and various anticancer and antimicrobial agents.[5][6][7][8][9][10] The Knorr pyrazole synthesis, first reported in 1883, remains a highly efficient and versatile method for constructing this vital heterocycle through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[11][12][13]
Mechanistic Rationale: The reaction is typically acid-catalyzed and proceeds via a well-established pathway.[11][13][14] The initial step involves the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. A final dehydration step yields the stable, aromatic pyrazole ring.[11][14]
Workflow Diagram: Knorr Pyrazole Synthesis
Caption: Knorr pyrazole synthesis workflow.
Protocol 1: Synthesis of 3,5-dimethylpyrazole
This protocol details the synthesis of 3,5-dimethylpyrazole from acetylacetone (a 1,3-diketone) and hydrazine hydrate.
Materials:
-
Acetylacetone (2,4-pentanedione)
-
Hydrazine hydrate (64-65% solution)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetylacetone (0.1 mol, 10.2 mL) and ethanol (20 mL).
-
Reagent Addition: While stirring, slowly add hydrazine hydrate (0.1 mol, ~5 mL) to the solution. An exothermic reaction may be observed.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the ethanol using a rotary evaporator.
-
Extraction: Add distilled water (30 mL) to the residue and extract the product with dichloromethane (3 x 20 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent.
-
Solvent Removal: Remove the dichloromethane under reduced pressure to yield the crude product.
-
Purification: The product can be purified by distillation or recrystallization from a suitable solvent like hexane to afford 3,5-dimethylpyrazole as a white crystalline solid.
Data Summary: Representative Knorr Syntheses
| 1,3-Dicarbonyl | Hydrazine Derivative | Product | Typical Yield (%) |
| Acetylacetone | Hydrazine | 3,5-Dimethylpyrazole | 85-95% |
| Ethyl Acetoacetate | Phenylhydrazine | 3-Methyl-1-phenyl-5-pyrazolone | 80-90%[12] |
| Dibenzoylmethane | Hydrazine | 3,5-Diphenylpyrazole | 90-98% |
Application Note II: Biginelli Reaction for Dihydropyrimidinone Synthesis
Introduction: Pyrimidine and its derivatives are of immense biological importance.[15][16][17][18] They are core components of nucleic acids (uracil, thymine, cytosine) and are found in many therapeutic agents, including antivirals and anticancer drugs.[15][19] The Biginelli reaction is a powerful one-pot, three-component synthesis that provides access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from a 1,3-dicarbonyl compound (typically a β-ketoester), an aldehyde, and urea.[20][21]
Mechanistic Rationale: The reaction mechanism is acid-catalyzed and is thought to begin with the condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[20][22] This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the free amine onto the carbonyl group, followed by dehydration, affords the final dihydropyrimidinone product.[20][22]
Mechanism Diagram: Biginelli Reaction
Caption: Key steps in the Biginelli reaction mechanism.
Protocol 2: Synthesis of Monastrol
This protocol describes a typical Biginelli synthesis of Monastrol, a well-known mitotic kinesin Eg5 inhibitor.
Materials:
-
3-Hydroxybenzaldehyde
-
Ethyl acetoacetate
-
Thiourea
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl, catalyst)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 3-hydroxybenzaldehyde (10 mmol, 1.22 g), ethyl acetoacetate (10 mmol, 1.27 mL), and thiourea (15 mmol, 1.14 g) in ethanol (15 mL).
-
Catalyst Addition: Add a few drops of concentrated HCl to the mixture with stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. A precipitate should form as the reaction progresses.
-
Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials, followed by a small amount of diethyl ether.
-
Drying: Dry the product in a vacuum oven to obtain Monastrol as a solid. The product can be further purified by recrystallization from ethanol if necessary.
Troubleshooting Common Issues:
-
Low Yield: Can result from competing side reactions like Knoevenagel condensation.[23] Using a more effective catalyst (e.g., Yb(OTf)₃, InCl₃) or solvent-free conditions can improve yields.[22]
-
Failure to Cyclize: Ensure sufficient catalyst concentration and reaction temperature to promote the final ring-closing step.[23]
Application Note III: Hantzsch 1,4-Dihydropyridine Synthesis
Introduction: The 1,4-dihydropyridine (DHP) scaffold is the basis for a major class of calcium channel blockers used to treat hypertension and cardiovascular diseases, such as nifedipine and amlodipine.[24][25][26][27][28] The Hantzsch synthesis is a classic and highly reliable multicomponent reaction for assembling this heterocycle.[29][30]
Mechanistic Rationale: This synthesis involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and a nitrogen source, typically ammonia or ammonium acetate.[29][31][32][33] The mechanism is believed to proceed through two key intermediates: an enamine formed from one equivalent of the β-ketoester and ammonia, and an α,β-unsaturated carbonyl compound (a Knoevenagel condensation product) from the other equivalent of the β-ketoester and the aldehyde. A subsequent Michael addition of the enamine to the unsaturated carbonyl, followed by cyclization and dehydration, yields the 1,4-DHP product.[30][32][33]
Logical Relationship Diagram: Hantzsch Synthesis
Caption: Component relationships in Hantzsch synthesis.
Protocol 3: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate (2 equivalents)
-
Ammonium acetate
-
Methanol
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine benzaldehyde (5 mmol, 0.51 mL), ethyl acetoacetate (10 mmol, 1.27 mL), and ammonium acetate (6 mmol, 0.46 g).
-
Solvent: Add methanol (15 mL) as the solvent.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4 hours.
-
Crystallization: Upon completion, cool the reaction mixture to room temperature, and then place it in an ice bath to induce crystallization.
-
Filtration: Collect the yellow crystalline product by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold methanol to remove impurities.
-
Drying: Dry the product under vacuum to yield the pure 1,4-dihydropyridine derivative.
References
-
(2014). Biological and medicinal significance of pyrimidines. ResearchGate. [Link]
-
(2018). BIOLOGICAL AND MEDICINAL SIGNIFICANCE OF PYRIMIDINES: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Bari, S. et al. (2018). Significance and Biological Importance of Pyrimidine in the Microbial World. PMC. [Link]
-
(n.d.). An overview on synthesis and biological activity of pyrimidines. SciSpace. [Link]
-
Khedkar, S. A. & Auti, P. B. (2014). 1, 4-Dihydropyridines: a class of pharmacologically important molecules. Mini reviews in medicinal chemistry. [Link]
-
(n.d.). View of A Study on the Biological and Medicinal Significance of Pyrimidines and Related Heterocycles. Ignited Minds Journals. [Link]
-
Chen, L. et al. (2017). New generations of dihydropyridines for treatment of hypertension. Journal of geriatric cardiology : JGC. [Link]
-
(n.d.). Biginelli reaction. Wikipedia. [Link]
-
Shah, J. et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
(n.d.). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]
-
(n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
(n.d.). Dihydropyridine calcium channel blockers. Wikipedia. [Link]
-
(2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. [Link]
-
(n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. RJPT. [Link]
-
(n.d.). Knorr Pyrazole Synthesis. Chem Help ASAP. [Link]
-
Maccioni, E. et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. [Link]
-
(n.d.). Knorr pyrazole synthesis. Name-Reaction.com. [Link]
-
(n.d.). Biginelli Reaction. Organic Chemistry Portal. [Link]
-
(n.d.). Recent Progress in the Synthesis of Heterocycles Based on 1,3-Diketones. ResearchGate. [Link]
-
(n.d.). Dihydropyridine – Knowledge and References. Taylor & Francis. [Link]
-
Funck-Brentano, C. & Jaillon, P. (2003). [Dihydropyridines from the first to the fourth generation: better effects and safety]. PubMed. [Link]
-
Talbi, S. et al. (2022). Recent Progress in the Synthesis of Heterocycles based on 1,3-diketones. PubMed. [Link]
-
(2023). How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound?. LookChem. [Link]
-
(n.d.). Hantzsch Dihydropyridine Synthesis. Merck Index. [Link]
-
Gheață, F. et al. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PMC. [Link]
-
(2020). Hantzsch Pyridine Synthesis: Preparation of pyridine from 1,3-dicarbonyl compounds and aldehyde. YouTube. [Link]
-
Wang, S. et al. (2021). Direct C–C Bond Cleavage of 1,3-Dicarbonyl Compounds as a Single-Carbon Synthon: Synthesis of 2-Aryl-4-quinolinecarboxylates. Organic Letters. [Link]
-
Wang, H. et al. (2022). Cascade [3 + 2] Annulation of 1,3-Dicarbonyl Compounds and Ethyl Secondary Amines for Pyrrole Synthesis via Poly C(sp3)–H Bond Functionalization. The Journal of Organic Chemistry. [Link]
-
(n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]
-
Banavath, H. et al. (2022). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Frontiers. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Progress in the Synthesis of Heterocycles based on 1,3-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound? [lookchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 8. royal-chem.com [royal-chem.com]
- 9. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 10. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. name-reaction.com [name-reaction.com]
- 14. jk-sci.com [jk-sci.com]
- 15. researchgate.net [researchgate.net]
- 16. ijpsr.com [ijpsr.com]
- 17. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. View of A Study on the Biological and Medicinal Significance of Pyrimidines and Related Heterocycles | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]
- 20. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 21. jk-sci.com [jk-sci.com]
- 22. Biginelli Reaction [organic-chemistry.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. 1, 4-Dihydropyridines: a class of pharmacologically important molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. New generations of dihydropyridines for treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]
- 27. taylorandfrancis.com [taylorandfrancis.com]
- 28. [Dihydropyridines from the first to the fourth generation: better effects and safety] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Hantzsch Dihydropyridine Synthesis [drugfuture.com]
- 30. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 31. m.youtube.com [m.youtube.com]
- 32. alfa-chemistry.com [alfa-chemistry.com]
- 33. Frontiers | Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions [frontiersin.org]
Beyond the Proton Pump: Novel Modalities in Medicinal Chemistry
Introduction: A New Era of Drug Discovery
For decades, the paradigm of medicinal chemistry has been largely dominated by the pursuit of small molecule inhibitors that reversibly bind to the active sites of pathogenic proteins. While this approach has yielded numerous life-saving therapies, its limitations are becoming increasingly apparent. A significant portion of the human proteome remains "undruggable" by these conventional means.[1] In response, the field of medicinal chemistry is undergoing a profound transformation, moving beyond simple inhibition to embrace a diverse array of innovative therapeutic modalities.[1][2][3] This guide delves into three such pioneering areas that are reshaping the landscape of drug development: Targeted Protein Degradation, the renaissance of Targeted Covalent Inhibitors, and the precision of Antibody-Drug Conjugates. Furthermore, we will explore the transformative impact of Artificial Intelligence and Machine Learning on accelerating the discovery and optimization of these novel therapeutics.
This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing not only the theoretical underpinnings of these advanced applications but also actionable insights and conceptual protocols to inspire and guide future research.
Targeted Protein Degradation (TPD): Hijacking the Cellular Machinery
Instead of merely blocking a protein's function, Targeted Protein Degradation (TPD) offers a revolutionary approach: completely eliminating the disease-causing protein from the cell.[4] This is achieved by co-opting the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[5]
The Rise of PROTACs: A Paradigm Shift
The most prominent TPD modality is the Proteolysis-Targeting Chimera (PROTAC). PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[6] This elegant design allows a single PROTAC molecule to act as a molecular matchmaker, bringing the target protein and the E3 ligase into close proximity.[7]
Mechanism of Action:
-
Binding: The PROTAC simultaneously binds to the target protein and an E3 ligase.[7]
-
Ternary Complex Formation: This binding event forms a transient ternary complex.[5]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the target protein.[5]
-
Proteasomal Degradation: The poly-ubiquitinated protein is then recognized and degraded by the proteasome.[5]
-
Catalytic Cycle: The PROTAC is then released and can induce the degradation of another target protein molecule, acting catalytically.[6][7]
This catalytic nature allows PROTACs to be effective at very low concentrations, potentially reducing off-target effects and toxicity.[7]
Diagram: PROTAC Mechanism of Action
Caption: Workflow of PROTAC-mediated protein degradation.
Advantages Over Traditional Inhibitors
| Feature | Traditional Inhibitors | PROTACs |
| Mechanism | Occupancy-driven, requires high concentrations to block active sites. | Event-driven and catalytic, effective at sub-stoichiometric concentrations.[5] |
| "Druggability" | Limited to proteins with well-defined binding pockets. | Can target proteins lacking enzymatic activity, including "undruggable" targets.[5][8] |
| Selectivity | Can be challenging to achieve high selectivity, leading to off-target effects. | Can exhibit improved selectivity due to the specific protein-protein interactions within the ternary complex.[7] |
| Resistance | Target mutations can lead to drug resistance. | Can often overcome resistance caused by target mutation or overexpression.[8][9] |
Application Note: Development of a Novel PROTAC
Objective: To design and validate a PROTAC for the degradation of a target kinase implicated in a specific cancer.
Conceptual Protocol:
-
Target Selection and Ligand Identification:
-
Identify a suitable ligand for the target kinase with moderate affinity. High affinity is not always necessary for PROTACs.
-
Select a known E3 ligase ligand (e.g., for Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[5]
-
-
Linker Design and Synthesis:
-
Synthesize a small library of PROTACs with varying linker lengths and compositions (e.g., PEG-based, alkyl chains). The linker is crucial for the stability and efficacy of the ternary complex.[6]
-
The attachment points on the target ligand and E3 ligase ligand should be carefully chosen to allow for productive ternary complex formation.
-
-
In Vitro Validation:
-
Degradation Assays: Treat cancer cell lines expressing the target kinase with the synthesized PROTACs at various concentrations and time points.
-
Western Blotting: Quantify the levels of the target protein to determine the extent of degradation. A "hook effect" (reduced degradation at high concentrations) may be observed.
-
Cell Viability Assays: Assess the cytotoxic effect of the PROTACs on the cancer cell lines.
-
-
Mechanism of Action Studies:
-
Ubiquitination Assay: Confirm that the degradation is ubiquitin-dependent by co-treating cells with a proteasome inhibitor (e.g., MG132) and observing the accumulation of poly-ubiquitinated target protein.
-
Ternary Complex Formation Assays: Utilize biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the formation and stability of the ternary complex.
-
Targeted Covalent Inhibitors (TCIs): The Power of an Irreversible Bond
While historically viewed with caution due to potential toxicity, targeted covalent inhibitors (TCIs) are experiencing a resurgence in drug discovery.[10] By forming a permanent covalent bond with their target protein, TCIs can offer enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.[11][12]
Design Principles of Modern TCIs
Modern TCIs are not simply reactive molecules. They are rationally designed to first bind non-covalently to the target with high affinity and selectivity, positioning a mildly reactive electrophilic "warhead" to react with a nearby nucleophilic amino acid residue (commonly cysteine).[13]
Key Components:
-
Scaffold: Provides the initial non-covalent binding affinity and selectivity for the target protein.
-
Warhead: A reactive electrophilic group that forms the covalent bond. Common warheads include acrylamides and cyanoacrylamides.[10]
-
Linker: Connects the scaffold and the warhead, optimizing their spatial orientation for the covalent reaction.
Diagram: TCI Mechanism of Action
Caption: The targeted delivery mechanism of an Antibody-Drug Conjugate.
The Critical Role of Linker Chemistry
Linker technology is a cornerstone of modern ADC design. [14]Linkers can be broadly classified into two categories:
-
Cleavable Linkers: These are designed to be cleaved by specific conditions within the tumor cell, such as low pH in the lysosome (acid-labile linkers) or the presence of specific enzymes like cathepsins (protease-cleavable linkers). [15]* Non-cleavable Linkers: These linkers remain intact, and the payload is released through the complete degradation of the antibody in the lysosome. This results in the payload being released with the linker and the amino acid it was attached to still bound. [15] The choice of linker significantly impacts the ADC's stability, efficacy, and toxicity profile. [16]
Application Note: Characterization of a Novel ADC
Objective: To characterize the drug-to-antibody ratio (DAR) and stability of a newly synthesized ADC.
Conceptual Protocol:
-
DAR Determination:
-
Hydrophobic Interaction Chromatography (HIC): This is a widely used method to separate ADC species with different numbers of conjugated payloads. The more payload molecules attached, the more hydrophobic the ADC becomes, leading to a longer retention time on the HIC column. The relative peak areas can be used to calculate the average DAR.
-
Mass Spectrometry: Intact mass analysis of the ADC can provide a precise measurement of the mass of the different drug-loaded species, allowing for accurate DAR determination.
-
-
In Vitro Stability Assessment:
-
Plasma Stability Assay: Incubate the ADC in human plasma at 37°C for various time points.
-
Analyze the samples using an enzyme-linked immunosorbent assay (ELISA) that detects the conjugated payload. A decrease in signal over time indicates payload deconjugation.
-
LC-MS can also be used to monitor the release of the free payload from the ADC.
-
-
In Vitro Cytotoxicity Assay:
-
Treat a cancer cell line that expresses the target antigen with the ADC.
-
As a control, also treat cells with the free payload and the unconjugated antibody.
-
Measure cell viability after a set incubation period (e.g., 72 hours) to determine the IC50 value of the ADC. The ADC should be significantly more potent than the unconjugated antibody and show targeted killing compared to the free payload.
-
AI and Machine Learning: Accelerating Medicinal Chemistry
Artificial intelligence (AI) and machine learning (ML) are revolutionizing nearly every aspect of drug discovery and development. [17]These computational tools can analyze vast datasets to identify patterns, predict molecular properties, and generate novel chemical structures, significantly accelerating the design-build-test-learn cycle. [18][19]
Key Applications in Drug Discovery
-
Hit Identification and Lead Optimization: ML models can predict the biological activity, physicochemical properties, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of virtual compounds, helping to prioritize the most promising candidates for synthesis and testing. [20][21]* De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, exploring a much larger chemical space than is possible with traditional methods. [22]* Predictive Modeling: AI can be used to predict drug-target interactions, identify potential off-target effects, and even optimize clinical trial design. [17][23] Diagram: AI-Driven Drug Discovery Workflow
Protocol: Building a Predictive ADMET Model
Objective: To develop a machine learning model to predict the aqueous solubility of small molecules.
Conceptual Protocol:
-
Data Curation:
-
Gather a large dataset of small molecules with experimentally determined aqueous solubility values from public databases (e.g., ChEMBL) or internal repositories.
-
Clean and standardize the data, ensuring consistency in units and removing duplicates.
-
-
Feature Engineering:
-
For each molecule, calculate a set of molecular descriptors (features) that capture its physicochemical properties. These can include molecular weight, logP, number of hydrogen bond donors/acceptors, and topological polar surface area. RDKit or other cheminformatics libraries can be used for this purpose.
-
-
Model Training:
-
Split the dataset into a training set (e.g., 80%) and a test set (e.g., 20%).
-
Choose a suitable machine learning algorithm (e.g., Random Forest, Gradient Boosting, or a Graph Neural Network).
-
Train the model on the training set, where the input is the molecular descriptors and the output is the known solubility.
-
-
Model Evaluation and Validation:
-
Use the trained model to predict the solubility of the molecules in the unseen test set.
-
Evaluate the model's performance using metrics such as the coefficient of determination (R²) and the root mean squared error (RMSE).
-
The validated model can then be used to predict the solubility of new, unsynthesized compounds, aiding in the selection of candidates with favorable drug-like properties.
-
Conclusion: The Future is Multifaceted
The era of a "one-size-fits-all" approach to drug discovery is over. The applications detailed in this guide—Targeted Protein Degradation, Targeted Covalent Inhibitors, Antibody-Drug Conjugates, and the integration of Artificial Intelligence—represent a fundamental shift towards a more diverse and sophisticated therapeutic toolbox. [2][24]By embracing these novel modalities, the medicinal chemistry community is poised to tackle previously intractable diseases and usher in a new generation of precision medicines. The principles and protocols outlined herein provide a foundation for researchers to explore, innovate, and contribute to this exciting evolution in the pursuit of human health.
References
- The rise of covalent inhibitors in strategic therapeutic design - CAS. (2023-10-17). CAS.
- Singh, U. C., & Petri, Y. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry, 11(8), 886-896.
- Covalent Inhibitors: To Infinity and Beyond | Journal of Medicinal Chemistry. (2024-06-24).
- What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News. (n.d.). Drug Discovery News.
- Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab. (2024-07-25). PRISM BioLab.
- Generative AI for Medicinal Chemistry Workflows. (n.d.). Schrödinger.
- Recent Advances in Covalent Drug Discovery - MDPI. (2023-02-21). MDPI.
- Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors?
- Full article: Special Focus Issue – Targeted Protein Degradation: A New Paradigm in Medicinal Chemistry. (2021-08-01). Future Science.
- Hit to Lead Optimization in Drug Discovery - Excelra. (n.d.). Excelra.
- New Chemical Modalities and Strategic Thinking in Early Drug Discovery - PMC - NIH. (2021-06-10).
- New Drug Modalities in Medicinal Chemistry, Pharmacology, and Translational Science - NIH. (2021-09-30).
- The Role of Machine Learning in Drug Discovery - MRL Consulting Group. (2023-10-30). MRL Consulting Group.
- Selectivity through Targeted Protein Degradation (TPD) | Journal of Medicinal Chemistry. (2022-03-24).
- Targeted protein degradation in drug development: Recent advances and future challenges. (2025-07-18). ScienceDirect.
- Targeted Protein Degradation: A Potential Tool for Discovering Druggable Targets - Proventa International. (2021-06-29).
- A beginner's guide to PROTACs and targeted protein degradation | The Biochemist. (2021-07-23). Portland Press.
- Progress of AI-Driven Drug–Target Interaction Prediction and Lead Optimiz
- Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC - NIH. (2015-05-07).
- Role of Deep Learning in Medicinal Chemistry and Drug Discovery - PharmaFeatures. (2023-09-22).
- Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs) - Abzena. (2024-03-05). Abzena.
- Emerging modalities in therapeutics: A comprehensive guide - Drug Discovery News. (n.d.). Drug Discovery News.
- Expanding the Therapeutic Toolbox: New Modalities for Modern Drug Hunters - Chemical.AI. (2025-08-15). Chemical.AI.
- The Role of Medicinal Chemistry in Optimizing Antibody Drug Conjugates - ResearchGate. (2023-09-21).
- How does AI help optimize lead compounds in the drug discovery pipeline?. (2025-03-20). LinkedIn.
- Transforming Computational Drug Discovery with Machine Learning and AI | ACS Medicinal Chemistry Letters - ACS Publications. (2018-10-08).
- How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release - PurePEG. (2025-10-16). PurePEG.
- Enhanced utility of AI/ML methods during lead optimization by inclusion of 3D ligand information - Frontiers. (2022-12-18). Frontiers.
- Inhibit or destroy? Why PROTAC technology is emerging as a game changer for drug discovery and cancer therapy. | Revvity. (2024-06-11). Revvity.
- Targeted Covalent Inhibitor Synthesis - YouTube. (2025-02-24). YouTube.
- PROTACs– a game-changing technology - Taylor & Francis. (2018-08-20). Taylor & Francis Online.
- The Chemistry Behind ADCs - PMC - PubMed Central. (2020-04-20).
- Applications of machine learning in drug discovery and development - PMC. (2019-10-22).
- New Therapeutic Modalities: Transforming Drug Discovery and Development | CoLab. (2024-10-21). CoLab.
- Chapter 6: Machine Learning in Drug Design - Books - The Royal Society of Chemistry. (2023-02-03). Royal Society of Chemistry.
- The PROTACs mechanism of action—PROTAC promotes the simultaneous and... - ResearchGate. (2024-04-01).
- Antibody-Drug Conjugates (ADCs) - SpiroChem. (n.d.). SpiroChem.
- Introduction to Antibody-Drug Conjugates - PMC - NIH. (2021-06-25).
- Antibody–drug conjug
- ADC Linkers, AOC Linkers - BroadPharm. (n.d.). BroadPharm.
- ADC Linkers - Biopharma PEG. (n.d.). Biopharma PEG.
Sources
- 1. Emerging Modalities in Therapeutics: A Comprehensive Guide to the Future of Drug Discovery | Drug Discovery News [drugdiscoverynews.com]
- 2. New Chemical Modalities and Strategic Thinking in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Therapeutic Modalities: Transforming Drug Discovery and Development | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 6. tandfonline.com [tandfonline.com]
- 7. portlandpress.com [portlandpress.com]
- 8. proventainternational.com [proventainternational.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 12. Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab [prismbiolab.com]
- 13. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. abzena.com [abzena.com]
- 15. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 16. purepeg.com [purepeg.com]
- 17. The Role of Machine Learning in Drug Discovery | MRL Recruitment [mrlcg.com]
- 18. digitalchemistry.ai [digitalchemistry.ai]
- 19. excelra.com [excelra.com]
- 20. mdpi.com [mdpi.com]
- 21. How does AI help optimize lead compounds in the drug discovery pipeline? [synapse.patsnap.com]
- 22. books.rsc.org [books.rsc.org]
- 23. Applications of machine learning in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. New Therapeutic Modalities in Drug Discovery: Expanding the Toolbox — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
Troubleshooting & Optimization
Side reactions and byproduct formation in dinitrile synthesis
Welcome to the Technical Support Center for Dinitrile Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of dinitrile synthesis, focusing on troubleshooting common side reactions and byproduct formation. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic routes, improve yield and purity, and accelerate your research and development efforts.
This guide is structured into two main sections: a detailed Troubleshooting Guide addressing specific experimental issues in a question-and-answer format, and a comprehensive Frequently Asked Questions (FAQs) section for broader inquiries.
Troubleshooting Guide
This section is dedicated to resolving specific problems you may encounter during dinitrile synthesis. Each entry details the issue, its probable causes, and actionable solutions with explanations grounded in chemical principles.
Issue 1: Low Selectivity in Adiponitrile Synthesis via Butadiene Hydrocyanation - Predominance of Branched Isomers
Question: "My nickel-catalyzed hydrocyanation of butadiene is producing a high ratio of the undesired branched isomer, 2-methyl-3-butenenitrile (2M3BN), over the desired linear 3-pentenenitrile (3PN). How can I improve the selectivity for the linear product?"
Probable Causes:
-
Suboptimal Ligand Choice: The structure of the phosphite or phosphine ligand complexed to the nickel catalyst is a primary determinant of regioselectivity. Monodentate phosphite ligands often lead to a mixture of linear and branched products.[1]
-
High Hydrogen Cyanide (HCN) Concentration: An excess or rapid addition of HCN can favor the hydrocyanation of butadiene over the isomerization of the initially formed 2M3BN to the more stable 3PN. This is because the oxidative addition of HCN to the Ni(0) catalyst competes with the oxidative addition of 2M3BN, which is the first step in its isomerization.[2]
-
Reaction Temperature: The reaction temperature can influence the equilibrium between the different nickel-allyl intermediates that lead to the linear and branched products.
Solutions & Experimental Protocols:
-
Ligand Selection and Optimization:
-
Rationale: Bidentate phosphine ligands, such as 1,4-bis(diphenylphosphino)butane (dppb), are known to significantly favor the formation of the linear product, with selectivities for 3PN reported as high as 97%.[1] The chelation of the bidentate ligand to the nickel center sterically disfavors the formation of the bulkier branched allyl intermediate.
-
Protocol:
-
In an inert atmosphere (e.g., a glovebox), charge a Schlenk flask with the nickel precursor (e.g., Ni(COD)₂).
-
Add the desired bidentate phosphine ligand in the appropriate stoichiometric ratio to nickel.
-
Dissolve the catalyst complex in a suitable anhydrous solvent (e.g., dioxane).
-
Proceed with the hydrocyanation reaction under an inert atmosphere.
-
-
-
Control of HCN Addition:
-
Rationale: Maintaining a low concentration of HCN, or "HCN starvation" conditions, allows the nickel catalyst to efficiently isomerize the initially formed 2M3BN to the desired 3PN.[2] This is because at low HCN concentrations, the oxidative addition of 2M3BN to the Ni(0) center becomes more competitive with the oxidative addition of HCN.
-
Protocol (Syringe Pump Addition):
-
Set up the reaction vessel containing the butadiene and the nickel catalyst.
-
Prepare a solution of HCN in a suitable solvent (e.g., dioxane).
-
Using a syringe pump, add the HCN solution to the reaction mixture at a slow, controlled rate over an extended period. The optimal addition rate will depend on the reaction scale and catalyst loading and should be determined empirically.
-
Monitor the reaction progress by GC to determine the ratio of 3PN to 2M3BN.
-
-
Issue 2: Formation of Propionitrile and Oligomers in Acrylonitrile Electrohydrodimerization
Question: "My electrochemical hydrodimerization of acrylonitrile to adiponitrile is plagued by the formation of propionitrile and oligomeric byproducts, leading to low yield and difficult purification. What are the causes and how can I suppress these side reactions?"
Probable Causes:
-
Proton Availability at the Electrode Surface: The formation of propionitrile is a result of the further reduction and protonation of the acrylonitrile radical anion intermediate, which competes with the desired dimerization. High proton availability near the cathode favors propionitrile formation.[3]
-
High Local Concentration of Acrylonitrile: Elevated concentrations of acrylonitrile at the electrode surface can lead to the formation of oligomers.[4]
-
Cathode Material and Surface Properties: The choice of cathode material and its surface characteristics can influence the adsorption of reactants and intermediates, thereby affecting the selectivity of the reaction.[5]
Solutions & Experimental Protocols:
-
Electrolyte and pH Control:
-
Rationale: The composition of the electrolyte, particularly the supporting electrolyte and pH, plays a crucial role in controlling the microenvironment at the electrode surface. Tetraalkylammonium salts are commonly used as supporting electrolytes as they can create a hydrophobic layer at the cathode, which can modulate the concentration of water and acrylonitrile at the interface.[3]
-
Protocol:
-
Use a divided electrochemical cell with a cation-exchange membrane to separate the anode and cathode compartments.
-
Employ an aqueous solution of a tetraalkylammonium salt (e.g., tetraethylammonium tetrafluoroborate) as the catholyte.
-
Buffer the catholyte to a neutral or slightly alkaline pH to control the proton concentration.
-
Monitor and adjust the pH of the catholyte throughout the electrolysis.
-
-
-
Control of Acrylonitrile Concentration:
-
Rationale: Maintaining a controlled concentration of acrylonitrile in the catholyte can minimize oligomer formation.
-
Protocol:
-
Instead of adding all the acrylonitrile at the beginning of the electrolysis, add it portion-wise or use a continuous feed to maintain a steady, optimal concentration.
-
Employ vigorous stirring to ensure efficient mass transport and prevent the buildup of high local concentrations of acrylonitrile at the cathode surface.
-
-
-
Cathode Material Selection:
-
Rationale: The choice of cathode material can influence the reaction pathway. While heavy metals like lead and cadmium have been traditionally used, there is a drive towards less toxic alternatives. Bismuth-modified electrodes have shown high efficiency and selectivity for adiponitrile synthesis.[6]
-
Protocol:
-
Prepare a bismuth-modified electrode by electrodepositing a thin layer of bismuth onto a suitable substrate (e.g., copper or carbon).
-
Use this modified cathode in the electrochemical cell.
-
Optimize the applied potential to maximize the faradaic efficiency for adiponitrile formation.
-
-
Issue 3: Catalyst Deactivation in Butadiene Hydrocyanation
Question: "I am observing a significant drop in the activity of my nickel catalyst during the hydrocyanation of butadiene. What are the likely causes of this deactivation, and how can I prevent it?"
Probable Causes:
-
Formation of Inactive Nickel(II) Cyanide Species: An excess of HCN can react with the active Ni(0) catalyst to form inactive Ni(CN)₂ species.[7]
-
Impurities in the Butadiene Feed: Common inhibitors present in industrial butadiene streams, such as 4-tert-butylcatechol (TBC), can react with and deactivate phosphite ligands, especially bidentate ones.[8]
-
Oxidative Degradation: The low-valent nickel catalyst and phosphite ligands are sensitive to oxidation by air or other oxidizing impurities.
Solutions & Experimental Protocols:
-
Strict Control of HCN Stoichiometry:
-
Rationale: As discussed in Issue 1, maintaining a low steady-state concentration of HCN is crucial not only for selectivity but also for catalyst stability.
-
Protocol: Implement the slow addition of HCN using a syringe pump as described previously. Ensure that the total amount of HCN added does not significantly exceed the stoichiometric requirement.
-
-
Purification of Butadiene:
-
Rationale: Removing inhibitors like TBC from the butadiene feed is essential for maintaining catalyst activity.
-
Protocol: Pass the butadiene gas or liquid through a column packed with a suitable adsorbent, such as activated alumina, to remove phenolic inhibitors like TBC.
-
-
Rigorous Inert Atmosphere Techniques:
-
Rationale: To prevent oxidative deactivation, all manipulations involving the catalyst and the reaction itself must be carried out under a strictly inert atmosphere.
-
Protocol:
-
Use Schlenk lines or a glovebox for all transfers of the catalyst, ligands, and anhydrous solvents.
-
Thoroughly degas all solvents prior to use by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.
-
Maintain a positive pressure of an inert gas in the reaction vessel throughout the experiment.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in dinitrile synthesis via ammoxidation, and how can their formation be minimized?
A1: In the ammoxidation of propylene to acrylonitrile (a mononitrile, but the principles apply to dinitrile synthesis from dialkenes), common byproducts include acetonitrile, hydrogen cyanide (HCN), and carbon oxides (CO and CO₂).[9] Their formation is highly dependent on reaction conditions.[10]
-
Minimization Strategies:
-
Temperature Control: Higher temperatures can lead to over-oxidation and the formation of carbon oxides. Operating at the optimal temperature for the specific catalyst is crucial.[11]
-
Residence Time: Shorter residence times generally favor the desired product and minimize the formation of byproducts from subsequent reactions.[10]
-
Reactor Design: Plug flow reactors are often preferred over continuous stirred-tank reactors as they can lead to higher selectivity by minimizing backmixing.[10]
-
Catalyst Composition: The composition of the multimetal oxide catalyst is critical. Catalysts are often complex mixtures of oxides of elements like molybdenum, bismuth, iron, and others, and their specific formulation is tailored to maximize nitrile selectivity.
-
Q2: My dinitrile product is contaminated with its corresponding amide and carboxylic acid. How did this happen and how can I prevent it?
A2: The formation of amide and carboxylic acid impurities is due to the hydrolysis of the nitrile groups.[12] This can occur under either acidic or basic conditions, often during the reaction workup.[13][14]
-
Prevention and Mitigation:
-
Anhydrous Conditions: If possible, conduct the reaction and initial workup under strictly anhydrous conditions.
-
Neutral Workup: During workup, try to maintain a neutral pH. If an acidic or basic wash is necessary, perform it at low temperatures and for the shortest possible time.
-
Aprotic Solvents: Use aprotic solvents for extraction.
-
Purification: If hydrolysis has occurred, the amide and carboxylic acid byproducts can often be removed by chromatography or by extraction with a basic aqueous solution to remove the acidic carboxylic acid.
-
Q3: What are the best analytical techniques to determine the purity of my dinitrile product and identify byproducts?
A3: The most common and effective techniques for analyzing the purity of dinitriles and identifying byproducts are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[15]
-
Gas Chromatography (GC):
-
Advantages: Excellent for volatile and thermally stable dinitriles. It provides high resolution and is often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification of unknown impurities.
-
Considerations: A suitable capillary column (e.g., a polar column for separating polar impurities) and an appropriate temperature program are necessary.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Advantages: Ideal for non-volatile or thermally labile dinitriles and impurities. Reversed-phase HPLC with a C18 column is a common starting point.
-
Considerations: A UV detector can be used if the dinitrile or impurities have a chromophore. If not, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be employed.
-
Table 1: Comparison of Analytical Techniques for Dinitrile Purity Analysis
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with a stationary phase. |
| Applicability | Volatile and thermally stable compounds. | Wide range of compounds, including non-volatile and thermally labile ones. |
| Common Detectors | Flame Ionization Detector (FID), Mass Spectrometry (MS). | Ultraviolet (UV), Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS). |
| Sample Preparation | Dissolution in a volatile solvent. | Dissolution in the mobile phase. |
| Typical Impurities Detected | Volatile starting materials, solvents, and byproducts. | Non-volatile byproducts (e.g., amides, carboxylic acids), oligomers. |
Q4: In the synthesis of dinitriles from dihalides and cyanide salts (Kolbe nitrile synthesis), what are the common side reactions and how can they be avoided?
A4: The Kolbe nitrile synthesis, while straightforward, can be complicated by side reactions, primarily elimination reactions and the formation of isonitriles.[16]
-
Elimination Reactions:
-
Cause: This is a significant side reaction with secondary and tertiary dihalides, where the cyanide ion acts as a base rather than a nucleophile, leading to the formation of alkenes.
-
Avoidance: This method works best for primary dihalides. For secondary dihalides, using a polar aprotic solvent like DMSO can favor the Sₙ2 reaction over elimination. Tertiary dihalides are generally not suitable for this reaction.
-
-
Isonitrile Formation:
-
Cause: The cyanide ion is an ambident nucleophile, meaning it can attack via either the carbon or the nitrogen atom. Attack through the nitrogen leads to the formation of an isonitrile.
-
Avoidance: The choice of cyanide salt and solvent is crucial. Alkali metal cyanides (e.g., NaCN, KCN) in polar aprotic solvents favor the formation of the nitrile. In contrast, heavy metal cyanides (e.g., AgCN, CuCN) and protic solvents tend to increase the proportion of the isonitrile product.
-
References
-
Pu, T., et al. (2018). Mechanistic Investigation on Hydrocyanation of Butadiene: A DFT Study. Molecules, 23(11), 2947. [Link]
-
Bessel, C. A., et al. (2014). Highly Selective Hydrocyanation of Butadiene toward 3-Pentenenitrile. Organometallics, 33(15), 3894-3897. [Link]
- US Patent 3,657,315. (1972).
-
Wikipedia. (n.d.). Hydrocyanation. [Link]
- European Patent EP1344770A1. (2003).
-
Al-Absi, R. S., & El-Naas, M. H. (2020). Acrylonitrile Process Enhancement through Waste Minimization: Effect of Reaction Conditions and Degree of Backmixing. Processes, 8(10), 1234. [Link]
-
Chemistry LibreTexts. (2023). 20.7: Chemistry of Nitriles. [Link]
-
Blanco, D. D., et al. (2024). Molecular Processes that Control Adiponitrile Electrosynthesis in Near-Electrode Microenvironments. ChemRxiv. [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. [Link]
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. In Organic Chemistry II. [Link]
-
Organic Synthesis. (n.d.). Hydrolysis of Nitriles. [Link]
- Baroi, C., & Grabow, L. C. (2018).
-
Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles. [Link]
-
Wu, S., et al. (2021). Acrylonitrile Conversion on Metal Cathodes: How Surface Adsorption Determines the Reduction Pathways. Industrial & Engineering Chemistry Research, 60(23), 8347-8354. [Link]
-
Wikipedia. (n.d.). 2-Methylglutaronitrile. [Link]
-
Blanco, D. D., et al. (2024). Molecular Processes that Control Adiponitrile Electrosynthesis in Near-Electrode Microenvironments. ChemRxiv. [Link]
-
Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. [Link]
- European Patent EP0018103A1. (1980). Ammoxidation catalyst for the production of acrylonitrile from propylene and process for producing the same.
-
Semantic Scholar. (n.d.). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. [Link]
-
PubMed. (2016). Pharmaceutical-Oriented Selective Synthesis of Mononitriles and Dinitriles Directly from Methyl(hetero)arenes: Access to Chiral Nitriles and Citalopram. [Link]
-
ResearchGate. (2018). Purity Analysis of 3, 4-Dinitropyrazole by High Performance Liquid Chromatography. [Link]
-
eScholarship.org. (2021). Insights into the mechanism and kinetics of propene oxidation and ammoxidation over bismuth molybdate catalysts derived from experiments and theory. [Link]
-
Intratec. (n.d.). Acrylonitrile Production from Propylene (Fluidized Bed Ammoxidation). [Link]
- Google Patents. (2014). 2-Methyl -3- liquid isomerization method of synthesis of adiponitrile using butenenitrile.
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]
-
E3S Web of Conferences. (2021). Production technology of adiponitrile. [Link]
-
ResearchGate. (n.d.). Schematic process for hydrodimerization of acrylonitrile to adiponitrile. [Link]
-
ResearchGate. (n.d.). Detection and determination of nitriles. [Link]
-
Green Chemistry. (2024). Efficient and selective electrosynthesis of adiponitrile by electrohydrodimerization of acrylonitrile over a bismuth nanosheet modified electrode. [Link]
-
ResearchGate. (2024). Efficient and selective electrosynthesis of adiponitrile from electrohydrodimerization of acrylonitrile over the bismuth nanosheets modified electrode. [Link]
-
ResearchGate. (2004). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. [Link]
- Google Patents. (2013). Process for making nitriles.
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]
- Google Patents. (2021). Method and device for refining adiponitrile.
-
ResearchGate. (2020). Turning the product selectivity of nitrile hydrogenation from primary to secondary amines by precise modification of Pd/SiC catalysts using NiO nanodots. [Link]
-
ACS Publications. (1949). Method for Identification of Nitriles. Analytical Chemistry, 21(12), 1579-1579. [Link]
-
Organic Chemistry Portal. (n.d.). Kolbe Nitrile Synthesis. [Link]
- Google Patents. (2021). Method for producing adiponitrile.
- Google Patents. (2014). Method for synthesizing adiponitrile by isomerization liquid of 2-methyl-3-crotononitrile.
-
ResearchGate. (2023). A Cyanide-Free Synthesis of Nitriles Exploiting Flow Chemistry. [Link]
-
YouTube. (2018). Practice Problem: Vicinal Dihalide Synthesis. [Link]
-
ACS Publications. (1943). The Preparation of Nitriles. Chemical Reviews, 32(2), 221-241. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. (513bp) Research on Catalysts for the Hydrocyanation of 1,3-Butadiene to Adiponitrile | AIChE [proceedings.aiche.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient and selective electrosynthesis of adiponitrile by electrohydrodimerization of acrylonitrile over a bismuth nanosheet modified electrode - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Hydrocyanation - Wikipedia [en.wikipedia.org]
- 8. EP1344770A1 - Process for the hydrocyanation of butadiene - Google Patents [patents.google.com]
- 9. cdn.intratec.us [cdn.intratec.us]
- 10. mdpi.com [mdpi.com]
- 11. EP0018103A1 - Ammoxidation catalyst for the production of acrylonitrile from propylene and process for producing the same - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Kolbe Nitrile Synthesis [organic-chemistry.org]
Technical Support Center: Optimization of Reaction Conditions for Fluorophenyl Derivative Synthesis
Welcome to the Technical Support Center for the synthesis of fluorophenyl derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. The introduction of fluorine into aromatic systems can significantly enhance the pharmacokinetic and metabolic properties of molecules, making it a critical strategy in medicinal chemistry.[1][2][3] However, the unique reactivity of fluorine-containing compounds often presents challenges in the laboratory. This resource provides field-proven insights and evidence-based protocols to help you navigate these complexities and optimize your synthetic outcomes.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a low yield or no desired fluorophenyl derivative. What are the likely causes and how can I improve the outcome?
Answer: Low or no product yield is a common issue that can stem from several factors, from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
-
Reagent Inactivity or Degradation:
-
Cause: Fluorinating agents, especially deoxyfluorinating agents like DAST (diethylaminosulfur trifluoride), can degrade over time, particularly with improper storage.[4] Similarly, palladium catalysts used in cross-coupling reactions can be sensitive to air and moisture.
-
Solution:
-
Use a fresh bottle of the fluorinating reagent or catalyst.
-
Ensure storage under anhydrous and inert conditions as specified by the manufacturer.
-
For cross-coupling reactions, consider using air-stable pre-catalysts.[5]
-
-
-
Insufficient Reagent Stoichiometry:
-
Cause: Sterically hindered substrates or less reactive starting materials may require an excess of the fluorinating agent or coupling partner to drive the reaction to completion.[4]
-
Solution: Incrementally increase the equivalents of the limiting reagent (e.g., fluorinating agent, amine in Buchwald-Hartwig, or boronic acid in Suzuki coupling). Monitor the reaction progress by TLC or LC-MS to find the optimal stoichiometry.
-
-
Suboptimal Reaction Temperature:
-
Cause: Many fluorination and cross-coupling reactions have a significant activation energy barrier and require heating to proceed at a reasonable rate.[4][6] Conversely, excessively high temperatures can lead to catalyst decomposition or byproduct formation.
-
Solution:
-
Gradually increase the reaction temperature in increments of 10-20 °C.
-
For palladium-catalyzed reactions, be aware that temperatures above 150 °C can sometimes lead to catalyst decomposition, especially under microwave irradiation.[6]
-
-
-
Poor Leaving Group (for Nucleophilic Aromatic Substitution - SNAr):
-
Cause: In SNAr reactions, the efficiency of the substitution depends on the nature of the leaving group. While fluoride is a surprisingly good leaving group in this context due to the high polarization of the C-F bond, other halides or triflates are also commonly used.[7] For deoxyfluorination of phenols, the hydroxyl group must be effectively activated.
-
Solution:
-
For SNAr, ensure your aryl precursor has a suitable leaving group (F, Cl, NO₂, OTf).
-
For deoxyfluorination of phenols, consider conversion to a sulfonate ester to create a better leaving group before introducing the fluoride.[4]
-
-
-
Inappropriate Solvent or Base:
-
Cause: The choice of solvent and base is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often used for SNAr reactions.[8] For palladium-catalyzed couplings, the base plays a crucial role in the catalytic cycle.[9]
-
Solution: Screen a variety of solvents and bases. For instance, in Buchwald-Hartwig amination, common bases include NaOt-Bu, Cs₂CO₃, and K₃PO₄.[9][10] Ensure the solvent is anhydrous, as water can deactivate reagents and catalysts.
-
Caption: A stepwise workflow for troubleshooting low product yield.
Issue 2: Poor Regioselectivity or Formation of Isomeric Byproducts
Question: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired fluorophenyl derivative?
Answer: Poor regioselectivity is a common challenge, particularly in electrophilic aromatic substitution and SNAr on poly-substituted arenes. The outcome is governed by both electronic and steric factors.
-
Electronic Effects in Electrophilic Fluorination:
-
Cause: In electrophilic fluorination of substituted arenes, the directing effects of the existing substituents determine the position of fluorination. However, selectivity can often be low, leading to mixtures of ortho, meta, and para isomers.[11]
-
Solution:
-
Choose a fluorinating reagent known for higher selectivity. For example, Selectfluor® can sometimes offer different selectivity profiles compared to other N-F reagents.[12][13]
-
Consider a multi-step approach where a directing group is installed, followed by fluorination and subsequent removal of the directing group.
-
-
-
Steric Hindrance:
-
Cause: Bulky substituents on the aromatic ring or a bulky nucleophile/electrophile can hinder reaction at certain positions.
-
Solution:
-
In SNAr of polyfluoroarenes, substitution often occurs at the para position due to a combination of electronic activation and reduced steric hindrance compared to the ortho positions.[8]
-
For palladium-catalyzed reactions, the choice of ligand can influence regioselectivity. Bulky phosphine ligands can direct the reaction away from sterically congested sites.[14]
-
-
-
Aryne Intermediates in SNAr:
-
Cause: Under very strong basic conditions, some SNAr reactions can proceed through an aryne intermediate, which can lead to a mixture of products as the nucleophile can add to either end of the aryne triple bond.[15]
-
Solution: Avoid extremely strong bases like NaNH₂ if aryne formation is a concern and not the intended pathway. Use milder bases like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent.
-
| Nucleophile | Position of Substitution | Rationale | Reference |
| Phenothiazine | para to CF₃ | Governed by electron density and steric repulsion from the bulky nucleophile. | [8] |
| Organosilanes | para to CF₃ | Catalytic fluoride anion mechanism favors the most electron-deficient position. | [8] |
Issue 3: Formation of Significant Byproducts (e.g., Defluorination, Hydrolysis)
Question: My reaction is clean in terms of isomers, but I'm observing significant byproducts such as the starting material without the fluorine atom or hydrolysis products. What is happening?
Answer: The formation of such byproducts points towards side reactions competing with your desired transformation. Understanding the stability of your reagents and intermediates is key.
-
Moisture Contamination:
-
Cause: Water is a common culprit. It can hydrolyze sensitive reagents (e.g., Grignard reagents, some fluorinating agents) and intermediates. Fluoride ions in water are strongly hydrated and generally unreactive as nucleophiles.[16]
-
Solution:
-
Thoroughly dry all glassware.
-
Use anhydrous solvents.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
-
Side Reactions of the Fluorinating Agent:
-
Cause: Some fluorinating agents are also strong oxidants. For example, Selectfluor® can oxidize electron-rich arenes, leading to amination or other side products instead of fluorination.[13]
-
Solution:
-
Carefully select the fluorinating agent based on the electronic nature of your substrate.
-
For electron-rich systems, a milder electrophilic fluorinating agent might be necessary.
-
Alternatively, a nucleophilic fluorination approach (e.g., Balz-Schiemann reaction or SNAr) could be more suitable.
-
-
-
Catalyst-Mediated Side Reactions:
-
Cause: In palladium-catalyzed reactions, side reactions like hydrodehalogenation (replacement of the halide with hydrogen) can occur, especially at high temperatures or with certain catalyst/ligand combinations.
-
Solution:
-
Optimize the catalyst loading; sometimes lower loading is better.
-
Screen different phosphine ligands. Bulky, electron-rich ligands often suppress side reactions.[14]
-
Ensure the base is not promoting reductive processes.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for synthesizing fluorophenyl derivatives?
There are three primary strategies for introducing fluorine into an aromatic ring:
-
Nucleophilic Aromatic Substitution (SNAr): This involves reacting an electron-deficient aryl halide or pseudohalide with a nucleophilic fluoride source (e.g., KF, CsF). The aromatic ring must be activated by electron-withdrawing groups.[8]
-
Electrophilic Fluorination: This method uses an electrophilic fluorine source ("F⁺" reagent), such as Selectfluor® or N-Fluorobenzenesulfonimide (NFSI), to fluorinate electron-rich aromatic compounds.[3][11]
-
Transition-Metal-Catalyzed Cross-Coupling: Reactions like the Suzuki[1][2] and Buchwald-Hartwig[5][6] couplings can form C-C or C-N bonds using a fluorinated building block (e.g., a fluorophenyl boronic acid or a fluoroaryl halide).
Q2: Why is direct fluorination with F₂ gas not commonly used in the lab?
Direct fluorination with elemental fluorine (F₂) is extremely exothermic and difficult to control.[17] It often leads to a mixture of products, over-fluorination, and even degradation of the starting material. Therefore, milder and more selective reagents containing N-F bonds are preferred for electrophilic fluorination.[18]
Q3: My substrate is an electron-rich arene. Which fluorination method should I choose?
For electron-rich arenes, electrophilic fluorination is generally the method of choice.[11] Reagents like Selectfluor® are designed to react with nucleophilic aromatic rings. Nucleophilic aromatic substitution (SNAr) would not be effective as it requires an electron-deficient ring.
Q4: I need to couple a fluoroaryl halide with an amine. What are the key parameters for a successful Buchwald-Hartwig amination?
The key parameters for a successful Buchwald-Hartwig amination are:
-
Catalyst System: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a suitable phosphine ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are often required for coupling less reactive aryl chlorides and fluorides.[5][14]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is common, but others like cesium carbonate (Cs₂CO₃) can also be effective.[9][10]
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are typically used.[9]
-
Inert Atmosphere: The reaction is sensitive to oxygen, so it must be run under an inert atmosphere of nitrogen or argon.
Caption: Decision tree for selecting a fluorination strategy.
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination using Selectfluor®
This protocol is a general starting point and may require optimization for specific substrates.
-
Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the aromatic substrate (1.0 equiv) in an appropriate anhydrous solvent (e.g., acetonitrile, DCM).
-
Reagent Addition: Add Selectfluor® (1.1-1.5 equiv) to the solution in one portion at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 40-80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Safety Note: Always handle fluorinating agents in a well-ventilated fume hood and wear appropriate personal protective equipment.[4]
Protocol 2: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is a general starting point for coupling an aryl halide with an amine.
-
Preparation: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), the amine (1.2 equiv), the base (e.g., NaOt-Bu, 1.4 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times. Add anhydrous solvent (e.g., toluene) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or crystallization.
References
-
Douglas, J. J., & MacMillan, D. W. C. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. [Link]
- Benchchem. (n.d.).
-
Liu, Y., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. PubMed Central. [Link]
-
El-Gazzar, A. B. A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed Central. [Link]
-
Wikipedia. (n.d.). Electrophilic fluorination. Wikipedia. [Link]
-
Zhang, H., & Gu, Z. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PubMed Central. [Link]
-
El-Gazzar, A. B. A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. [Link]
- ResearchGate. (n.d.). (PDF) Concerted Nucleophilic Aromatic Substitution Reactions.
- ResearchGate. (n.d.). Optimization of the reaction conditions. a.
- ResearchGate. (2025). Novel Para-Fluorophenyl Derivatives: Synthesis, Characterization, and Antipsychotic Screening.
-
Ali, S., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. [Link]
- Journal of Pharmaceutical Research. (2025). Novel Para-Fluorophenyl Derivatives: Synthesis, Characterization, and Antipsychotic Screening. Journal of Pharmaceutical Research.
- Semantic Scholar. (n.d.). [PDF] Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar.
- Grokipedia. (n.d.).
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
- Quora. (2020). Why are fluoroarenes not prepared by electrophilic substitution? Quora.
- ResearchGate. (2025). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines.
- ResearchGate. (n.d.). Optimization of reaction conditions a.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
-
Dr. Tanmoy Biswas. (2021). Electrophilic Fluorination using 3 different reagents. YouTube. [Link]
-
Ross, T. L., et al. (n.d.). Improved Arene Fluorination Methodology for I(III) Salts. PubMed Central. [Link]
- Alfa Chemistry. (n.d.). Comprehensive Guide to Nucleophilic Fluorination vs.
- Iskra, J., & Stavber, S. (2021). Arene Amination Instead of Fluorination: Substitution Pattern Governs the Reactivity of Dialkoxybenzenes with Selectfluor.
- IAEA. (n.d.). Optimization of reaction conditions for synthesis of [18F]FMISO using stable [19F]F-. IAEA.
- ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine.
-
Organic Chemistry Portal. (2013). Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Organic Chemistry Portal. [Link]
-
Wang, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. PubMed Central. [Link]
- ResearchGate. (2020). (PDF) Fluorinated phenylalanines: Synthesis and pharmaceutical applications.
- Benchchem. (n.d.). Troubleshooting Levophacetoperane synthesis yield and purity. Benchchem.
-
Hussain, S., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. [Link]
-
Chen, J., et al. (2021). Enzymatic synthesis of fluorinated compounds. PubMed Central. [Link]
- World Anti Doping Agency. (2019). The Prohibited List. WADA.
Sources
- 1. researchgate.net [researchgate.net]
- 2. jopcr.com [jopcr.com]
- 3. Fluorination [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 17. quora.com [quora.com]
- 18. youtube.com [youtube.com]
Technical Support Center: Purification of 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile
Welcome to the technical support guide for the purification of 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile (CAS: 312307-38-3). This document is designed for researchers, medicinal chemists, and process development professionals who are working with this key pharmaceutical intermediate, notably used in the synthesis of Vonoprazan.[1][2] The unique structure of this molecule, featuring a ketone, two nitrile groups, and a fluorinated aromatic ring, presents specific challenges in achieving high purity.[3]
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Understanding the Core Challenge: Impurity Profile
Effective purification begins with understanding the potential impurities. The synthesis of this compound typically involves the nucleophilic substitution of 2-bromo-2'-fluoroacetophenone with malononitrile using a base like potassium carbonate.[1][4]
Common impurities may include:
-
Unreacted Starting Materials: 2-bromo-2'-fluoroacetophenone and malononitrile.
-
Byproducts: Products from side reactions, which can include dimers or polymers of malononitrile, especially under harsh basic conditions.[5]
-
Solvent Residues: High-boiling point solvents used in the reaction or initial workup (e.g., THF, Ethyl Acetate).[4]
The goal of any purification strategy is to selectively remove these impurities while maximizing the recovery of the target compound.
Physicochemical Properties of the Target Compound
A clear understanding of the compound's properties is crucial for designing a purification strategy.
| Property | Value | Source |
| CAS Number | 312307-38-3 | [3] |
| Molecular Formula | C₁₁H₇FN₂O | [3][6] |
| Molecular Weight | 202.19 g/mol | [6][7] |
| Appearance | Off-white to light brown solid | [8] |
| Predicted Boiling Point | 399.8±37.0 °C | [8] |
| Predicted Density | 1.249±0.06 g/cm³ | [8] |
| Storage | 2-8°C Refrigerator | [6][8] |
General Purification Workflow
The choice between column chromatography and recrystallization depends on the purity of the crude material and the nature of the impurities.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | 312307-38-3 [chemicalbook.com]
- 3. 2-(2-(2-Fluorophenyl)-2-oxoethyl)propanedinitrile | C11H7FN2O | CID 86660270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. US2809986A - Method for the purification of malononitrile - Google Patents [patents.google.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 2-(2-(2-fluorophenyl)-2-oxoethyl)malononitrile (Vonoprazan Impurity) 97% | CAS: 312307-38-3 | AChemBlock [achemblock.com]
- 8. This compound CAS#: 312307-38-3 [m.chemicalbook.com]
Stability and storage conditions for 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile
Welcome to the technical support center for 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile (CAS 312307-38-3). This guide is intended for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this key chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to support the integrity of your experiments.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutical compounds, notably as an impurity and intermediate of Vonoprazan, a potassium-competitive acid blocker used to suppress gastric acid secretion.[1][2] The presence of a fluorinated aromatic ketone and a malononitrile group imparts specific chemical properties that necessitate careful storage and handling to prevent degradation. The ortho-fluorine substitution on the phenyl ring is designed to enhance metabolic stability in a biological context, which can also influence its chemical reactivity and stability profile.
This guide provides a structured approach to understanding and mitigating potential stability issues, ensuring the compound's purity and reactivity are maintained for successful downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, the compound should be stored in a tightly sealed container in a refrigerator at 2-8°C. The storage environment must be dry and well-ventilated. It is also crucial to protect the compound from light.
Q2: Why is protection from light and moisture so important?
A2: The molecule has two key structural features that are susceptible to degradation:
-
Fluorinated Aromatic Ketone: Aromatic ketones can be susceptible to photolysis, especially under UV light, which can lead to the formation of unwanted byproducts.[3][4]
-
Malononitrile Group: The nitrile groups can be susceptible to hydrolysis in the presence of moisture, potentially leading to the formation of carboxylic acids or amides. Additionally, malononitrile and its derivatives can undergo polymerization or other reactions in the presence of strong bases or high heat.
Q3: What are the signs of degradation?
A3: Pure this compound is typically a white or colorless crystalline solid. A noticeable change in color to yellow or brown, or a change in the physical state (e.g., clumping, becoming oily) can indicate degradation.
Q4: What materials are incompatible with this compound?
A4: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides. The malononitrile moiety is also sensitive to strong bases, which can catalyze polymerization or other reactions.
Q5: Is this compound hazardous?
A5: Yes, this compound may cause an allergic skin reaction.[5] It is essential to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, when handling this compound.[5] Always work in a well-ventilated area, such as a fume hood.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
Issue 1: The compound has changed color (e.g., from white to yellow/brown).
-
Potential Cause: This is a common indicator of degradation, likely due to exposure to light, heat, or air (oxidation). Aged samples of related compounds like malononitrile are known to appear yellow or brown.
-
Recommended Actions:
-
Assess Purity: Before using the discolored compound, it is critical to assess its purity. The recommended method is High-Performance Liquid Chromatography (HPLC) with a UV detector, as it can effectively separate the parent compound from potential impurities. Other useful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy to identify new signals corresponding to degradation products, and Mass Spectrometry (MS) to determine the molecular weight of impurities.[6][7]
-
Purification (if necessary): If the purity is compromised but the compound is still largely intact, recrystallization can be an effective purification method.[8][9][10][11] A suitable solvent system would be one in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent systems for similar compounds include ethanol, or a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexanes).[12]
-
Discard if Heavily Degraded: If significant degradation is confirmed by analytical methods, it is best to discard the material according to your institution's chemical waste disposal procedures to avoid compromising your experimental results.
-
Issue 2: Inconsistent experimental results or low yield in subsequent reactions.
-
Potential Cause: This could be due to reduced purity of the starting material from improper storage or handling. Moisture contamination is a likely culprit, leading to partial hydrolysis of the nitrile groups.
-
Recommended Actions:
-
Verify Purity of Starting Material: Always run a purity check on a new or old batch of the compound if you encounter unexpected results. A quick check by Thin Layer Chromatography (TLC) against a known pure standard can be a good first step.
-
Ensure Anhydrous Reaction Conditions: If the compound is used in moisture-sensitive reactions, ensure it is thoroughly dried before use. This can be achieved by drying under high vacuum or in a desiccator over a suitable drying agent (e.g., phosphorus pentoxide or anhydrous calcium chloride).[13][14]
-
Review Handling Procedures: Ensure that the compound is handled under an inert atmosphere (e.g., nitrogen or argon) if the subsequent reaction steps are sensitive to air or moisture.
-
Issue 3: The compound is difficult to dissolve.
-
Potential Cause: The compound may have polymerized or degraded into less soluble impurities. Alternatively, the incorrect solvent is being used.
-
Recommended Actions:
-
Check Solubility Information: Refer to the supplier's documentation or chemical databases for recommended solvents.
-
Attempt Gentle Heating: Gently warming the solvent may aid in dissolution. However, be cautious of the compound's thermal sensitivity.
-
Purity Analysis: If solubility remains an issue in appropriate solvents, analyze the purity of the compound as described in "Issue 1." Polymerized material will likely have very different solubility characteristics.
-
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation and potential polymerization. |
| Atmosphere | Dry, Tightly Sealed Container | Prevents hydrolysis of the nitrile groups. |
| Light Exposure | Protect from Light (Amber Vial/Opaque Container) | Prevents photodegradation of the fluorinated ketone structure. |
| Incompatible Materials | Strong Acids, Strong Bases, Oxidizing Agents, Acid Chlorides, Acid Anhydrides | Avoids vigorous reactions and degradation. |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound.
-
Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution with water (A) and acetonitrile (B), both containing 0.1% formic acid, is often effective for separating polar and non-polar impurities.
-
Example Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the compound has strong absorbance, which can be determined by a UV-Vis scan (typically around 254 nm for aromatic ketones).
-
Analysis: Integrate the peak areas of the main compound and any impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: Recrystallization for Purification
This protocol describes a general procedure to purify the compound if it has degraded.
-
Solvent Selection: Test the solubility of a small amount of the compound in various solvents to find a suitable system. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the impure compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the compound just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent. Confirm the purity of the recrystallized material using an appropriate analytical method (e.g., HPLC or melting point).
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for the title compound.
Troubleshooting Workflow for Suspected Degradation
Caption: Decision workflow for handling suspected compound degradation.
References
-
Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. [Link]
-
Pacific BioLabs. Identity and Purity - Small Molecules. [Link]
-
NerdRage. (2009, November 14). How to make a Desiccator Bag for Drying Chemicals. YouTube. [Link]
-
ResearchGate. (2025, August 10). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. [Link]
-
Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More. [Link]
-
Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents. [Link]
-
Pharmaceutical Technology. (2014, July 2). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
Agilent. Small Molecule Drug Characterization and Purity Analysis. [Link]
-
GMP SOP. (2023, April 20). Stability testing overview for Pharmaceutical products. [Link]
-
LFA Tablet Presses. How To Protect Light Sensitive Products. [Link]
-
Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products. [Link]
-
Medistri SA. (2023, October 30). Small Molecule Identification and Purity Testing. [Link]
-
University of California, Irvine. Drying Methods. [Link]
- Google Patents.
-
Science.gov. forced degradation products: Topics by Science.gov. [Link]
-
Vici Health Sciences. Stability Testing for Pharmaceutical Drug Products. [Link]
-
PharmaTalks. (2024, September 28). Stability Testing for Pharmaceutical Products | Complete Guide by PharmaTalks. YouTube. [Link]
-
Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. [Link]
-
Nelson Labs. Forced Degradation Studies for Stability. [Link]
-
ResearchGate. (2025, October 11). Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. [Link]
-
Research Journal of Pharmacy and Technology. (2017, March 1). A Review: Stability Indicating Forced Degradation Studies. [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]
-
Pharmaffiliates. 2-(2-(2-Fluorophenyl)-2-oxoethyl)malononitrile. [Link]
-
University of Rochester. How to Store Reagents. [Link]
-
PubMed. (2006, January 1). Characterization of various analytes using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry and 2-[(2E)-3-(4-tert-butylphenyl) -. [Link]
-
SEDICI. Structural study of some unsaturated malononitriles using mass spectrometry and theoretical models. [Link]
-
University of Rochester. How To: Purify by Crystallization. [Link]
-
PubMed. (1998). Malononitrile as a new derivatizing reagent for high-sensitivity analysis of oligosaccharides by electrospray ionization mass spectrometry. [Link]
-
CUNY. Purification by Recrystallization. [Link]
-
Organometallics. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]
-
EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
ResearchGate. (2025, August 9). On the Reaction of Malononitrile with Acetylacetone. [Link]the_Reaction_of_Malononitrile_with_Acetylacetone)
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | 312307-38-3 [chemicalbook.com]
- 3. lfatabletpresses.com [lfatabletpresses.com]
- 4. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 5. japsonline.com [japsonline.com]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. How To [chem.rochester.edu]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Degradation Pathways of Fluorinated Pharmaceutical Intermediates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical support and troubleshooting advice for navigating the complexities of fluorinated pharmaceutical intermediate degradation. The inherent stability of the carbon-fluorine bond is a double-edged sword; while it imparts desirable metabolic stability to drug candidates, it can also lead to unexpected degradation pathways under certain experimental and storage conditions.[1][2] This resource will help you understand, predict, and troubleshoot these challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of fluorinated pharmaceutical intermediates.
Q1: Why is the stability of fluorinated intermediates a concern when the C-F bond is so strong?
A1: While the carbon-fluorine bond dissociation energy is very high, this measures homolytic cleavage.[1] Under physiological and many experimental conditions, degradation often proceeds via heterolytic cleavage, which can be facilitated by neighboring functional groups or specific environmental factors.[1] For instance, an intramolecular nucleophile can lead to SN2 displacement of fluoride.[1] Furthermore, metabolic processes, such as those mediated by cytochrome P450 enzymes, can hydroxylate fluorinated carbons, leading to defluorination.[1][3] Therefore, assuming absolute stability based solely on C-F bond strength is a common pitfall.
Q2: What are the primary environmental factors that can trigger the degradation of my fluorinated intermediate?
A2: Several environmental factors can significantly impact the stability of fluorinated intermediates during storage and experimentation. These include:
-
Temperature: Elevated temperatures accelerate chemical reactions, including degradation.[4][5] It is crucial to adhere to recommended storage temperatures, which for many sensitive intermediates is -20°C or lower.[4]
-
Humidity: Moisture can promote hydrolysis, especially if the molecule contains susceptible functional groups like esters or amides, or if the fluorine itself is in a position that makes it prone to hydrolysis.[4]
-
Light: Exposure to UV or even ambient light can induce photodegradation, leading to the formation of various byproducts.[6][7][8] Light-sensitive compounds should always be handled in amber vials and stored in the dark.[5]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the aromatic ring or other susceptible parts of the molecule.[7]
-
pH: Both acidic and basic conditions can catalyze degradation, with the specific susceptibility depending on the molecule's overall structure.[5]
Q3: Are all fluorinated groups on an aromatic ring equally stable?
A3: No, the position of the fluorine atom and the presence of other substituents on the aromatic ring significantly influence its stability. For example, a trifluoromethyl group ortho to a hydroxyl group can be hydrolytically unstable in both acidic and basic media.[9] The electronic environment created by other functional groups can either stabilize or destabilize the C-F bond.
Q4: My fluorinated intermediate is poorly soluble in aqueous solutions. How can I perform hydrolytic stability studies?
A4: This is a common challenge. You can use water-miscible co-solvents such as acetonitrile, methanol, or DMSO to improve solubility for hydrolytic degradation studies.[7] However, it is critical to run a control experiment with the co-solvent alone to ensure it does not interfere with the degradation process or the analytical method.[7] Be aware that the co-solvent can sometimes influence the degradation pathway.
Section 2: Troubleshooting Guide
This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis After Forced Degradation
Symptom: Appearance of new, unexpected peaks in your HPLC or LC-MS chromatogram after subjecting your fluorinated intermediate to forced degradation conditions (acidic, basic, oxidative, photolytic, or thermal stress).[5]
Potential Causes & Explanations:
-
Hydrolysis of Labile Functional Groups: More often than not, degradation occurs at more susceptible functional groups within the molecule, such as esters, amides, or lactones, rather than the fluorinated moiety itself.[7][10]
-
Hydrolysis of the Trifluoromethyl Group: While less common, under strong basic conditions, a trifluoromethyl (-CF3) group can undergo hydrolysis to form a carboxylic acid (-COOH) group, releasing fluoride ions.[7][11][12]
-
Photodegradation: If the compound is light-sensitive, exposure to UV or even ambient light during the experiment can lead to the formation of photoproducts.[6][7][8]
-
Oxidative Degradation: The aromatic ring or other parts of the molecule may be susceptible to oxidation, leading to a variety of degradation products.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected degradation peaks.
Detailed Experimental Protocol: Forced Degradation Study
This protocol provides a general framework for conducting forced degradation studies as recommended by ICH guidelines.[13][14][15]
-
Preparation of Stock Solution: Prepare a stock solution of your fluorinated intermediate at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[13]
-
Acid Hydrolysis:
-
Mix a portion of the stock solution with an equal volume of an acidic solution (e.g., 0.1 M to 1 M HCl).
-
Incubate the mixture at a controlled temperature (e.g., room temperature or 50-60°C if no degradation is observed).[13]
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with a suitable base (e.g., NaOH) before analysis.[5]
-
-
Base Hydrolysis:
-
Follow the same procedure as acid hydrolysis, but use a basic solution (e.g., 0.1 M to 1 M NaOH) and neutralize with a suitable acid (e.g., HCl).[5]
-
-
Oxidative Degradation:
-
Mix a portion of the stock solution with an equal volume of an oxidizing agent (e.g., 3-30% H₂O₂).
-
Incubate at room temperature and withdraw samples at various time points.
-
-
Photolytic Degradation:
-
Thermal Degradation:
-
Expose a solid sample of the intermediate to dry heat at an elevated temperature (e.g., 40-80°C).[13]
-
For solutions, incubate at a similarly elevated temperature.
-
Analyze samples at various time points.
-
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method to determine the percentage of degradation and to identify any degradation products.[5]
Issue 2: Poor Resolution and Peak Tailing in HPLC Analysis of Fluorinated Compounds
Symptom: Your HPLC chromatogram shows poor separation between the parent compound and its degradation products, or the peaks exhibit significant tailing.
Potential Causes & Explanations:
-
Secondary Interactions with Column Silica: The highly electronegative fluorine atoms can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.
-
Inappropriate Mobile Phase pH: If your compound has ionizable functional groups, the mobile phase pH can affect its retention and peak shape.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
Troubleshooting Strategies:
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanol groups | Use a base-deactivated column or a column with a different stationary phase (e.g., PFP - pentafluorophenyl).[5] |
| Inappropriate mobile phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[5] | |
| Poor Resolution | Inadequate separation | Optimize the mobile phase composition (e.g., adjust the gradient or organic modifier).[5] |
| Co-elution of peaks | Try a column with a different selectivity (e.g., PFP or C8 instead of C18).[5] | |
| Adjust the column temperature.[5] | ||
| Peak Distortion | Column overload | Reduce the injection volume or sample concentration.[5] |
Issue 3: Suspected Defluorination and Formation of Toxic Metabolites
Symptom: You have reason to believe that your fluorinated intermediate is undergoing defluorination, potentially forming harmful metabolites like fluoroacetic acid.[17]
Background: While the C-F bond is strong, metabolic processes can lead to its cleavage.[1][18][19] For example, cytochrome P450-mediated hydroxylation at a fluorinated carbon can release fluoride.[1][3] The formation of metabolites like fluoroacetic acid is a serious concern due to its toxicity.[17]
Analytical Approach to Confirm Defluorination:
-
Ion Chromatography: This is a direct method to quantify the release of fluoride ions (F⁻) in your reaction mixture or cell culture medium.
-
¹⁹F NMR Spectroscopy: This powerful technique can be used to monitor the disappearance of the parent compound's fluorine signal and the appearance of new signals from fluorinated degradation products or fluoride ions.[6] It can provide a complete fluorine mass balance.[6][20]
-
LC-HRMS (High-Resolution Mass Spectrometry): This allows for the identification of both fluorinated and non-fluorinated degradation products, helping to piece together the degradation pathway.[6]
Illustrative Degradation Pathway:
Caption: A potential metabolic degradation pathway leading to defluorination.
Section 3: Data Interpretation and Key Considerations
-
Mass Balance: In forced degradation studies, aim for 5-20% degradation.[13][21] This ensures that you generate sufficient levels of primary degradants for detection without completely destroying the parent compound.[15]
-
Predicting Instability: A good understanding of physical organic chemistry can help predict potential instabilities.[1] Look for intramolecular nucleophiles, acidic protons beta to fluorine, or strained ring systems containing fluorine.
-
Metabolic Stability: Remember that introducing fluorine can block metabolism at one site but may lead to metabolism at another, sometimes forming reactive metabolites.[1][3]
By understanding the potential degradation pathways and employing systematic troubleshooting strategies, you can ensure the integrity of your experimental results and the stability of your valuable fluorinated pharmaceutical intermediates.
References
-
Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617–2627. [Link]
-
Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 985–990. [Link]
-
Bhat, A., Mundhenke, M., Pomerantz, A., Arnold, W. A., & McNeill, K. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(15), 10866–10876. [Link]
-
Heiner, R., & Novar, H. (1961). Hydrolytic Stability of the Trifluoromethyl Group on the Aromatic Nucleus. The Journal of Organic Chemistry, 26(11), 4363–4365. [Link]
-
Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443–470. [Link]
-
Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617-27. [Link]
-
ResearchGate. (n.d.). Investigation of hydrolytic stability of N-trifluoromethyl secondary... ResearchGate. [Link]
-
Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., Aceña, J. L., Soloshonok, V. A., Izawa, K., & Liu, H. (2013). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 113(10), 7894–7937. [Link]
-
Meanwell, N. A., Johnson, B., & Xu, Q. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 735–737. [Link]
-
Hagenmaier, H., She, J., & Benz, T. (1992). Metabolic degradation, inducing potency, and metabolites of fluorinated and chlorinated-fluorinated dibenzodioxins and dibenzofurans. Chemosphere, 25(7-10), 1423–1428. [Link]
-
Ardizzone, A., Valenti, C., & Serafini, M. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(13), 5131. [Link]
-
Gauthier, E. A., & Mabury, S. A. (2023). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry, 42(10), 2249–2260. [Link]
-
Bhat, A., Mundhenke, M., Pomerantz, A., Arnold, W. A., & McNeill, K. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology, 56(15), 10866-10876. [Link]
-
Gross, Z. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(27), 14758–14762. [Link]
-
Beg, M. A. A., & Clark, H. C. (1961). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART III. PHENYLBISTRIFLUOROMETHYLPHOSPHINE AND RELATED COMPOUNDS. Canadian Journal of Chemistry, 39(3), 564–570. [Link]
-
ResearchGate. (2025). Biodegradation and biotransformation of organofluorine compounds. ResearchGate. [Link]
-
Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 985-990. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(13), 6645–6689. [Link]
-
Murphy, C. D. (2015). Biodegradation and biotransformation of organofluorine compounds. Applied Microbiology and Biotechnology, 100(6), 2617-2627. [Link]
-
ResearchGate. (2025). The biodegradation vs. biotransformation of fluorosubstituted aromatics. ResearchGate. [Link]
-
Zhang, Y., & Liang, S. (2025). Enhanced biodegradation of fluorinated pharmaceutical by Aspergillus flavus and Cunninghamella elegans biofilms: kinetics and mechanisms. Environmental Science and Pollution Research, 32(1), 1-13. [Link]
-
SciSpace. (n.d.). Biologically Active Organofluorine Compounds. SciSpace. [Link]
-
ResearchGate. (n.d.). (PDF) Degradation and Transformation of Organic Fluorine Compounds. ResearchGate. [Link]
-
Hypha Discovery. (n.d.). Breaking C-F bonds in drugs. Hypha Discovery Blogs. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
MedCrave online. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. [Link]
-
FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. FDA. [Link]
-
Pharmaceutical Technology. (2013). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]
-
ChemRxiv. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Wackett, L. P. (2022). Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances. Microbial Biotechnology, 15(3), 773-784. [Link]
-
Gore. (2020). A Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on. Gore. [Link]
-
Kowalewska, Z., Brzezińska, K., Zieliński, J., & Pilarczyk, J. (2021). An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry via Gallium Fluorine Formation in a Graphite Furnace. Molecules, 26(12), 3604. [Link]
-
ResearchGate. (n.d.). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). ResearchGate. [Link]
-
Wackett, L. P. (2022). Strategies for the Biodegradation of Polyfluorinated Compounds. Microorganisms, 10(5), 868. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to ensure the stability of fluorinated pharmaceutical intermediates during storage? - Blog - SHINY [sinoshiny.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enhanced biodegradation of fluorinated pharmaceutical by Aspergillus flavus and Cunninghamella elegans biofilms: kinetics and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 16. fda.gov [fda.gov]
- 17. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. annualreviews.org [annualreviews.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharmtech.com [pharmtech.com]
Technical Support Center: Synthesis of 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile
Welcome to the technical support center for the synthesis of 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile (CAS: 312307-38-3). This crucial intermediate in the synthesis of the potassium-competitive acid blocker (P-CAB) Vonoprazan presents unique challenges, particularly during scale-up.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis and scale-up of this compound.
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most prevalent method involves the nucleophilic substitution reaction between 2-bromo-2'-fluoroacetophenone and malononitrile.[1][4] This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like Tetrahydrofuran (THF) or ethyl acetate.[1][4]
Q2: What are the critical parameters to control during the synthesis?
A2: Precise control over reaction temperature, dropwise addition of the electrophile (2-bromo-2'-fluoroacetophenone), and efficient stirring are crucial for maximizing yield and minimizing impurity formation. The reaction is often conducted at room temperature or slightly elevated temperatures (40-45°C).[4]
Q3: What are the primary challenges when scaling up this synthesis from the lab to an industrial scale?
A3: Scaling up introduces several challenges that can significantly impact yield, purity, and safety.[5][6] Key issues include:
-
Heat Transfer Limitations: Industrial reactors have a lower surface-area-to-volume ratio, which can lead to inefficient heat dissipation and the formation of localized hot spots.[7][8] This can trigger side reactions and alter the impurity profile.
-
Mixing Inefficiency: What works with a magnetic stir bar in the lab may not be sufficient in a large reactor, leading to poor mass transfer and incomplete reactions.[8]
-
Changes in Impurity Profiles: Minor side reactions at the lab scale can become significant during scale-up, leading to new or increased levels of impurities.[7]
Q4: What are the typical yield and purity I can expect?
A4: Under optimized laboratory conditions, yields of approximately 92% can be achieved.[4] The purification process, commonly involving silica gel column chromatography, is designed to achieve a high purity of over 99% required for pharmaceutical applications.[1]
II. Troubleshooting Guide: Scaling Up Synthesis
This section provides a detailed, question-and-answer-based guide to address specific issues encountered during the scale-up of this compound synthesis.
Problem Area 1: Low Yield or Incomplete Reaction
Q: My large-scale reaction shows poor conversion and a significant amount of unreacted starting material. What are the likely causes?
A: This is a common scale-up issue often stemming from factors that were negligible at the lab scale.[5] The primary areas to investigate are:
-
Inefficient Mixing:
-
Causality: Inadequate mixing can lead to localized concentration gradients, where the reactants are not brought into sufficient contact for the reaction to proceed to completion. This is a frequent problem when transitioning from small flasks to large reactors.[8]
-
Solution:
-
Mechanical Stirring: Ensure the use of an appropriate overhead mechanical stirrer with a properly designed impeller (e.g., pitched-blade turbine or anchor stirrer) to ensure homogeneity throughout the reaction vessel.
-
Stirring Speed: Optimize the stirring speed. A vortex should be visible, but not so deep that it introduces atmospheric gases into the reaction.
-
Baffles: In larger reactors, the use of baffles can improve mixing by disrupting laminar flow.
-
-
-
Suboptimal Temperature Control:
-
Causality: The reaction may have a specific activation energy that is not being met uniformly across the larger volume. Cold spots within the reactor can slow down the reaction rate in those areas.
-
Solution:
-
Jacketed Reactor: Utilize a jacketed reactor with a circulating temperature control unit to maintain a consistent temperature.
-
Multiple Temperature Probes: Employ multiple temperature probes at different locations within the reactor to monitor for and identify any temperature gradients.
-
-
-
Poor Reagent Quality:
-
Causality: Impurities in the starting materials, particularly the malononitrile or the base, can interfere with the reaction. The quality of raw materials can vary between batches, a factor that becomes more prominent at a larger scale.[7]
-
Solution:
-
Certificate of Analysis (CoA): Always request and review the CoA for all raw materials.
-
Reagent Purity Check: If issues persist, consider re-purifying the starting materials or sourcing them from a different, reputable supplier.
-
-
Problem Area 2: Increased Impurity Profile
Q: My scaled-up batch shows a higher level of impurities or new, unidentified impurities compared to the lab-scale synthesis. Why is this happening?
A: The appearance of new or amplified impurities is a classic sign of scale-up challenges.[7][8] The most probable causes are:
-
Localized Overheating (Hot Spots):
-
Causality: The reaction is exothermic, and the reduced surface-area-to-volume ratio in large reactors can lead to inefficient heat removal.[7] This can create localized "hot spots" where the temperature is significantly higher than the set point, promoting side reactions.
-
Solution:
-
Controlled Addition Rate: Add the 2-bromo-2'-fluoroacetophenone slowly and sub-surface to allow the cooling system to manage the heat generated.
-
Cooling Capacity: Ensure the reactor's cooling system is adequate for the scale and exothermicity of the reaction.
-
Process Analytical Technology (PAT): Consider implementing in-situ monitoring tools like infrared spectroscopy to track reaction progress and detect thermal excursions in real-time.
-
-
-
Extended Reaction Time:
-
Causality: Longer reaction times, sometimes a consequence of slower reaction rates at scale, can lead to the degradation of the product or the formation of byproducts.
-
Solution:
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9]
-
Quenching: Once the reaction is complete, quench it promptly to prevent further reactions.
-
-
Problem Area 3: Work-up and Isolation Issues
Q: I'm experiencing difficulties during the work-up and isolation of the product at a larger scale, such as emulsions during extraction or poor crystallization.
A: Work-up and isolation procedures often require significant adjustments during scale-up.
-
Emulsion Formation:
-
Causality: Vigorous mixing of the organic and aqueous layers during extraction can lead to stable emulsions, making phase separation difficult and time-consuming.
-
Solution:
-
Gentle Agitation: Use gentle, prolonged agitation instead of vigorous shaking.
-
Brine Wash: Add a saturated sodium chloride (brine) solution to the aqueous layer to increase its ionic strength and help break the emulsion.
-
Phase-Separation Funnel: For very large scales, consider using a liquid-liquid centrifugal extractor.
-
-
-
Poor Crystallization/Oiling Out:
-
Causality: The product may "oil out" instead of crystallizing if the solution is too concentrated, cooled too quickly, or if impurities are present that inhibit crystal formation.
-
Solution:
-
Controlled Cooling: Cool the solution slowly and with gentle agitation to promote the formation of well-defined crystals.
-
Seeding: Add a small amount of pure product crystals (seed crystals) to the solution to initiate crystallization.
-
Solvent System: Re-evaluate the crystallization solvent system. An anti-solvent addition may be necessary to induce precipitation.
-
-
III. Experimental Protocols & Data
Optimized Laboratory Synthesis Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
-
Reaction Setup:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add malononitrile (1.0 eq) and potassium carbonate (1.5 eq).
-
Add anhydrous Tetrahydrofuran (THF) to the flask.
-
-
Reaction Execution:
-
Stir the suspension at room temperature for 30 minutes.
-
Dissolve 2-bromo-2'-fluoroacetophenone (1.0 eq) in THF and add it to the dropping funnel.
-
Add the 2-bromo-2'-fluoroacetophenone solution dropwise to the stirred suspension over 1-2 hours, maintaining the internal temperature below 30°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-14 hours.[4]
-
-
Work-up:
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.
-
| Parameter | Laboratory Scale (10g) | Pilot Scale (1kg) | Key Considerations for Scale-Up |
| Reactor | 1L Round-bottom flask | 20L Jacketed glass reactor | Ensure adequate mixing and heat transfer. |
| Stirring | Magnetic stirrer | Overhead mechanical stirrer | Impeller design and speed are critical. |
| Addition Time | 30 minutes | 2-3 hours | Slower addition to control exotherm. |
| Temperature Control | Ice bath as needed | Circulating temperature control unit | Precise and uniform temperature is crucial. |
| Work-up | Separatory funnel | Liquid-liquid extraction vessel | Avoid vigorous shaking to prevent emulsions. |
IV. Visualizations
Experimental Workflow
Caption: Synthesis workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for scaling up the synthesis.
V. References
-
Tianming Pharmaceutical. Scale-Up Challenges for Intermediates: Ensuring a Smooth Transition from Lab to Commercial Production.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of this compound: A Cornerstone in Pharmaceutical Production.
-
LookChem. This compound.
-
Benchchem. Scalable production challenges for chiral pharmaceutical intermediates.
-
HWS Labortechnik Mainz. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
-
Benchchem. This compound | 312307-38-3.
-
Slideshare. Challenges in Scale-Up: Developing a process for the large scale manufacture of a pharmaceutical intermediate.
-
Manasa Life Sciences. 2-(2-(2-Fluorophenyl)-2-oxoethyl)malononitrile.
-
BenchChem. troubleshooting low yield in 3-Oxopropanenitrile synthesis.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound|lookchem [lookchem.com]
- 3. 2-(2-(2-Fluorophenyl)-2-oxoethyl)malononitrile | Manasa Life Sciences [manasalifesciences.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Challenges in Scale-Up: Developing a process for the large scale manufacture of a pharmaceutical intermediate | PPT [slideshare.net]
- 7. tianmingpharm.com [tianmingpharm.com]
- 8. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Thermal Stability in Synthesis
<_ _>
A a a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with practical, in-depth answers and troubleshooting protocols for managing thermal stability during chemical synthesis. Our focus is on the causality behind experimental choices to ensure your processes are not only successful but also fundamentally safe.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions about thermal stability, providing a foundational understanding for proactive process management.
Q1: What are the primary signs of thermal instability in my reaction?
A1: Key indicators include a sudden, sharp increase in temperature that outpaces the cooling system's capacity, unexpected changes in pressure, vigorous gas evolution, a noticeable change in the viscosity or color of the reaction mixture, and boiling of the solvent when the set temperature is well below its boiling point. These are signs of an exothermic reaction that is accelerating beyond control, a state known as a thermal runaway.[1][2][3]
Q2: How can I proactively assess the thermal risk of a new synthesis protocol?
A2: Proactive assessment is critical for safety and scalability. The gold standard is Reaction Calorimetry (RC) .[4][5][6] This technique measures the heat released or absorbed by a reaction in real-time, providing crucial data on the total heat of reaction, the rate of heat release, and the heat capacity of the reaction mass.[7][8] This data allows you to calculate the Adiabatic Temperature Rise—the theoretical temperature increase if all cooling were to fail—which is a key indicator of the potential severity of a runaway reaction.[3] For initial screening, Differential Scanning Calorimetry (DSC) can also be used to identify the onset temperature of decomposition for reactants, intermediates, and products.[6]
Q3: What is the difference between a reaction being 'exothermic' and it being 'thermally unstable'?
A3: This is a crucial distinction.
-
An exothermic reaction is one that releases heat as part of its normal chemical transformation.[1] Many common and well-controlled reactions are exothermic.
-
A process becomes thermally unstable when the rate of heat generation from the exothermic reaction exceeds the rate of heat removal.[2] This imbalance leads to an increase in temperature, which, according to the Arrhenius equation, further increases the reaction rate, creating a dangerous feedback loop known as a thermal runaway.[2][9] A well-managed exothermic reaction is stable; an unmanaged one is not.
Q4: What are the most critical parameters to monitor for maintaining thermal stability?
A4: Continuous and accurate monitoring is the cornerstone of thermal management. The most critical parameters are:
-
Internal Reaction Temperature: This is the most direct indicator of the reaction's state. Use a calibrated probe placed directly in the reaction mass.
-
Jacket/Bath Temperature: The difference between the internal and jacket temperature (ΔT) is a proxy for the rate of heat transfer. A rapidly shrinking ΔT can indicate an accelerating exotherm.
-
Reagent Addition Rate: For semi-batch processes, the dosing rate directly controls the rate of energy release.[2][10]
-
Stirring Rate: Adequate agitation is vital for uniform heat distribution and efficient heat transfer to the vessel walls. Poor stirring can create localized hotspots.
-
Pressure: For reactions that evolve gas, pressure monitoring is a non-negotiable safety requirement.[11][12]
Q5: Can the order of reagent addition significantly affect thermal stability?
A5: Absolutely. The order of addition is a critical control point. A common best practice is to add the more reactive component slowly to the bulk of the more stable component (e.g., adding an acid to a base, or a Grignard reagent to the substrate).[11] This "semi-batch" approach ensures that the concentration of the highly reactive species remains low at any given time, preventing the accumulation of unreacted reagents that could later react uncontrollably.[3] Adding all reagents at once (a "batch" process) is only safe if the total potential energy release has been proven to be manageable by the cooling system at a small scale.[11]
Part 2: Troubleshooting Guides
This section provides structured, step-by-step guidance for specific issues you may encounter during your synthesis.
Guide 1: Issue - Unexpected Exotherm or Rapid Temperature Spike
You observe the internal reaction temperature rising much faster than anticipated and climbing above your set point.
Immediate Actions (Safety First):
-
Stop Reagent Addition: Immediately cease the feed of any limiting reagent.[13] This is the fastest way to stop adding fuel to the reaction.
-
Maximize Cooling: Ensure your cooling system is operating at maximum capacity. For a lab-scale setup, this may involve adding more dry ice to an acetone bath or lowering the setpoint on a cryostat.[14]
-
Alert Personnel: Inform colleagues and your lab manager of the situation. Do not work alone to resolve a potential runaway.
-
Prepare for Emergency Quenching: If the temperature continues to rise uncontrollably, and it is safe to do so, prepare to add a pre-determined, validated quenching agent.
Diagnostic Workflow:
The following workflow helps diagnose the root cause of an unexpected exotherm.
Caption: Troubleshooting workflow for an unexpected exotherm.
Preventative Measures for Future Experiments:
-
Reduce Addition Rate: The most common cause is adding a reagent too quickly. Slowing the addition rate gives the cooling system more time to remove the heat generated.[10]
-
Use More Dilute Reagents: Decreasing the concentration of reactants can slow the reaction rate and reduce the overall heat output per unit volume.
-
Lower the Reaction Temperature: Starting the reaction at a lower temperature provides a larger safety margin before a critical temperature is reached.
-
Perform Calorimetry: Before scaling up, use reaction calorimetry to accurately determine the heat release profile and ensure your equipment has adequate cooling capacity.[4][7]
Guide 2: Issue - Inconsistent Product Yield or Purity Linked to Temperature Fluctuations
You notice that batch-to-batch variations in product quality correlate with poor temperature control during the reaction.
Systematic Investigation:
-
Data Correlation: Plot the yield and purity of your previous batches against their recorded temperature profiles. Look for correlations. Did higher temperatures lead to more impurities? Did lower temperatures result in incomplete conversion?
-
Literature Review: Research the known side reactions and decomposition pathways for your synthesis. Many unwanted side reactions have a higher activation energy than the desired reaction and are therefore favored at elevated temperatures.[9] Conversely, lower temperatures might slow the desired reaction too much, affecting yield.[15][16]
-
Analytical Monitoring: If possible, use in-situ monitoring techniques (like FTIR or HPLC) to take samples at different temperatures during the reaction. This can help pinpoint the exact temperature at which impurity formation begins to accelerate.
Protocol for Optimizing Temperature Control:
-
Equipment Check: Ensure your temperature control equipment is suitable for the task. Simple oil baths may not provide the responsive cooling needed for exothermic reactions.[14] A jacketed reactor with a circulating chiller/heater offers far more precise and powerful control.[17][18][19]
-
Calibration: Verify that your temperature probe is calibrated correctly. An inaccurate reading is a common source of error.
-
PID Tuning: For automated reactor systems, ensure the PID (Proportional-Integral-Derivative) controller is properly tuned. Poor tuning can lead to temperature overshooting or oscillations around the setpoint.
-
Design of Experiments (DoE): Conduct a systematic study where you intentionally vary the reaction temperature in a controlled manner (e.g., at 5°C intervals) while keeping all other parameters constant.[15][20] This will clearly define the optimal temperature window for maximizing both purity and yield.
Data Presentation: Impact of Temperature on a Hypothetical Amidation
| Reaction Temp. (°C) | Desired Product Yield (%) | Key Impurity A (%) |
| 40 | 75 (Incomplete Conv.) | 0.5 |
| 50 | 92 | 1.0 |
| 60 | 95 | 1.5 |
| 70 | 94 | 5.8 (Degradation) |
| 80 | 88 | 11.2 (Degradation) |
As the table shows, 60°C offers the best balance of high yield and low impurity formation for this hypothetical reaction.
Guide 3: Conceptual Framework - The Heat Balance Equation
Understanding thermal stability fundamentally comes down to managing the balance between heat generation and heat removal.
Heat In = Heat Out + Accumulation
Caption: Relationship of heat sources and sinks in a synthesis.
-
Heat Generation (Q_reaction): The primary source of heat, determined by the reaction's enthalpy and rate. This is controlled by reactant concentration and addition rate.
-
Heat Removal (Q_cooling): The heat transferred out of the reactor, determined by the cooling medium's temperature, the vessel's surface area, and the heat transfer coefficient.
-
Heat Accumulation: If Q_reaction > Q_cooling, the excess energy heats the reaction mass, causing a temperature rise (ΔT).[3] The goal of thermal management is to keep Heat Accumulation at or near zero by ensuring Q_cooling can always match Q_reaction.
By understanding and controlling these factors, you can design and execute chemically sound and thermally safe synthesis protocols.
References
-
Reaction Calorimetry (RC) Testing. Sigma-HSE. [Link]
-
Reaction Calorimetry. Prime Process Safety Center. [Link]
-
Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. TSI Journals. [Link]
-
Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. Fauske & Associates. [Link]
-
Best Practices for Working with Chemical Reactions in the Lab. Integral Safety. [Link]
-
Reaction Calorimetry Guide. Mettler Toledo. [Link]
-
Tips & Tricks: Heating and Cooling. University of Rochester, Department of Chemistry. [Link]
-
Can Reaction Temperature Impact Synthetic Product Yield and Purity?. Biotage. [Link]
-
Impact of Temperature on the Rate of Chemical Reactions in Tanzania. AJPO Journals. [Link]
-
Exothermic Reaction Hazards. TSM TheSafetyMaster Private Limited. [Link]
-
Safe Automated Dosing with Exothermic Reactions - Case Study. Pharma IQ. [Link]
-
Control Strategies For Managing Exothermic Reactions In Flow. Patsnap Eureka. [Link]
-
Chemical reaction hazards and the risk of thermal runaway INDG254. Health and Safety Executive. [Link]
-
Controlling Temperature in the lab. Techmate. [Link]
-
Safe scale-up with exothermic reactions. Process Technology Online. [Link]
-
The protection of reactors containing exothermic reactions: an HSE view. IChemE. [Link]
-
Effect of Temperature on the Purity and Yield of Aspirin. AWS. [Link]
-
Optimal-Temperature-Control-of-Reactors. Lab Unlimited. [Link]
-
Controlling an Experiment's Temperature. Lab Manager. [Link]
-
Temperature Control of Experiments and Equipment - how do you keep your cool?. Camlab. [Link]
-
The Effect of Changing Temperature (Oxford AQA IGCSE Chemistry): Revision Note. Save My Exams. [Link]
-
Effect of Temperature on Reactions of Chemical Organic Synthesis. Lneya. [Link]
-
Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]
-
Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. MDPI. [Link]
-
Solutions to Trick to solve questions on Thermal stability of any compounds. YouTube. [Link]
-
Prevent Runaway Chemical Reactions. Mettler Toledo. [Link]
-
Thermal Stability Science Behind Heat Resistance. Bannari Amman Institute of Technology. [Link]
-
What is thermal stability in chemistry?. Quora. [Link]
-
Thermal Stability Trick. YouTube. [Link]
Sources
- 1. cedrec.com [cedrec.com]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. mt.com [mt.com]
- 4. sigma-hse.com [sigma-hse.com]
- 5. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]
- 6. tsijournals.com [tsijournals.com]
- 7. fauske.com [fauske.com]
- 8. mt.com [mt.com]
- 9. ajpojournals.org [ajpojournals.org]
- 10. pharma-iq.com [pharma-iq.com]
- 11. labproinc.com [labproinc.com]
- 12. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 16. savemyexams.com [savemyexams.com]
- 17. labunlimited.co.uk [labunlimited.co.uk]
- 18. Controlling an Experiment's Temperature | Lab Manager [labmanager.com]
- 19. camlab.co.uk [camlab.co.uk]
- 20. biotage.com [biotage.com]
Technical Support Center: Overcoming Low Solubility of Propanedinitrile Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for overcoming the common yet significant challenge of low solubility in propanedinitrile (malononitrile) derivatives. Given the vast chemical space these derivatives occupy, from pharmaceuticals to materials science, mastering their solubilization is key to experimental success.[1] This guide is structured to provide immediate answers through our FAQ section and detailed, step-by-step protocols in our troubleshooting guides for more persistent issues.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when working with propanedinitrile derivatives.
Q1: Why are my propanedinitrile derivatives so poorly soluble?
Propanedinitrile derivatives often exhibit poor solubility due to a combination of factors inherent to their molecular structure. High molecular symmetry and strong intermolecular forces, such as hydrogen bonding and π-π stacking, can lead to a stable crystal lattice that is difficult for solvents to disrupt.[2] The parent compound, malononitrile, is a crystalline solid, and its derivatives often retain this characteristic.[3] Furthermore, many derivatives are synthesized to be lipophilic, which inherently limits their solubility in aqueous media.[4]
Q2: What is the best starting solvent for my novel propanedinitrile derivative?
The principle of "like dissolves like" is the best starting point.[5] For most propanedinitrile derivatives, which tend to be moderately polar to nonpolar, a good initial screening panel would include:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N-methyl-2-pyrrolidone (NMP) are excellent starting points due to their high solubilizing power for a wide range of organic compounds.[6][7]
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform are often effective for less polar derivatives.[8]
-
Ethers: Tetrahydrofuran (THF) and 1,4-dioxane can be useful.
-
Alcohols: Ethanol and methanol can be effective, especially if the derivative has some hydrogen bonding capability.
It is highly recommended to perform a small-scale solubility test with a few milligrams of your compound in 0.5-1.0 mL of each solvent.
Q3: My compound dissolves in DMSO but precipitates when I add it to my aqueous assay buffer. What can I do?
This is a very common problem. It occurs because the compound is soluble in the organic co-solvent (DMSO) but not in the final aqueous medium. Here are some immediate steps to try:
-
Lower the Final Concentration: Your target concentration may be above the solubility limit in the final assay buffer. Try a serial dilution to find the concentration at which it remains soluble.
-
Increase the Co-solvent Concentration: While most cell-based assays are sensitive to DMSO, you might be able to slightly increase the final percentage (e.g., from 0.1% to 0.5%). Always run a vehicle control to check for solvent toxicity.[9]
-
Use a Different Co-solvent: Sometimes, other solvents like ethanol or polyethylene glycol (PEG) can be more amenable to your assay system and compound.[9]
Q4: Can I use pH modification to improve the solubility of my propanedinitrile derivative?
Yes, if your molecule has an ionizable functional group. The core propanedinitrile moiety has acidic protons on the central carbon (pKa ≈ 11), making it a weak acid.[3] If your derivative has acidic or basic handles, altering the pH can dramatically increase solubility.[10]
-
For Acidic Derivatives: Increasing the pH above the compound's pKa will deprotonate it, forming a more soluble salt.[11]
-
For Basic Derivatives: Decreasing the pH below the pKa will protonate it, forming a more soluble salt.[12]
A simple test is to check the solubility in dilute aqueous solutions of NaOH (for acidic compounds) or HCl (for basic compounds).[13]
Troubleshooting Guides & Detailed Protocols
This section provides structured, in-depth protocols for systematically tackling solubility challenges.
Systematic Solvent Screening
When dealing with a new derivative, a systematic approach to solvent selection is crucial.
Objective: To identify the most effective single solvent or co-solvent system for your compound at the desired concentration.
Protocol:
-
Prepare a Solvent Panel: Select a range of solvents with varying polarities (see Table 1).
-
Weigh Compound: Accurately weigh 1-2 mg of your propanedinitrile derivative into several small, clear glass vials.
-
Initial Solvent Addition: Add a small, precise volume (e.g., 100 µL) of a single solvent to each vial.
-
Energy Input: Agitate the vials using a vortex mixer for 30-60 seconds. Gentle warming (to 30-40°C) can be applied, but be cautious of compound degradation.
-
Observation: Visually inspect for dissolution. If the compound is fully dissolved, it is soluble at ≥10-20 mg/mL.
-
Titration (if not fully dissolved): If the compound is not fully dissolved, add another 100 µL of the solvent and repeat step 4. Continue this process until the compound dissolves or a practical volume limit is reached.
-
Record Results: Quantify the solubility in terms of mg/mL for each solvent.
Table 1: Properties of Common Laboratory Solvents
| Solvent | Polarity Index | Boiling Point (°C) | Dielectric Constant | Notes |
| Water | 10.2 | 100 | 80.1 | For testing aqueous solubility. |
| DMSO | 7.2 | 189 | 46.7 | Excellent solubilizer, but can be hard to remove. |
| NMP | 6.7 | 202 | 32.2 | High solubilizing power, thermally stable.[7] |
| Methanol | 5.1 | 65 | 32.7 | Good for moderately polar compounds. |
| Ethanol | 4.3 | 78 | 24.5 | Common choice for biological applications. |
| Dichloromethane | 3.1 | 40 | 9.1 | Good for nonpolar compounds, volatile. |
| Chloroform | 4.1 | 61 | 4.8 | Effective for many organic compounds.[8] |
| THF | 4.0 | 66 | 7.5 | Good for a range of polarities. |
Developing a Co-Solvent System
Often, a single solvent is insufficient, especially for creating stock solutions that will be diluted into aqueous buffers. A co-solvent system can maintain solubility upon dilution.[14]
Objective: To find a ratio of an organic solvent and an aqueous buffer that keeps the compound in solution at the final desired concentration.
Workflow Diagram:
Caption: Workflow for optimizing a co-solvent system.
Protocol:
-
Prepare Concentrated Stock: Dissolve your compound in a strong organic solvent (e.g., DMSO, NMP) to create a high-concentration stock (e.g., 10-50 mM).
-
Prepare Test Buffers: Create a series of aqueous buffers with varying percentages of the same organic solvent (e.g., Buffer with 1%, 2%, 5%, and 10% DMSO).
-
Dilute Stock: Add a small aliquot of your stock solution to each of the test buffers to achieve your final target concentration.
-
Equilibrate and Observe: Allow the solutions to equilibrate at the experimental temperature for at least one hour. Visually inspect for any signs of precipitation or cloudiness.
-
Select Optimal System: The optimal co-solvent system is the one with the lowest percentage of organic solvent that maintains your compound's solubility.
pH Modification for Enhanced Solubility
For propanedinitrile derivatives with acidic or basic functional groups, pH adjustment is a powerful tool.[15]
Objective: To determine the pH-solubility profile of your compound and identify the optimal pH for solubilization.
Protocol:
-
Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Add Compound: Add an excess amount of your solid compound to a fixed volume of each buffer in separate vials. Ensure there is undissolved solid at the bottom of each vial.
-
Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached. This is a standard shake-flask method.[16]
-
Separate Phases: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Quantify Soluble Fraction: Carefully remove an aliquot of the supernatant from each vial. Dilute the supernatant in a suitable solvent and measure the concentration of the dissolved compound using an appropriate analytical method like HPLC or UV-Vis spectroscopy.[17]
-
Plot Profile: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. The resulting graph will show you the pH range where your compound is most soluble.
Decision-Making Flowchart:
Caption: Decision flowchart for selecting a solubilization strategy.
Advanced Solubilization Strategies
For particularly challenging compounds, more advanced formulation techniques may be necessary. These are often employed in later-stage drug development but can be adapted for research purposes.
-
Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[18] Common laboratory surfactants include Tween 80 and Triton X-100. Introduce them into your buffer at concentrations above their critical micelle concentration (CMC).
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and increasing solubility.[4][19]
-
Solid Dispersions: This technique involves dispersing the compound in an amorphous form within a hydrophilic polymer matrix.[4] While more complex to prepare, it can significantly enhance solubility and dissolution rates by preventing the formation of a stable crystal lattice.[20]
By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to overcome the solubility challenges posed by propanedinitrile derivatives, enabling more accurate and reliable experimental outcomes.
References
- Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds.
- Procedure For Determining Solubility of Organic Compounds. Scribd.
- How can you determine the solubility of organic compounds?. Quora.
- Compound solubility measurements for early drug discovery.
- How To Determine Solubility Of Organic Compounds?. YouTube.
- Malononitrile CAS#: 109-77-3. ChemicalBook.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Study of pH-dependent drugs solubility in water.
- The Chemistry of Malononitrile and its derivatives.
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH.
- Solubility-pH profiles of some acidic, basic and amphoteric drugs.
- Solubility Improvement of Drugs using N-Methyl Pyrrolidone. PMC - NIH.
- Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal perme
- Strategies to enhance the solubility of Macrophylline for bioassays. Benchchem.
- Rational Terminal Engineering Enabled Vulnerable Exocyclic-Vinyl-Free Nonfullerene Acceptors for Sensitive and Durable Near-Infrared Organic Photodetectors. Journal of the American Chemical Society.
- Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evalu
- The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic M
- The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid.
- NCERT Solutions for Class 12 Chemistry Chapter 10 – Free PDF Download.
Sources
- 1. researchgate.net [researchgate.net]
- 2. byjus.com [byjus.com]
- 3. Malononitrile CAS#: 109-77-3 [m.chemicalbook.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. youtube.com [youtube.com]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. lifechemicals.com [lifechemicals.com]
- 18. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 20. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Preventing allergic skin reactions when handling 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile
This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth technical support, troubleshooting guides, and frequently asked questions (FAQs) to ensure the safe handling of 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile (CAS No. 312307-38-3) and prevent the occurrence of allergic skin reactions.
Introduction to the Hazard: Allergic Contact Dermatitis
This compound is classified under the Globally Harmonized System (GHS) as Skin Sensitization Category 1 , with the hazard statement H317: "May cause an allergic skin reaction".[1][2] This is not a simple irritation; it is a permanent immunological change. Initial exposure may cause no immediate reaction, but it can prime the immune system. Subsequent contact, even with minute quantities, can trigger a significant allergic reaction known as Allergic Contact Dermatitis (ACD).[3] Understanding the mechanism and adhering to strict protocols is therefore critical for long-term health and safety in the laboratory.
The Mechanism of Sensitization: Why This Compound is a Threat
Allergic contact dermatitis is a Type IV delayed hypersensitivity reaction.[3] Small, chemically reactive molecules like this compound are known as haptens . By themselves, they are too small to be recognized by the immune system. However, due to their chemical structure—specifically the presence of an electrophilic ketone group and activated nitrile moieties—they can readily penetrate the outer layer of the skin and form covalent bonds with native skin proteins.
This combination of the hapten with a self-protein creates a new, larger molecule (a hapten-protein complex) that the body's immune system now recognizes as foreign, or antigenic.[4][5] This initial process, which may be clinically silent, is the sensitization phase . Upon re-exposure, specialized memory T-cells recognize the hapten-protein complex, leading to a cascade of inflammatory responses that produce the classic symptoms of ACD: redness, itching, swelling, and blistering.[6]
Frequently Asked Questions (FAQs)
Q1: What are the synonyms for this compound?
A1: It is commonly known as 2-(2-(2-Fluorophenyl)-2-oxoethyl)malononitrile. You may also find it listed as Vonoprazan Fumarate impurity 1 or by its CAS Number: 312307-38-3.[2][7]
Q2: I got some on my gloves but my skin looks fine. Am I in the clear?
A2: Not necessarily. The absence of an immediate reaction does not mean you are safe. The initial exposure can be the sensitizing event, which primes your immune system without visible symptoms.[6] Future exposures could then elicit a full-blown allergic reaction. It is critical to treat any exposure as a significant event and to immediately remove and discard contaminated gloves and wash your hands thoroughly.
Q3: Can I become sensitized from just inhaling the dust or vapors?
A3: The primary route of sensitization for this compound is dermal (skin) contact. However, it is crucial to avoid breathing any dust or aerosols (Precautionary Statement P261) as this can lead to respiratory irritation.[8][9] Furthermore, studies have shown that for some low molecular weight chemicals, skin exposure can lead to systemic sensitization and subsequent respiratory symptoms upon inhalation.[10] Therefore, handling should always occur in a well-ventilated area or chemical fume hood.
Q4: Once sensitized, am I allergic for life?
A4: Yes. Skin sensitization is considered a permanent change in the body's immune response to a specific chemical.[11] Once you are sensitized, any future contact with the allergen, even at very low levels, can trigger allergic contact dermatitis. The primary and only definitive treatment is strict avoidance of the offending agent.[3]
Q5: How is skin sensitization potential officially determined for a chemical?
A5: The gold standard for regulatory testing is the murine Local Lymph Node Assay (LLNA).[1][12][13] This assay measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application on a mouse. A significant increase in proliferation compared to a control group indicates that the chemical has sensitizing potential. The dose required to induce a threefold increase in proliferation (the EC3 value) is used to determine the potency of the sensitizer.[2]
Troubleshooting Guide: Managing Exposure and Reactions
This section provides direct, action-oriented guidance for specific issues you may encounter during your experiments.
Scenario 1: You realize you have spilled a small amount of the solid or a solution on your gloved hand.
Immediate Action:
-
Stop Work Immediately: Do not touch any other surfaces, equipment, or your face.
-
Remove Contaminated Glove: Use proper glove removal technique (peeling it off from the cuff without touching the outer surface with your bare hand) to avoid cross-contamination.
-
Dispose of Glove: Place the contaminated glove immediately into a designated hazardous chemical waste bag.
-
Wash Hands: Thoroughly wash your hands with soap and plenty of water for at least 15 minutes.[8]
-
Assess: Check your skin for any signs of redness or irritation. Even if none are present, remain vigilant for delayed reactions.
-
Report: Inform your supervisor or Environmental Health & Safety (EHS) officer about the exposure event.
Scenario 2: You have spilled the compound on your lab coat or personal clothing.
Immediate Action:
-
Alert Others: Inform colleagues in the immediate area of the spill.
-
Use Safety Shower: If the spill is significant and has soaked through to your skin, proceed immediately to the nearest safety shower and remove the contaminated clothing while under the water stream. Remain in the shower for at least 15 minutes.
-
Remove Clothing Carefully: For smaller spills on a lab coat, carefully remove the coat, turning the contaminated area inward to avoid spreading the powder or liquid. Do not allow the contaminated clothing to come into contact with your skin.[1]
-
Decontaminate Clothing: Place the contaminated clothing in a sealed, labeled bag for professional decontamination or disposal according to your institution's EHS guidelines. Do not take contaminated clothing home.[8]
-
Wash Skin: Wash the underlying skin area thoroughly with soap and water.
-
Seek Medical Attention: For any significant exposure, seek immediate medical attention from your occupational health provider.
Scenario 3: Several hours or days after working with the compound, you develop a red, itchy rash on your hands or forearms.
Action Plan:
-
Do Not Scratch: Avoid scratching the affected area, as this can worsen the inflammation and risk infection.
-
Report the Symptom: Immediately report the symptoms to your supervisor and your institution's occupational health department. This is a potential case of Allergic Contact Dermatitis.
-
Seek Medical Evaluation: An occupational health physician or dermatologist should evaluate the rash. They will likely ask about your work activities and recent chemical exposures.[7]
-
Treatment: Medical treatment for ACD typically involves the application of topical corticosteroids to reduce inflammation and itching. For severe cases, oral steroids may be prescribed.[7][13]
-
Identification and Avoidance: The key to management is identifying the cause. Your physician may recommend patch testing to confirm an allergy to this specific compound.[14] If confirmed, you must implement stringent controls to avoid all future skin contact.
Logical Flow for Responding to a Suspected Allergic Reaction
The following diagram illustrates the decision-making process when a skin reaction is observed after handling the compound.
Caption: Workflow for managing a suspected skin reaction.
Protocols for Prevention and Decontamination
Adherence to the following protocols is the most effective strategy for preventing sensitization.
Protocol 1: Personal Protective Equipment (PPE) Selection and Use
The selection of appropriate PPE is your primary defense. Standard disposable nitrile gloves are not sufficient for anything beyond brief, incidental contact due to the compound's aromatic ketone structure.[2][9]
| PPE Item | Specification & Rationale |
| Primary Gloves | Thicker-gauge (>8 mil) Nitrile or Neoprene Gloves. These provide better resistance to chemical permeation. Rationale: Aromatic ketones can degrade standard thin nitrile gloves quickly. Heavier-duty materials offer longer breakthrough times.[1][15] |
| Double Gloving | Recommended for all handling procedures. Wear a lighter-weight nitrile glove underneath a heavier primary glove. Rationale: This protects against exposure during the removal of the more heavily contaminated outer glove and provides a brief window of protection if the outer glove is breached. |
| Lab Coat | Chemical-resistant, cuffed sleeves. A standard cotton lab coat is insufficient. A coat made of polyester or a poly-cotton blend with tightly cuffed sleeves should be worn and buttoned completely. Rationale: Prevents the compound from settling on personal clothing and provides a barrier for the arms. |
| Eye Protection | Chemical splash goggles (ANSI Z87.1 certified). Safety glasses with side shields are the minimum requirement; goggles are preferred. Rationale: Protects against accidental splashes of solutions or airborne particles of the solid compound from entering the eyes. |
| Work Location | Certified Chemical Fume Hood. All weighing, transferring, and solution preparation must be performed inside a fume hood. Rationale: Prevents inhalation of airborne particles and contains any potential spills. |
Experimental Workflow for Safe Handling
This diagram outlines the critical control points during a typical experimental workflow.
Sources
- 1. Local Lymph Node Assay | ENvironmental inFOrmation [enfo.hu]
- 2. Human potency predictions for aldehydes using the local lymph node assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 312307-38-3 [chemicalbook.com]
- 5. Chemical Resistant Protection Solutions | Ansell Singapore [ansell.com]
- 6. 2-(2-(2-Fluorophenyl)-2-oxoethyl)propanedinitrile | C11H7FN2O | CID 86660270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. enhs.uark.edu [enhs.uark.edu]
- 8. α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn’t - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uwyo.edu [uwyo.edu]
- 10. How to Handle Chemical Spills – KHA Online-SDS Management [kha.com]
- 11. AnsellGUARDIAN® Chemical - Find the Right Chemical PPE Today [ansellguardianchemical.com]
- 12. Local lymph node assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. aresscientific.com [aresscientific.com]
- 15. A case of allergic contact dermatitis from propylene glycol in an ultrasonic gel, sensitized at a leakage skin injury due to transcatheter arterial chemoembolization for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Guide to the ¹H NMR Characterization of 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile and its Structural Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise structural elucidation of synthetic intermediates is paramount to ensuring the integrity and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth ¹H NMR characterization of 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile, a key intermediate in the synthesis of the potassium-competitive acid blocker, Vonoprazan[1][2]. As a Senior Application Scientist, this document synthesizes predictive analysis based on foundational NMR principles with comparative data from structurally related compounds to offer a comprehensive analytical framework.
Predicted ¹H NMR Spectral Data for this compound
The structure of this compound comprises three key proton environments: the aromatic protons of the 2-fluorophenyl ring, the methylene protons adjacent to the carbonyl group, and the methine proton of the propanedinitrile moiety. The predicted chemical shifts, multiplicities, and coupling constants are summarized in Table 1.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Predicted Coupling Constants (J, Hz) |
| H-6' (Aromatic) | 7.95 - 8.05 | ddd | 1H | J(H-F) ≈ 1.5 Hz, J(H-H)ortho ≈ 7.6 Hz, J(H-H)meta ≈ 1.8 Hz |
| H-4' (Aromatic) | 7.65 - 7.75 | m | 1H | |
| H-3' (Aromatic) | 7.30 - 7.40 | ddd | 1H | J(H-F) ≈ 10.0 Hz, J(H-H)ortho ≈ 8.4 Hz, J(H-H)meta ≈ 1.0 Hz |
| H-5' (Aromatic) | 7.20 - 7.30 | t | 1H | J(H-H)ortho ≈ 7.6 Hz |
| CH (Methine) | 4.80 - 4.90 | t | 1H | J ≈ 6.0 Hz |
| CH₂ (Methylene) | 3.80 - 3.90 | d | 2H | J ≈ 6.0 Hz |
Causality behind Predicted Shifts:
-
Aromatic Protons (H-3', H-4', H-5', H-6'): The protons on the 2-fluorophenyl ring are expected to resonate in the aromatic region (δ 7.0-8.5 ppm). The electron-withdrawing nature of the carbonyl group will deshield these protons, shifting them downfield. The fluorine atom will introduce complex splitting patterns due to H-F coupling, with the magnitude of the coupling constant dependent on the number of bonds separating the proton and the fluorine atom.
-
Methine Proton (CH): This proton is situated between three strongly electron-withdrawing groups: two nitrile groups and a carbonyl group (via the methylene bridge). This significant deshielding is predicted to shift its resonance to a downfield position, likely greater than 4.0 ppm. It is expected to appear as a triplet due to coupling with the adjacent methylene protons.
-
Methylene Protons (CH₂): These protons are in an α-position to a carbonyl group, which typically results in a chemical shift in the range of 2.0-2.5 ppm. However, the adjacent dinitrile-substituted methine group will further deshield these protons. The coupling with the methine proton will result in a doublet.
Comparative ¹H NMR Analysis
To validate the predicted spectrum and to highlight the structural information that can be gleaned from ¹H NMR, we will compare the expected spectrum of this compound with two key compounds: its non-fluorinated analogue, 2-(2-oxo-2-phenylethyl)propanedinitrile, and its direct synthetic precursor, 2-bromo-2'-fluoroacetophenone.
Comparison with 2-(2-Oxo-2-phenylethyl)propanedinitrile
The non-fluorinated analogue, 2-(2-oxo-2-phenylethyl)propanedinitrile (CAS: 14476-72-3), provides a direct comparison to understand the electronic influence of the fluorine atom on the ¹H NMR spectrum[1][3][4].
| Compound | Aromatic Protons (δ, ppm) | Methine Proton (δ, ppm) | Methylene Protons (δ, ppm) |
| This compound (Predicted) | 7.20 - 8.05 (complex multiplets) | 4.80 - 4.90 (t) | 3.80 - 3.90 (d) |
| 2-(2-Oxo-2-phenylethyl)propanedinitrile (Predicted) | 7.40 - 8.00 (multiplets) | 4.75 - 4.85 (t) | 3.75 - 3.85 (d) |
The primary difference will be observed in the aromatic region. The spectrum of the non-fluorinated analogue will be simpler, lacking the complex splitting patterns caused by H-F coupling. The chemical shifts of the methylene and methine protons are expected to be very similar, as the fluorine atom is relatively distant and its inductive effects are less pronounced on these protons.
Comparison with 2-Bromo-2'-fluoroacetophenone
Comparing the title compound with its precursor, 2-bromo-2'-fluoroacetophenone (CAS: 655-15-2), illustrates the spectral changes that occur during the substitution reaction with malononitrile[5].
| Compound | Aromatic Protons (δ, ppm) | Methylene/Methine Protons (δ, ppm) |
| This compound (Predicted) | 7.20 - 8.05 (complex multiplets) | 4.80 - 4.90 (t, 1H), 3.80 - 3.90 (d, 2H) |
| 2-Bromo-2'-fluoroacetophenone (Reported/Predicted) | 7.10 - 7.90 (complex multiplets) | ~4.40 (s, 2H) |
The most significant change is the replacement of the singlet for the brominated methylene protons in the precursor with two new signals in the product: a triplet for the methine proton and a doublet for the methylene protons. This clearly indicates the successful substitution of the bromine atom with the malononitrile anion.
Experimental Protocol for ¹H NMR Analysis
To ensure the acquisition of high-quality, reproducible ¹H NMR data for the characterization of this compound, the following protocol is recommended.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.
- Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.
2. NMR Spectrometer Setup:
- Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Set the appropriate spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
- Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
3. Data Acquisition and Processing:
- Acquire the ¹H NMR spectrum.
- Apply Fourier transformation to the free induction decay (FID) to obtain the frequency-domain spectrum.
- Phase the spectrum to obtain pure absorption lineshapes.
- Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).
- Integrate the signals to determine the relative number of protons for each resonance.
- Analyze the multiplicities and measure the coupling constants.
4. Data Reporting:
- Report the solvent used for the measurement.
- List the chemical shifts (δ) in ppm to two decimal places.
- Report the integration value for each signal.
- Describe the multiplicity of each signal (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet).
- Report the coupling constants (J) in Hertz (Hz) to one decimal place.
Workflow for ¹H NMR Characterization
Caption: Workflow for the ¹H NMR characterization of a chemical compound.
Conclusion
This guide provides a robust framework for the ¹H NMR characterization of this compound. By combining predictive analysis with comparative data from structurally related compounds, researchers can confidently identify and assess the purity of this critical pharmaceutical intermediate. The provided experimental protocol and data reporting standards ensure the scientific integrity and reproducibility of the analytical results, aligning with the rigorous demands of the drug development industry.
References
- 1. GSRS [precision.fda.gov]
- 2. 2-(2-(2-Fluorophenyl)-2-oxoethyl)propanedinitrile | C11H7FN2O | CID 86660270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 14476-72-3 | 2-(2-Oxo-2-phenylethyl)malononitrile - Synblock [synblock.com]
- 4. Page loading... [guidechem.com]
- 5. medchemexpress.com [medchemexpress.com]
Mass spectrometry analysis of 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile
An In-Depth Guide to the Mass Spectrometry Analysis of 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile
This guide provides a detailed comparison of mass spectrometry (MS) techniques for the analysis of this compound, a significant impurity associated with the potassium-competitive acid blocker, Vonoprazan.[1][2] We will explore the selection of optimal ionization sources, predict fragmentation pathways based on first principles, and provide model experimental protocols to guide researchers, scientists, and drug development professionals in establishing robust analytical methods.
Compound Profile: this compound
Before delving into the analysis, it is crucial to understand the physicochemical properties of the target analyte.
-
Chemical Name: this compound
-
CAS Number: 312307-38-3[3]
-
Molecular Formula: C₁₁H₇FN₂O[4]
-
Molecular Weight: 202.18 g/mol [4]
-
Structure: The molecule contains a fluorinated aromatic ring, a ketone carbonyl group, and a propanedinitrile moiety. These functional groups are key determinants of its behavior in a mass spectrometer.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇FN₂O | [4][5] |
| Average Molecular Mass | 202.18 g/mol | [1] |
| Monoisotopic Mass | 202.05424101 Da | [4] |
| Appearance | Off-white to light brown solid | [6][7] |
| Predicted Boiling Point | 399.8 ± 37.0 °C | [6][7] |
| Predicted Density | 1.249 ± 0.06 g/cm³ | [6][7] |
Part 1: A Comparative Guide to Ionization Techniques
The selection of an appropriate ionization technique is the most critical step in developing a mass spectrometry method. The choice depends on the analyte's polarity, volatility, and thermal stability. For this compound, we will compare the three most common techniques: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI).
Electrospray Ionization (ESI)
ESI is a soft ionization technique ideal for polar, thermally labile, and non-volatile molecules.[8][9] Ionization occurs by creating a fine spray of charged droplets from a liquid solution, making it perfectly suited for coupling with Liquid Chromatography (LC).
-
Applicability: The presence of the ketone and nitrile groups imparts sufficient polarity to the molecule, making it an excellent candidate for ESI. It is expected to readily form protonated molecules, [M+H]⁺, in positive ion mode.
-
Advantages: As a soft ionization method, ESI typically produces an abundant molecular ion with minimal in-source fragmentation, simplifying spectral interpretation and maximizing sensitivity for precursor ion selection in tandem MS (MS/MS) experiments.[8]
-
Potential Issues: In some cases, nitrile-containing compounds can undergo reduction in the ESI source when using solvents like acetonitrile, which could lead to the formation of unexpected amine adducts.[10][11] This potential artifact should be monitored during method development.
Atmospheric Pressure Chemical Ionization (APCI)
APCI is suitable for semi-polar to non-polar compounds that are volatile enough to be vaporized. It uses a corona discharge to ionize the analyte in the gas phase.
-
Applicability: While ESI is likely superior due to the analyte's polarity, APCI remains a viable alternative.[12][13] It is often effective for small molecules that are less polar than typical ESI analytes.[14][15]
-
Advantages: APCI is generally more tolerant of higher mobile phase flow rates and can be less susceptible to matrix suppression than ESI.[16]
-
Disadvantages: The requirement for thermal vaporization can potentially lead to the degradation of thermally sensitive compounds. Although APCI is also a soft ionization technique, it can sometimes induce more fragmentation than ESI.
Electron Ionization (EI) with Gas Chromatography (GC)
EI is a hard ionization technique that bombards gas-phase molecules with high-energy electrons, causing extensive and reproducible fragmentation. It is the standard method for GC-MS.
-
Applicability: The high predicted boiling point of ~400°C suggests that this compound has low volatility, making it a poor candidate for standard GC-MS without chemical derivatization.[6] Furthermore, fluorinated compounds often fail to produce a distinct molecular ion with EI, complicating identification.[17][18]
-
Advantages: EI produces extensive, library-searchable fragmentation patterns that are excellent for structural elucidation of unknown compounds.
-
Disadvantages: The high energy of EI is likely to cause excessive fragmentation, leading to the absence of a molecular ion, which is critical for confirming the compound's identity.[17][19] Softer GC-MS ionization techniques like Chemical Ionization (CI) or Field Ionization (FI) would be more likely to yield a molecular ion if a GC-based method were necessary.[17][20][21]
Decision Workflow for Ionization Technique Selection
The following diagram illustrates the logical workflow for choosing the optimal ionization source for this specific analyte.
Caption: Decision tree for selecting the optimal ionization technique.
Part 2: Predicted Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is essential for structural confirmation and selective quantification. Since no published spectra for this specific molecule are available, we predict the fragmentation of the protonated molecule ([C₁₁H₇FN₂O+H]⁺, m/z 203.06) based on established chemical principles for similar structures, such as substituted phenones.[22][23][24]
The most likely fragmentation points are the bonds adjacent to the carbonyl group (alpha cleavage), which are chemically labile.
Caption: Predicted major fragmentation pathways in positive ESI mode.
-
Precursor Ion: The protonated molecule will be observed at m/z 203.06 .
-
Major Fragment (m/z 123.01): The most probable initial fragmentation is the alpha cleavage of the C-C bond between the carbonyl carbon and the adjacent methylene group. This would result in the neutral loss of the propanedinitrile portion and the formation of the stable 2-fluorobenzoyl cation (m/z 123.01) . This is a characteristic fragmentation for phenone-like structures.[24]
-
Secondary Fragment (m/z 95.01): The 2-fluorobenzoyl cation can subsequently lose a neutral carbon monoxide (CO) molecule, a common pathway for acylium ions, to yield the 2-fluorophenyl cation (m/z 95.01) .[25]
-
Alternative Fragment (m/z 80.02): A less likely, but possible, fragmentation pathway involves cleavage on the other side of the carbonyl group, leading to the formation of a protonated malononitrile-related fragment.
Part 3: Comparative Experimental Protocols and Expected Data
This section provides standardized, step-by-step protocols for analyzing the target compound. These are designed as self-validating starting points for method development.
General Analysis Workflow
Caption: A generalized workflow for chromatographic-mass spectrometric analysis.
Protocol 1: LC-ESI-MS/MS Analysis (Recommended)
This protocol is optimized for quantitative analysis and structural confirmation.
-
Sample Preparation:
-
Accurately weigh and dissolve the reference standard or sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL to create a stock solution.
-
Perform serial dilutions from the stock solution to prepare calibration standards and quality control samples. A typical working range might be 1 ng/mL to 1000 ng/mL.
-
The final diluent should match the initial mobile phase conditions (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions (Triple Quadrupole or Q-TOF):
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Gas (N₂) Flow: 800 L/Hr.
-
Desolvation Temperature: 400°C.
-
MS/MS Transitions (MRM for Quantification):
-
Primary: 203.1 → 123.0 (Quantitative transition)
-
Secondary: 203.1 → 95.0 (Confirmatory transition)
-
-
Collision Energy: Optimize empirically, starting around 15-20 eV for the primary transition.
-
Protocol 2: GC-MS Analysis (Alternative/Screening)
This protocol is for general screening but is not recommended for quantification due to the analyte's low volatility.
-
Sample Preparation:
-
Dissolve the sample in a volatile, GC-compatible solvent such as Dichloromethane or Ethyl Acetate.
-
Note: Derivatization to a more volatile species (e.g., silylation) may be required for good peak shape and elution.
-
-
Gas Chromatography (GC) Conditions:
-
Column: A low-to-mid polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless (1 µL injection).
-
Oven Program: Hold at 100°C for 1 minute, ramp at 20°C/min to 300°C, and hold for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-450.
-
Summary of Expected Performance
| Parameter | LC-ESI-MS/MS | LC-APCI-MS | GC-EI-MS |
| Coupling | Excellent | Good | Poor (requires high temp) |
| Molecular Ion ([M+H]⁺ or M⁺˙) | Abundant [M+H]⁺ | Likely [M+H]⁺ | Very weak or absent M⁺˙[17] |
| Fragmentation | Controlled (CID) | Moderate in-source | Extensive, hard ionization |
| Sensitivity | High (sub-ng/mL) | Moderate | Low (analyte dependent) |
| Primary Use Case | Quantification & Confirmation | Alternative for less polar analytes | General screening (not ideal) |
| Confidence in Identification | Very High | High | Low (without molecular ion) |
Conclusion and Recommendations
For the robust, sensitive, and specific analysis of this compound, the evidence strongly supports the use of Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . This approach provides the highest likelihood of observing the protonated molecular ion, allows for controlled fragmentation to confirm identity, and delivers the sensitivity required for trace-level impurity analysis in pharmaceutical contexts. While APCI serves as a viable backup, and GC-MS has a role in broad screening, neither offers the combination of sensitivity and specificity that LC-ESI-MS provides for this particular analyte. The provided protocols and predicted data serve as a comprehensive starting point for method development and validation activities.
References
-
JEOL Ltd. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Available at: [Link]
-
National Institutes of Health (NIH). The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances. Available at: [Link]
-
PubMed. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. Available at: [Link]
-
Home Sunshine Pharma. This compound CAS 312307-38-3. Available at: [Link]
-
Semantic Scholar. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. Available at: [Link]
-
National Institutes of Health (NIH) PubChem. 2-(2-(2-Fluorophenyl)-2-oxoethyl)propanedinitrile. Available at: [Link]
-
Biotage. When should I choose APCI or ESI for my flash column chromatography?. Available at: [Link]
-
AxisPharm. Electrospray and APCI Mass Analysis. Available at: [Link]
-
Oxford Academic. Analysis of Perfluorinated Compounds in Environmental Water Using Decyl-perfluorinated Magnetic Mesoporous Microspheres as Magnetic Solid-Phase Extraction Materials and Microwave-Assisted Derivatization Followed by Gas Chromatography–mass Spectrometry. Available at: [Link]
-
Providion Group. When should I use APCI over ESI?. Available at: [Link]
-
National Institutes of Health (NIH). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. Available at: [Link]
-
Microsaic Systems. Straight to the Source: ESI vs APCI….. Available at: [Link]
-
PubMed. Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Available at: [Link]
-
West Virginia University Research Repository. Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. Available at: [Link]
-
Wiley Online Library. Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Available at: [Link]
-
Northern Illinois University Huskie Commons. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Available at: [Link]
-
ResearchGate. A fragmentation pathway of benzophenone formed in MS, take 2,6,4. Available at: [Link]
-
National Institutes of Health (NIH). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available at: [Link]
-
StudyRaid. Understand mass Spectrometry Fragmentation of Acetophenone. Available at: [Link]
-
ScienceDirect. Electrospray Mass Spectrometry. Available at: [Link]
-
YouTube. common fragmentation mechanisms in mass spectrometry. Available at: [Link]
-
Pharmaffiliates. 2-(2-(2-Fluorophenyl)-2-oxoethyl)malononitrile. Available at: [Link]
-
Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Available at: [Link]
-
precisionFDA. 2-(2-(2-FLUOROPHENYL)-2-OXOETHYL)PROPANEDINITRILE. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS 312307-38-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. GSRS [precision.fda.gov]
- 4. 2-(2-(2-Fluorophenyl)-2-oxoethyl)propanedinitrile | C11H7FN2O | CID 86660270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 312307-38-3 [chemicalbook.com]
- 6. This compound CAS#: 312307-38-3 [m.chemicalbook.com]
- 7. This compound | 312307-38-3 [amp.chemicalbook.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. phys.libretexts.org [phys.libretexts.org]
- 10. Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 13. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotage.com [biotage.com]
- 15. providiongroup.com [providiongroup.com]
- 16. microsaic.com [microsaic.com]
- 17. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 18. The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [PDF] Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 22. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 23. "Identification of novel fragmentation pathways and fragment ion struct" by J. T. Davidson, Elettra L. Piacentino et al. [huskiecommons.lib.niu.edu]
- 24. app.studyraid.com [app.studyraid.com]
- 25. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis
For: Researchers, scientists, and drug development professionals.
Introduction
Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a cornerstone of modern medicinal chemistry. Their versatile scaffold is found in a wide array of pharmaceuticals, including the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and the analgesic Antipyrine.[1][2][3][4] The biological significance of this privileged structure has driven the development of numerous synthetic routes, each with its own set of advantages and limitations.[3][5]
This guide provides an in-depth comparative analysis of the most prominent and field-proven methods for pyrazole synthesis. As scientists, our goal is not merely to follow a recipe, but to understand the underlying principles that govern a reaction's outcome. Here, we will dissect the causality behind experimental choices, compare the performance of different routes with supporting data, and provide detailed, validated protocols to empower you to select and execute the optimal synthesis for your specific target molecule.
Core Synthesis Strategies: A Comparative Overview
The construction of the pyrazole ring primarily relies on the condensation of a binucleophilic hydrazine derivative with a 1,3-dielectrophilic synthon. The choice of this three-carbon component fundamentally defines the synthetic route. We will explore three classical and highly effective strategies:
-
The Knorr Synthesis: Condensation of 1,3-Dicarbonyl Compounds with Hydrazines.
-
α,β-Unsaturated Carbonyl Route: Michael Addition followed by Cyclization.
-
1,3-Dipolar Cycloaddition: Reaction of Diazoalkanes with Alkynes.
Beyond these, we will touch upon modern advancements, such as microwave-assisted synthesis, which offer significant improvements in efficiency and sustainability.[1][6][7]
The Knorr Pyrazole Synthesis: The Workhorse Route
First reported by Ludwig Knorr in 1883, this is arguably the most straightforward and widely used method for preparing polysubstituted pyrazoles.[8][9][10] The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (e.g., a β-diketone or β-ketoester) with a hydrazine derivative.[8][9][10][11]
Mechanism and Rationale
The reaction is typically acid-catalyzed and proceeds via initial condensation of the more nucleophilic nitrogen of the hydrazine onto one of the carbonyl groups to form a hydrazone intermediate.[12][13] This is followed by an intramolecular cyclization, where the second nitrogen attacks the remaining carbonyl. A final dehydration step yields the stable, aromatic pyrazole ring.[12]
A critical consideration in the Knorr synthesis is regioselectivity . When an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine are used, a mixture of two regioisomers can be formed.[8][9] The outcome is dictated by the relative reactivity of the two carbonyl groups. Generally, the hydrazine will preferentially attack the most electrophilic (least hindered) carbonyl group first. For instance, a ketone is more reactive than an ester, guiding the initial condensation.[13]
Diagram: Mechanism of the Knorr Pyrazole Synthesis
Caption: General mechanism of the Knorr pyrazole synthesis.
Representative Experimental Protocol: Synthesis of Edaravone
This protocol details the synthesis of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a neuroprotective drug, via the Knorr condensation of ethyl acetoacetate and phenylhydrazine.[13]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial Acetic Acid (catalyst)
-
Ethanol (solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq). The addition is often exothermic.[12]
-
Heating: Heat the reaction mixture under reflux for 1 hour.[12] The reaction progress can be monitored by TLC.
-
Isolation: Cool the resulting mixture in an ice bath to induce crystallization.[12]
-
Purification: Collect the crude product by vacuum filtration. Recrystallize the solid from a minimal amount of hot ethanol to obtain the pure pyrazolone product.[12]
Performance Analysis
| Metric | Knorr Synthesis (1,3-Dicarbonyl Route) |
| Yields | Generally good to excellent (can be >90%).[9] |
| Substrate Scope | Broad. Tolerates a wide variety of substituents on both the dicarbonyl and hydrazine components. |
| Regioselectivity | Can be poor with unsymmetrical substrates, leading to isomeric mixtures.[14] Can be controlled by using fluorinated alcohols as solvents. |
| Conditions | Typically requires heating; acid or base catalysis is common.[10][11] |
| Advantages | Simple, rapid, high-yielding, and uses readily available starting materials.[9] |
| Disadvantages | Potential for regioisomeric mixtures, requiring careful control or separation.[14] |
Synthesis from α,β-Unsaturated Carbonyls
This method provides an alternative route to pyrazoles (often via a pyrazoline intermediate) by reacting an α,β-unsaturated aldehyde or ketone with a hydrazine.[15][16]
Mechanism and Rationale
The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the unsaturated system.[15][16] This is followed by an intramolecular cyclocondensation to form a pyrazoline ring. The pyrazoline can then be oxidized to the aromatic pyrazole, which often occurs in the presence of air or can be facilitated by an oxidizing agent.[15][16] If a good leaving group (like a tosyl group on the hydrazine) is present, elimination can occur directly to yield the pyrazole.[15][16]
Diagram: Workflow for Pyrazole Synthesis from α,β-Unsaturated Carbonyls
Caption: Key steps in the synthesis of pyrazoles from α,β-unsaturated carbonyls.
Representative Experimental Protocol: Microwave-Assisted Synthesis
Microwave irradiation has been shown to dramatically accelerate this synthesis, reducing reaction times from hours to minutes.[1][6][7][17]
Materials:
-
Substituted chalcone (α,β-unsaturated ketone) (1.0 eq)
-
Phenylhydrazine hydrochloride (1.2 eq)
-
Ethanol
-
Sodium Hydroxide (2.5 mmol)
Procedure:
-
Mixing: In a microwave reaction vessel, dissolve the chalcone and phenylhydrazine hydrochloride in ethanol.[17]
-
Basification: Add sodium hydroxide to the solution.[17]
-
Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 100 W and 75°C for 15-30 minutes.[17]
-
Isolation: After cooling, the precipitated product is collected by vacuum filtration, washed with water and cold ethanol, and then recrystallized.[17]
Performance Analysis
| Metric | α,β-Unsaturated Carbonyl Route |
| Yields | Good to excellent, often in the 68-99% range.[9] |
| Substrate Scope | Wide, particularly well-suited for chalcone-type precursors. |
| Regioselectivity | Generally good, as the initial Michael addition is well-defined. |
| Conditions | Can require an oxidation step. Microwave assistance significantly improves reaction times.[1][17] |
| Advantages | Access to pyrazoline intermediates, good regiocontrol, amenable to green chemistry approaches (microwave). |
| Disadvantages | May require a separate oxidation step to achieve the final aromatic pyrazole. |
1,3-Dipolar Cycloaddition
This powerful and elegant method involves the [3+2] cycloaddition of a diazoalkane (the 1,3-dipole) with an alkyne or an alkyne equivalent (the dipolarophile).[18][19][20] It is a highly efficient way to construct the pyrazole ring, often with excellent control over regiochemistry.
Mechanism and Rationale
The reaction is a concerted pericyclic reaction where the three atoms of the diazo compound react with the two pi-electrons of the alkyne to directly form the five-membered ring.[18] The regioselectivity of the cycloaddition is governed by the electronic properties of the substituents on both the diazoalkane and the alkyne. Using alkyne surrogates, such as bromoalkenes, can also provide excellent regiocontrol, as they undergo cycloaddition followed by elimination of HBr to yield the pyrazole.[20]
Performance Analysis
| Metric | 1,3-Dipolar Cycloaddition |
| Yields | Generally good to high. Solvent-free heating can produce high yields without purification.[21] |
| Substrate Scope | Broad, but the synthesis and handling of diazo compounds can be a limitation. |
| Regioselectivity | Can be excellent, but is highly dependent on the substituents of the reactants.[18] |
| Conditions | Often proceeds under mild thermal conditions.[21] Can be performed catalyst-free.[21] |
| Advantages | High atom economy, direct formation of the aromatic ring, often high regioselectivity. |
| Disadvantages | Diazoalkanes can be explosive and require careful handling. Substrate synthesis can be more complex. |
Comparative Summary and Selection Guide
Choosing the right synthetic route depends on several factors: the availability of starting materials, the desired substitution pattern, and the importance of regiochemical purity.
| Synthesis Route | Key Precursors | Primary Strength | Key Limitation | Best For... |
| Knorr Synthesis | 1,3-Dicarbonyls, Hydrazines | Simplicity, high yields, readily available materials.[9] | Potential for regioisomeric mixtures.[14] | Rapid synthesis of diverse, polysubstituted pyrazoles when regioselectivity is not an issue or can be controlled. |
| α,β-Unsaturated Carbonyls | α,β-Unsaturated Carbonyls, Hydrazines | Good regiocontrol, access to pyrazoline intermediates. | May require a separate oxidation step. | Synthesizing 1,3,5-triarylpyrazoles and related structures where defined regiochemistry is crucial. |
| 1,3-Dipolar Cycloaddition | Diazoalkanes, Alkynes | High atom economy, direct and often highly regioselective ring formation. | Handling of potentially hazardous diazo compounds. | Elegant and precise synthesis when precursors are available and safety protocols are in place. |
Diagram: Decision Workflow for Pyrazole Synthesis
Caption: A decision-making guide for selecting an appropriate pyrazole synthesis route.
Conclusion
The synthesis of pyrazoles is a well-explored field, yet the choice of method remains a critical decision in any research or development campaign. The classical Knorr synthesis offers a robust and high-yielding entry point, ideal for rapid library generation. For syntheses demanding high regiochemical purity, the α,β-unsaturated carbonyl and 1,3-dipolar cycloaddition routes provide more controlled and elegant solutions. Furthermore, the adoption of modern techniques like microwave-assisted synthesis presents a compelling path toward more efficient and environmentally benign protocols. By understanding the mechanistic underpinnings and comparative performance of these key routes, researchers can make informed decisions, accelerating the discovery and development of novel pyrazole-based therapeutics and materials.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH. [Link]
-
Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. (2020). MDPI. [Link]
- Process for the preparation of pyrazoles.
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. [Link]
-
Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science Publishers. [Link]
-
Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. (2019). Journal of Visualized Experiments. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]
-
Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. Taylor & Francis Online. [Link]
-
Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. RSC Publishing. [Link]
-
Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. [Link]
-
Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. (2021). ACS Publications. [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]
-
Diazoalkane 1,3-dipolar cycloaddition. Wikipedia. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
-
Knorr Pyrazole Synthesis. Chem Help ASAP. [Link]
-
Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. ResearchGate. [Link]
-
Synthesis of pyrazole from α,β-unsaturated carbonyl and hydrazine. ResearchGate. [Link]
-
Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]
-
Synthesis of pyrazole derivatives via 1,3‐dipolar cycloaddition of diazoalkane to alkyne. ResearchGate. [Link]
-
Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. NIH. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. name-reaction.com [name-reaction.com]
- 11. jk-sci.com [jk-sci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rsc.org [rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 17. Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors [mdpi.com]
- 18. Diazoalkane 1,3-dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Efficacy comparison of Vonoprazan synthesized from different intermediates
An In-Depth Comparative Guide to the Synthetic Efficacy of Vonoprazan from Diverse Intermediates
For Researchers, Scientists, and Drug Development Professionals
The intrinsic therapeutic efficacy of the Vonoprazan molecule is constant, provided it meets stringent purity standards. Therefore, this guide interprets "efficacy" as the overall efficiency, robustness, and purity achieved by a given synthetic process. We will dissect three prominent routes, differentiated by their key starting materials and strategic intermediates, providing the experimental data and process logic necessary for informed decision-making in a drug development context.
Overview of Primary Synthetic Strategies
The synthesis of Vonoprazan's unique 1,3,5-trisubstituted pyrrole core is the central challenge.[1][2][3] The efficiency of constructing this ring system is paramount for large-scale manufacturing.[1][2][3] Several pathways have been developed since its discovery by Takeda Pharmaceutical Company.[4] We will focus on three well-documented and distinct approaches:
-
Route 1: The Takeda Patented Synthesis , commencing from 2'-Fluoroacetophenone.
-
Route 2: The Atom Transfer Radical Cyclization (ATRC) Approach , an innovative pathway also starting from 2'-Fluoroacetophenone.
-
Route 3: The Four-Step Carboxylate Pathway , which utilizes 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate as the advanced intermediate.
Comparative Analysis of Synthetic Routes
This section delves into the specifics of each route, comparing them on key performance indicators for process chemistry.
Route 1: Takeda's Patented Synthesis (The Dinitrile Intermediate Route)
This foundational route was among the first developed for Vonoprazan and is well-documented.[3][5] It establishes the pyrrole ring from an acyclic precursor.
Logical Workflow:
Caption: Takeda's Patented Synthesis Workflow.
In-Depth Analysis:
-
Process Efficiency: This route is concise and effective, reportedly achieving an overall yield of approximately 40%.[3][5] The conversion of 2'-fluoroacetophenone to the dinitrile intermediate via bromination is a key step.[3] The subsequent palladium-catalyzed hydrogenation is crucial as it simultaneously reduces the nitrile and forms the core 3,5-disubstituted pyrrole ring.[3]
-
Purity Profile and Impurity Control: A primary challenge in this route is the management of impurities arising from the multiple redox steps. The use of highly toxic transition metals like Palladium (Pd) and Nickel (Ni) for hydrogenation and reduction steps necessitates rigorous purification to ensure their removal from the final Active Pharmaceutical Ingredient (API).[3] Studies on Vonoprazan's process-related impurities are critical for quality control, and methods have been developed to identify, characterize, and quantify these species via HPLC and LC-MS.[6]
-
Industrial Viability: As an established and well-documented process, its scalability is proven. However, the reliance on multiple redox manipulations and toxic heavy metal catalysts presents significant cost and environmental challenges related to catalyst procurement, recycling, and waste management.[3]
Route 2: Atom Transfer Radical Cyclization (ATRC) Synthesis
This newer, redox-economical approach offers an innovative method for constructing the pyrrole ring system.[1]
Logical Workflow:
Caption: Atom Transfer Radical Cyclization (ATRC) Workflow.
In-Depth Analysis:
-
Process Efficiency: The highlight of this route is the ability to "telescope" the synthesis, performing multiple steps without isolating the intermediates.[1][2] This significantly improves process efficiency and reduces handling losses. A scaled-up synthesis (0.7 kg) was successfully performed over 6 steps without intermediate isolation, affording crude Vonoprazan with a purity of 88.8 area% (by HPLC) in a 23% overall yield.[2][3] The key step is the ATRC reaction to form the 3,5-disubstituted dihydro-2H-pyrrole (a cyclic imine), a novel application for this type of reaction.[1][2]
-
Purity Profile and Impurity Control: By avoiding some of the harsh redox agents and catalysts of the traditional route, the impurity profile may be different and potentially more manageable. However, the reported crude purity of 88.8% indicates that significant purification is still required to meet pharmaceutical standards.[2][3]
-
Industrial Viability: The telescoping nature of this process is highly attractive for large-scale manufacturing, as it reduces reactor occupancy time and operational complexity.[2][3] It represents a more modern and potentially more cost-effective and environmentally friendly approach compared to the classical Takeda synthesis.
Route 3: The Four-Step Carboxylate Pathway
This strategy begins with a pre-formed pyrrole ring, focusing on the functionalization of the C3 position. It is described as a novel and practical approach with controllable impurities.[7][8]
Logical Workflow:
Caption: Four-Step Carboxylate Pathway Workflow.
In-Depth Analysis:
-
Process Efficiency: This route is reported to have an acceptable overall yield of 41.3%.[7] The key transformation is the final amide reduction. The choice of reducing agent is critical; lithium aluminum hydride (LiAlH4) is effective, whereas other common reagents like BH3, Red-Al, and NaBH4-BF3 were reported to be ineffective.[7] This specificity highlights the importance of empirical process development.
-
Purity Profile and Impurity Control: A major advantage cited for this route is a more controllable impurity profile.[7] By building the side chain from a carboxylic acid, the types of byproducts generated can be more predictable than in routes involving complex ring-forming reactions. Specific purification strategies, such as forming salts of Vonoprazan (e.g., hydrochloride or hydrobromide), have been developed to effectively remove stubborn impurities like the dimethylamino byproduct to achieve purities above 99.5%.[9][10]
-
Industrial Viability: This four-step process is highly practical and amenable to scale-up.[7][11] The starting material, a substituted pyrrole carboxylate, is an advanced intermediate, which may shift costs earlier in the supply chain but simplifies the final API synthesis steps. The clear strategy for impurity control makes it a robust option for meeting stringent regulatory requirements.
Quantitative Performance Comparison
The following table summarizes the key metrics for each synthetic route based on available literature data.
| Metric | Route 1: Takeda Patented | Route 2: ATRC | Route 3: Four-Step Carboxylate |
| Starting Material | 2'-Fluoroacetophenone[3][5] | 2'-Fluoroacetophenone[1][2] | 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate[5][7] |
| Key Intermediate | Dinitrile Intermediate[3][5] | Dihydropyrrole (Cyclic Imine)[1] | 5-(2-fluorophenyl)-N-methyl-1H-pyrrole-3-carboxamide[7] |
| Overall Yield | ~40%[3][5] | ~23% (Telescoped, crude)[2][3] | 41.3%[7] |
| Reported Purity | High (after purification)[5] | 88.8 area% (crude)[2][3] | >99.5% (after specific purification)[9] |
| Key Advantages | Established, well-documented[5] | Telescoping potential, redox-economical[1][2] | Controllable impurity profile, practical steps[7][8] |
| Key Disadvantages | Multi-step redox, toxic metal catalysts[3] | Lower reported yield for telescoped process[2] | Requires an advanced intermediate[7] |
Experimental Protocols
To provide a practical context, below are representative, generalized protocols for two of the critical transformations in Vonoprazan synthesis.
Protocol 1: N-Sulfonylation of the Pyrrole Ring
Causality: This step introduces the pyridine-3-sulfonyl group, a key pharmacophore. The reaction requires the deprotonation of the pyrrole nitrogen, which is weakly acidic. A strong base is typically necessary to achieve this efficiently. The choice of base and solvent can impact yield and side reactions.
Step-by-Step Methodology:
-
Deprotonation: Dissolve the pyrrole intermediate (e.g., 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde) in a suitable aprotic solvent like acetonitrile or tetrahydrofuran (THF) in a reaction vessel under an inert atmosphere (e.g., nitrogen).[12][13]
-
Add a base to the solution. Common bases include organic amines like N,N-diisopropylethylamine or inorganic bases like sodium hydride.[12][13] Stir the mixture for a defined period (e.g., 30 minutes) to allow for complete deprotonation.
-
Sulfonylation: Slowly add a solution of pyridine-3-sulfonyl chloride in the same solvent to the reaction mixture.[13]
-
Reaction: Heat the mixture to a moderate temperature (e.g., 40-50 °C) and stir for 1.5-3 hours, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or HPLC.[12][13]
-
Workup and Isolation: Upon completion, cool the reaction mixture and quench by adding water. Adjust the pH to acidic (pH 4-5) with an acid like HCl to precipitate the product.[12][13] Filter the solid, wash with water, and dry under reduced pressure to yield the sulfonylated intermediate.
Protocol 2: Reductive Amination for Side Chain Formation
Causality: This final step constructs the N-methylmethanamine side chain from the pyrrole-3-carbaldehyde intermediate. It is a one-pot reaction that involves the formation of an imine between the aldehyde and methylamine, which is then immediately reduced in situ by a reducing agent like sodium borohydride.
Step-by-Step Methodology:
-
Reaction Setup: In a nitrogen-purged flask, dissolve the aldehyde intermediate (e.g., 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde) in a solvent like methanol.[13]
-
Imine Formation: At room temperature, add a solution of 40% methylamine in methanol dropwise. Stir the mixture for approximately 30 minutes to allow for the formation of the intermediate imine.[13]
-
Reduction: Prepare a separate solution of a reducing agent, such as sodium borohydride, in a solvent like N,N-dimethylacetamide.[13] Add this solution to the reaction mixture.
-
Reaction & Quenching: Stir the reaction until completion as monitored by TLC/HPLC. Carefully quench the reaction with water.
-
Extraction & Salt Formation: Extract the Vonoprazan free base into an organic solvent (e.g., ethyl acetate). To purify and solidify the product, dissolve the free base in a suitable solvent and add a solution of fumaric acid to precipitate Vonoprazan fumarate.[13]
-
Isolation: Filter the precipitated crystals, wash with the solvent, and dry to obtain the final product.[13]
Conclusion and Expert Recommendation
All three synthetic routes offer viable pathways to Vonoprazan, but they are not created equal.
-
Takeda's Patented Route serves as the benchmark but is hampered by its reliance on multiple redox steps and heavy metal catalysts, posing challenges for modern, green chemistry standards.
-
The ATRC Route is the most innovative, offering the significant industrial advantage of a telescoped process. While its reported yield is lower in the non-isolated workflow, further optimization could make it the most efficient and cost-effective method at scale.
-
The Four-Step Carboxylate Pathway represents a highly practical and robust compromise. Its excellent control over the impurity profile and respectable 41.3% yield make it a strong candidate for producing high-purity API that can reliably meet regulatory standards.[7]
For new process development, the Four-Step Carboxylate Pathway offers the most balanced profile of yield, practicality, and impurity control. For large-scale, established manufacturing where process intensification is the primary goal, further investment in optimizing the ATRC route could yield the greatest long-term benefits in terms of cost and environmental footprint. The ultimate choice will depend on a manufacturer's specific priorities, including cost of raw materials, capital investment in equipment, and the stringency of purity requirements.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Application of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde.
- ChemicalBook. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde | 881674-56-2.
- ChemicalBook. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde synthesis.
- Benchchem. A Comparative Guide to Alternative Reagents in the Synthesis of Vonoprazan Fumarate.
- ACS Publications. Development of a new manufacturing process for vonoprazan via atom-transfer-radical-cyclization.
- Google Patents. Synthesis method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.
- Google Patents. CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.
- Benchchem. Vonoprazan Fumarate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action.
- ACS Publications. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization.
- ResearchGate. Synthetic route of vonoprazan fumarate. | Download Scientific Diagram.
- ACS Publications. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization.
- NIH. Novel Cocrystals of Vonoprazan: Machine Learning-Assisted Discovery.
- ResearchGate. A Novel and Practical Synthesis of Vonoprazan Fumarate.
- Semantic Scholar. Novel and practical synthesis of vonoprazan fumarate.
- PubMed. Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in vonoprazan fumarate.
- Patsnap Eureka. Vonoprazan fumarate single crystal, preparation method and uses thereof.
- ResearchGate. Development of Immediate Release Vonoprazan Fumarate Tablet Utilizing the Quality by Design Approach and its Comparative Analysis with Marketed Formulations.
- Google Patents. CN107915720B - Novel preparation method of Vonoprazan.
- Google Patents. CN104860926A - Preparation method of vonoprazan fumarate.
- ResearchGate. (PDF) Novel Cocrystals of Vonoprazan: Machine Learning-Assisted Discovery.
- ResearchGate. Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in vonoprazan fumarate | Request PDF.
- Oriprobe. Synthesis of Important Intermediates for Anti-acid Drug Vonoprazan.
- WPRIM. Synthetic study of vonoprazan fumarate.
- WIPO Patentscope. 116891453 Preparation method of Vonoprazan fumarate and application of Vonoprazan fumarate in composition.
- MedKoo Biosciences. Vonoprazan Synthetic Routes.
- Benchchem. Application Notes and Protocols for the Synthesis and Purification of Vonoprazan (C25H28F3N3O3S).
- Google Patents. CN110590746A - A kind of preparation method of low impurity vonoprazan fumarate.
Sources
- 1. Development of a new manufacturing process for vonoprazan via atom-transfer-radical-cyclization | Poster Board #606 - American Chemical Society [acs.digitellinc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in vonoprazan fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel and practical synthesis of vonoprazan fumarate | Semantic Scholar [semanticscholar.org]
- 9. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 10. CN110590746A - A kind of preparation method of low impurity vonoprazan fumarate - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Vonoprazan fumarate single crystal, preparation method and uses thereof - Eureka | Patsnap [eureka.patsnap.com]
- 13. CN104860926A - Preparation method of vonoprazan fumarate - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Evaluating Novel Pyrazole Derivatives for In-Vitro Anticancer Activity
Introduction: The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] In recent years, the synthesis and evaluation of novel pyrazole derivatives as potential anticancer agents have garnered significant attention within the drug development community.[2] These heterocyclic compounds have demonstrated promising cytotoxicity against a multitude of cancer cell lines, often acting through diverse mechanisms of action that include the inhibition of critical cellular signaling pathways.[3] This guide provides a comprehensive framework for researchers to evaluate the in-vitro anticancer activity of novel pyrazole derivatives, comparing their performance with established alternatives and providing the supporting experimental data necessary for informed decision-making in the drug discovery pipeline.
Comparative Analysis of Novel Pyrazole Derivatives
The efficacy of novel pyrazole derivatives is typically assessed across a panel of human cancer cell lines to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. The following tables summarize the in-vitro cytotoxic activity of several recently synthesized series of pyrazole derivatives against various cancer cell lines.
Table 1: In-Vitro Cytotoxicity (IC50 in µM) of Representative Pyrazole Derivatives
| Compound Class | Derivative Example | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) | K562 (Leukemia) | HCT116 (Colon) | Reference |
| Coumarin-Carbazole Pyrazolines | Compound [1a] | Potent Activity | - | Potent Activity | - | - | - | |
| Benzimidazole-Linked Pyrazoles | Compound | - | 2.2 | - | - | - | - | |
| Sugar-Based Pyrazoles | Not Specified | - | Good Activity | - | Good Activity | - | - | |
| Indenopyrazoles | Compound 2 | Nanomolar Potency | Nanomolar Potency | - | - | Nanomolar Potency | - | [4] |
| Pyrazolo[4,3-f]quinolines | Compound 48 | - | - | 3.6 | - | - | 1.7 | [3] |
Note: "Potent Activity," "Good Activity," and "Nanomolar Potency" are reported as described in the source literature where specific IC50 values were not provided in the abstract. For detailed comparisons, consulting the full-text articles is recommended.
Experimental Protocols: A Self-Validating System
The trustworthiness of any in-vitro study hinges on the robustness and reproducibility of the experimental protocols. Here, we detail the step-by-step methodologies for key assays, explaining the causality behind each critical step to ensure a self-validating system.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the novel pyrazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24-72 hours.
-
MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell surface.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify apoptotic cells.[4] Propidium Iodide (PI) is used as a counterstain to differentiate early apoptotic (Annexin V positive, PI negative) from late apoptotic/necrotic cells (Annexin V positive, PI positive).[7]
Protocol:
-
Cell Treatment: Treat cells with the pyrazole derivatives at their respective IC50 concentrations for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing media.[7]
-
Cell Staining: Resuspend 1–5 x 10^5 cells in 500 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]
-
Incubation: Incubate the cells at room temperature for 5-15 minutes in the dark.[7][8]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC is typically detected in the FL1 channel (Ex = 488 nm; Em = 530 nm) and PI in the FL2 or FL3 channel (Em > 575 nm).[7][8]
Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the pyrazole derivatives and harvest as described for the apoptosis assay.
-
Cell Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing and incubate for at least 2 hours at 4°C to fix and permeabilize the cells.[3][9]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of RNA).[9]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.[9]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., PE or FL2).[1]
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.[10] A decrease in the Bcl-2/Bax ratio is a hallmark of apoptosis induction.[11]
Protocol:
-
Protein Extraction: Following treatment with pyrazole derivatives, lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates (typically 20-50 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin). Subsequently, incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.[12]
Mechanism of Action: Unraveling the "Why"
Many pyrazole derivatives exert their anticancer effects by interacting with and inhibiting various cellular targets.[1] Understanding the mechanism of action is crucial for rational drug design and development.
Inhibition of Key Signaling Pathways
Several studies have shown that pyrazole derivatives can inhibit key signaling pathways that are often dysregulated in cancer. These include:
-
Epidermal Growth Factor Receptor (EGFR) Signaling: The EGFR pathway plays a central role in cell proliferation, survival, and differentiation.[13] Small molecule inhibitors can compete with ATP to bind to the catalytic domain of the kinase, thereby inhibiting its autophosphorylation and downstream signaling.[14]
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling: The VEGF/VEGFR pathway is a critical regulator of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[2] Inhibition of this pathway can starve the tumor of essential nutrients.
-
Cyclin-Dependent Kinase (CDK) Regulation: CDKs are key regulators of the cell cycle.[15] By forming complexes with cyclins, they drive the progression through the different phases of the cell cycle.[16] Inhibition of CDKs can lead to cell cycle arrest, preventing cancer cell proliferation.[17]
Induction of Apoptosis and Cell Cycle Arrest
A common outcome of treatment with effective anticancer agents is the induction of programmed cell death (apoptosis) and/or arrest of the cell cycle. As demonstrated by the protocols above, these phenomena can be readily quantified. For instance, many pyrazole derivatives have been shown to induce a strong G2/M phase arrest in the cell cycle. Furthermore, the modulation of apoptosis-related proteins like Bcl-2 and Bax confirms the induction of the intrinsic apoptotic pathway.[10]
Visualizing the Process
To better understand the experimental workflow and a key targeted signaling pathway, the following diagrams are provided.
Caption: Experimental workflow for in-vitro anticancer screening.
Caption: Inhibition of EGFR signaling by a pyrazole derivative.
References
- SRR Publications. Pyrazoles as anticancer agents: Recent advances.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Int J Mol Sci. 2023 Aug 12;24(16):12724.
-
Study.com. How does the cyclin CDK complex regulate the cell cycle? Explain. Available from: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available from: [Link]
-
UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content. Available from: [Link]
-
Wikipedia. Cyclin-dependent kinase. Available from: [Link]
- MTT Assay Protocol for Cell Viability and Prolifer
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available from: [Link]
-
Khan Academy. Cell cycle regulators. Available from: [Link]
-
ResearchGate. Schematic representation of how the VEGF-A signaling pathway is linked... Available from: [Link]
-
NCBI Bookshelf. Cell Viability Assays. Available from: [Link]
-
ClinPGx. EGFR Inhibitor Pathway, Pharmacodynamics. Available from: [Link]
-
Creative Diagnostics. CDK Signaling Pathway. Available from: [Link]
-
The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer. PMC - PubMed Central. Available from: [Link]
- MTT Cell Assay Protocol. [No source provided]
-
Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. Available from: [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. Available from: [Link]
-
Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. PubMed. Available from: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available from: [Link]
-
Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. National Genomics Data Center (CNCB-NGDC). Available from: [Link]
-
Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. PMC - NIH. Available from: [Link]
-
ResearchGate. Comprehensive Illustration of the VEGFR-VEGF Signaling Pathway Mechanism inCancer Initiation and Progression. Available from: [Link]
-
Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI. Available from: [Link]
- The Annexin V Apoptosis Assay. [No source provided]
-
ClinPGx. VEGF Signaling Pathway. Available from: [Link]
-
Cusabio. VEGF Signaling Pathway. Available from: [Link]
-
Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. Available from: [Link]
-
ResearchGate. Western blot analysis of apoptosis related proteins, BAX and BCL2, and... Available from: [Link]
-
ResearchGate. Western blot analysis of Bcl-2, Bcl-x L , Bax, and p53. A, MCF-7 cells... Available from: [Link]
- Tumor necrosis factor-α promotes abnormal glucose metabolism after acute pancreatitis by inducing islet β-cell apoptosis via Bax/Bcl-2/caspase-3 signaling p
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. wjgnet.com [wjgnet.com]
- 12. researchgate.net [researchgate.net]
- 13. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 16. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. homework.study.com [homework.study.com]
A Senior Application Scientist's Guide to Benchmarking Purity Standards for Pharmaceutical Intermediates
The Foundational Imperative: Why Purity in Intermediates Dictates Final API Quality
In the synthesis of an Active Pharmaceutical Ingredient (API), pharmaceutical intermediates are the critical chemical building blocks. Their quality is not merely a preliminary checkpoint but the very foundation upon which the safety, efficacy, and consistency of the final drug product are built.[1][2] An impurity introduced or inadequately controlled at an intermediate stage can be carried through subsequent synthetic steps, potentially leading to compromised API quality, reduced yields, and significant regulatory hurdles.[1][3]
Benchmarking the purity of these intermediates is, therefore, a strategic imperative. It involves a systematic process of identifying, quantifying, and controlling impurities against established standards, ensuring that each intermediate meets a predefined quality profile before it proceeds to the next synthetic step. This guide provides a comprehensive framework for establishing and verifying these purity benchmarks, grounded in international regulatory standards and robust analytical science.
Deconstructing the Enemy: Understanding the Origin and Nature of Impurities
Effective purity control begins with a thorough understanding of what impurities are present and where they come from. Impurities in pharmaceutical intermediates are broadly classified into three categories as defined by international guidelines.[4][5][6]
-
Organic Impurities: These are often structurally related to the intermediate itself and can include unreacted starting materials, by-products from side reactions, synthetic intermediates, and degradation products.[5][7]
-
Inorganic Impurities: These are non-carbon-based substances that may be introduced during the manufacturing process. Common examples include reagents, ligands, catalysts (especially heavy metals), inorganic salts, and materials like filter aids or charcoal.[5][8]
-
Residual Solvents: These are organic volatile chemicals used or produced during the synthesis of the intermediate or the API.[4][5] Their presence is strictly controlled due to their potential toxicity.
The sources of these impurities are diverse, stemming from nearly every aspect of the manufacturing process.[6][8][9] A proactive control strategy must account for all potential ingress points.
Caption: Sources and classification of impurities in pharmaceutical intermediates.
The Regulatory Compass: Navigating ICH Guidelines for a Robust Control Strategy
The International Council for Harmonisation (ICH) provides globally recognized guidelines that form the basis for ensuring pharmaceutical quality, safety, and efficacy.[10] For intermediates, several key documents are indispensable for establishing a compliant and scientifically sound purity control strategy.
-
ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients: While focused on APIs, this guideline explicitly states that GMP principles should be applied to the manufacturing steps of "defined intermediates."[1] This necessitates controlled production environments, validated processes, and documented impurity control from this stage forward.
-
ICH Q11: Development and Manufacture of Drug Substances: This guideline is crucial as it emphasizes a risk-based approach to process development.[1] It requires manufacturers to understand impurity formation pathways and establish a control strategy that ensures the quality of the final API.[1]
-
ICH Q3A/B/C: Impurities in New Drug Substances, Products, and Residual Solvents: These guidelines establish the thresholds for reporting, identifying, and qualifying impurities.[1][11] They provide the specific limits for residual solvents based on their toxicity (Class 1, 2, and 3).[7] Adherence to these thresholds is non-negotiable for regulatory submission.
A well-designed control strategy integrates the principles of these guidelines to manage risk and ensure final product quality.
Caption: Integration of key ICH guidelines into a purity control strategy.
The Analytical Toolkit: Selecting the Right Technique for Purity Profiling
A multi-faceted analytical approach is required to detect, identify, and quantify the full spectrum of potential impurities.[4][12] The choice of technique is driven by the physicochemical properties of the impurity and the required sensitivity.
| Analytical Technique | Principle of Operation | Primary Application in Purity Benchmarking | Strengths & Causality |
| HPLC / UHPLC | Differential partitioning of analytes between a stationary and mobile phase. | The "gold standard" for quantifying organic impurities (e.g., related substances, by-products, degradation products).[2][4] | Highly versatile and reproducible. Chosen for its ability to separate complex mixtures of non-volatile or thermally labile compounds, which constitute the majority of organic impurities. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Quantification of residual solvents and other volatile organic impurities.[2][4] | Essential for meeting ICH Q3C limits. Headspace GC is specifically used because it selectively introduces volatile analytes into the system, avoiding contamination from non-volatile matrix components. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Identification of unknown impurities and structural elucidation, often coupled with LC or GC (LC-MS, GC-MS).[4][13] | Provides definitive molecular weight information, which is critical for identifying impurities that are not available as reference standards. Its high sensitivity allows for detection at trace levels. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure. | Unambiguous structural elucidation of unknown impurities, especially for complex molecules and stereoisomers.[2][13] | The most powerful technique for determining the precise chemical structure. It is often used to characterize impurities isolated by preparative chromatography. |
| ICP-MS / ICP-OES | An inductively coupled plasma source ionizes the sample, and a mass spectrometer or optical spectrometer detects the elements. | Quantification of elemental impurities (heavy metals, catalyst residues) as per ICH Q3D guidelines.[4][14] | Offers extremely low detection limits required to meet the stringent safety-based limits for toxic elements like lead, arsenic, mercury, and cadmium. |
From Theory to Practice: Validated Experimental Protocols
A purity benchmark is only as reliable as the analytical method used to measure it. Method validation is a documented process that proves an analytical method is suitable for its intended purpose.[15][16][17]
Protocol 1: HPLC Method Development and Validation for Impurity Profiling
Objective: To develop and validate a stability-indicating HPLC method to accurately quantify the purity of an intermediate and its related organic impurities.
Caption: Workflow for HPLC method validation based on ICH Q2(R1).
Step-by-Step Methodology:
-
Method Development & Optimization:
-
Rationale: The goal is to achieve baseline separation of the main intermediate peak from all known and potential degradation impurities.
-
Select a suitable column (e.g., C18) and mobile phases (e.g., acetonitrile and a buffered aqueous solution).
-
Develop a gradient elution method to resolve compounds with different polarities. The causality here is that an isocratic method may not elute all impurities effectively within a reasonable runtime.
-
Optimize parameters such as flow rate, column temperature, and detector wavelength (typically the UV maxima of the main compound and its impurities).
-
-
Forced Degradation (Specificity):
-
Rationale: To prove the method is "stability-indicating," meaning it can separate degradation products from the intact intermediate.
-
Expose the intermediate to stress conditions: acid, base, oxidation (e.g., H₂O₂), heat, and light (photolysis).
-
Analyze the stressed samples. The method is specific if all degradation peaks are resolved from the main peak and from each other.
-
-
Validation Protocol (per ICH Q2(R1)):
-
Linearity: Prepare a series of solutions of the intermediate and its impurities at different concentrations (e.g., 5 levels from LOQ to 150% of the target concentration). Plot peak area vs. concentration and confirm the correlation coefficient (r²) is >0.99.
-
Accuracy: Perform a spike-recovery study. Add known amounts of impurities to the intermediate sample at three concentration levels (e.g., 50%, 100%, 150% of the specification limit). Calculate the percent recovery. The acceptance criterion is typically 90-110%.
-
Precision:
-
Repeatability: Analyze six replicate samples of the intermediate at the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the Relative Standard Deviation (RSD) for both. The acceptance criterion is typically <5% for impurities.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected (LOD, typically S/N ratio of 3:1) and quantified (LOQ, typically S/N ratio of 10:1).
-
Robustness: Intentionally make small variations to method parameters (e.g., ±2°C in column temperature, ±0.1 in mobile phase pH) and confirm that the results remain unaffected.
-
Comparative Guide: Benchmarking an Optimized Intermediate
Objective data is essential for demonstrating the superiority of one intermediate source or synthetic process over another. The following table compares a standard-grade intermediate ("Intermediate S") with a high-purity, optimized version ("Intermediate O").
| Purity Parameter | Analytical Method | Specification | Intermediate S (Batch #123) | Intermediate O (Batch #XYZ) | Interpretation / Causality |
| Assay (Purity) | HPLC-UV | ≥ 99.0% | 99.1% | 99.8% | Intermediate O's higher purity is likely due to an improved final crystallization step that more effectively removes impurities. |
| Impurity A (Starting Material) | HPLC-UV | ≤ 0.15% | 0.13% | 0.04% | The optimized process for Intermediate O likely achieved a more complete reaction, leaving less unreacted starting material. |
| Impurity B (By-product) | HPLC-UV | ≤ 0.15% | 0.10% | Not Detected (<0.03%) | The synthesis of Intermediate O may have used a more selective catalyst or reaction conditions, preventing the side reaction that forms Impurity B. |
| Total Organic Impurities | HPLC-UV | ≤ 0.5% | 0.35% | 0.09% | The cumulative effect of process improvements for Intermediate O results in a significantly cleaner impurity profile. |
| Methanol (Residual Solvent) | GC-Headspace | ≤ 3000 ppm (ICH Q3C) | 2100 ppm | 450 ppm | Intermediate O was likely subjected to a more efficient drying process (e.g., vacuum drying at an optimized temperature). |
| Palladium (Catalyst Residue) | ICP-MS | ≤ 10 ppm (ICH Q3D) | 8 ppm | < 1 ppm | A superior purification method (e.g., charcoal filtration or metal scavenging) was used for Intermediate O to remove the catalyst. |
Final Synthesis: The Holistic View of Purity Benchmarking
Establishing purity standards for pharmaceutical intermediates is a dynamic and rigorous scientific discipline. It transcends simple percentage measurements, requiring a deep understanding of synthetic chemistry, regulatory guidelines, and advanced analytical techniques. By systematically identifying potential impurities, deploying validated, fit-for-purpose analytical methods, and benchmarking against stringent, data-driven specifications, drug development professionals can ensure the quality and consistency of their intermediates. This proactive approach to quality control is fundamental to mitigating risk, achieving regulatory compliance, and, most importantly, safeguarding patient health.
References
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Vertex AI Search.
- Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.). Seqens.
- How to detect the percentage of pharmaceutical intermediates? (2024, October 1). Novasol Biotech.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
- Different Types of Impurities in Pharmaceuticals. (n.d.). Moravek.
- The Different Types of Pharmaceutical Impurities. (n.d.). FB Pharmtech.
- Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. (n.d.). PharmTech.
- Recent trends in the impurity profile of pharmaceuticals. (n.d.). National Center for Biotechnology Information.
- Impurity Reference Standards. (n.d.). Cleanchem Laboratories.
- API Intermediates Production Purity. (2024, June 18). Arborpharmchem.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11). IJRAR.
- Sources and Types of Impurities in Pharmaceutical Substances. (2024, September 11). Veeprho.
- Sources Of Impurities In Pharmaceutical Substances. (2024, July 22). Simson Pharma.
- Types of Reference Standards Used in the Pharmaceutical Industry. (2025, June 16). Pharmaffiliates.
- Pharmaceutical Impurity Testing and Identification. (n.d.). Intertek.
- ICH Guidelines for Pharmaceuticals | Complete Overview with Examples. (2024, December 15). Pharmaguideline.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
- Validating Analytical Methods in Pharmaceuticals. (n.d.). Pharmuni.
- Analytical method validation: A brief review. (n.d.). JPR.
- How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance. (2025, September 29). PYG Lifesciences.
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 3. How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance - PYG Lifesciences [pyglifesciences.com]
- 4. biotech-spain.com [biotech-spain.com]
- 5. moravek.com [moravek.com]
- 6. veeprho.com [veeprho.com]
- 7. fbpharmtech.com [fbpharmtech.com]
- 8. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 10. ICH Guidelines for Pharmaceuticals | Complete Overview with Examples | Pharmaguideline [pharmaguideline.com]
- 11. cleanchemlab.com [cleanchemlab.com]
- 12. arborpharmchem.com [arborpharmchem.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. pharmafocusasia.com [pharmafocusasia.com]
- 15. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 16. particle.dk [particle.dk]
- 17. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
A Comparative Guide to the Biological Evaluation of (4-Fluorophenyl)methanone Derivatives
For researchers, medicinal chemists, and drug development professionals, the (4-fluorophenyl)methanone scaffold represents a privileged structure in the design of novel therapeutic agents. The incorporation of the fluorophenyl group often enhances metabolic stability and binding affinity, making these derivatives promising candidates for a range of biological activities. This guide provides an in-depth, comparative analysis of the biological evaluation of (4-fluorophenyl)methanone derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols for key assays, offering a comprehensive resource for advancing research in this area.
The Versatility of the (4-Fluorophenyl)methanone Core: A Triad of Therapeutic Potential
The (4-fluorophenyl)methanone core is a versatile pharmacophore that has been successfully incorporated into a multitude of biologically active compounds. Its derivatives have demonstrated significant potential in three key therapeutic areas: oncology, infectious diseases, and inflammatory disorders. The strategic placement of the fluorine atom on the phenyl ring can modulate the electronic properties and metabolic stability of the molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles. This guide will explore the evaluation of these derivatives in each of these domains, providing a comparative framework for their biological activities.
Anticancer Activity: Targeting the Engines of Malignancy
Several (4-fluorophenyl)methanone derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The primary mechanisms of action appear to involve the disruption of fundamental cellular processes such as cell division and survival signaling pathways.
Comparative Cytotoxicity
The anticancer efficacy of (4-fluorophenyl)methanone derivatives is typically assessed by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Below is a comparative summary of the cytotoxic activity of representative derivatives from the literature.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| N-4-chlorobenzoyl-N'-(4-fluorophenyl)thiourea | T47D | 325.821 | N-benzoyl-N'-(4-fluorophenyl)thiourea | 1519.933 |
| methanone (ARDAP) | MCF-7 | ~0.02 | Doxorubicin | Not specified |
| (4-Fluorophenyl)(1-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone (9n) | MCF-7 | 8.52 | Doxorubicin | 25.71 |
| (4-Fluorophenyl)(1-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone (9j) | MCF-7 | 21.57 | Doxorubicin | 25.71 |
| 2-(4-Fluorophenyl)-N-(phenyl)acetamide derivative with p-nitro substituent (2c) | MCF-7 | 100 | Imatinib | 98 |
| 2-(4-Fluorophenyl)-N-(phenyl)acetamide derivative with m-nitro substituent (2b) | PC3 | 52 | Imatinib | 40 |
Table 1: Comparative cytotoxic activity of selected (4-Fluorophenyl)methanone derivatives against various cancer cell lines.
Expert Insights: The data suggests that substitutions on the core (4-fluorophenyl)methanone structure significantly impact anticancer activity. For instance, the presence of a nitro group appears to enhance cytotoxicity, as seen with derivative 9n and the phenylacetamide derivatives.[1] The ARDAP compound, with its complex pyrrole and trimethoxyphenyl moieties, demonstrates particularly potent activity against the MCF-7 breast cancer cell line.[2][3]
Mechanism of Action: Unraveling the Anticancer Effects
The anticancer activity of these derivatives is often linked to their ability to interfere with critical cellular machinery.
-
Tubulin Polymerization Inhibition: The derivative ARDAP has been shown to target tubulin, a key component of the cytoskeleton.[2][3] By inhibiting tubulin polymerization, ARDAP disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3]
-
Signaling Pathway Modulation: There is evidence to suggest that some (4-fluorophenyl)methanone derivatives may exert their effects by modulating key signaling pathways involved in cancer cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways.[4] Inhibition of these pathways can lead to the activation of transcription factors like FOXO, resulting in cell cycle arrest and apoptosis.[4]
Caption: Mechanism of action for tubulin-inhibiting (4-Fluorophenyl)methanone derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
(4-Fluorophenyl)methanone derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the (4-fluorophenyl)methanone derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity: A Weapon Against Pathogens
The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. (4-Fluorophenyl)methanone derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.
Comparative Antimicrobial Efficacy
The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative (4) | Staphylococcus aureus | 125 | Not specified | - |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative (4) | Bacillus subtilis | 125 | Not specified | - |
| 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivative with 3,5-bis(trifluoromethyl) | Staphylococcus aureus | 0.5 | Not specified | - |
| (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivative (9i) | Staphylococcus aureus | ZOI = 18 mm | Ciprofloxacin | - |
| (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivative (9i) | Escherichia coli | ZOI = 16 mm | Ciprofloxacin | - |
Table 2: Comparative antimicrobial activity of selected (4-Fluorophenyl)methanone derivatives.
Expert Insights: The data indicates that the antimicrobial spectrum and potency are highly dependent on the overall structure of the derivative. The pyrazole derivative with 3,5-bis(trifluoromethyl) substitution on the aniline ring shows very potent activity against S. aureus.[5] The indolizine-oxadiazole derivatives also exhibit good antibacterial activity, as indicated by the zone of inhibition (ZOI).[6][7]
Proposed Mechanism of Antimicrobial Action
While the exact mechanisms for many (4-fluorophenyl)methanone derivatives are yet to be fully elucidated, their structural similarities to fluoroquinolone antibiotics suggest a potential mode of action. Fluoroquinolones are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[8][9] It is plausible that some (4-fluorophenyl)methanone derivatives could exert their antimicrobial effects through a similar mechanism.
Caption: Proposed mechanism of antimicrobial action for (4-Fluorophenyl)methanone derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial strain of interest (e.g., S. aureus)
-
Mueller-Hinton Broth (MHB)
-
(4-Fluorophenyl)methanone derivative stock solution (in DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Plate Preparation: Add 50 µL of MHB to all wells of a 96-well plate.
-
Serial Dilution: Add 50 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the row by transferring 50 µL from one well to the next.
-
Inoculation: Dilute the 0.5 McFarland bacterial suspension 1:100 in MHB and add 50 µL of the diluted inoculum to each well, resulting in a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a growth control well (MHB + inoculum) and a sterility control well (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and some cancers. (4-Fluorophenyl)methanone derivatives have shown potential as anti-inflammatory agents by modulating key inflammatory pathways.
Comparative Anti-inflammatory Effects
The anti-inflammatory activity of these compounds is often evaluated by their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α and IL-6), as well as their inhibition of enzymes like cyclooxygenase-2 (COX-2).
| Derivative | Assay | Inhibition/Effect | Reference Compound | Inhibition/Effect |
| 2-phenyl-4H-chromen-4-one derivative (8) | LPS-induced NO release in RAW264.7 | Strong inhibition | Not specified | - |
| Honokiol analog with 4'-O-(2-fluoroethyl) | LPS-induced IL-6 and TNF-α in mice | Significant decrease | Celecoxib | Significant decrease |
| 4,5-diarylpyrrole derivative | Rat adjuvant arthritis model | Active | Not specified | - |
Table 3: Comparative anti-inflammatory activity of selected (4-Fluorophenyl)methanone derivatives.
Expert Insights: The chromenone derivative 8 demonstrates potent inhibition of NO production, a key mediator in the inflammatory response.[10] The honokiol analog also shows significant in vivo anti-inflammatory activity by reducing pro-inflammatory cytokine levels.[11]
Mechanism of Anti-inflammatory Action: Targeting Key Signaling Cascades
The anti-inflammatory effects of (4-fluorophenyl)methanone derivatives are likely mediated through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.
-
NF-κB Pathway Inhibition: The NF-κB transcription factor is a master regulator of inflammation.[4] In its inactive state, it is sequestered in the cytoplasm by IκB proteins. Upon stimulation by inflammatory signals (e.g., LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[12] (4-Fluorophenyl)methanone derivatives may inhibit this pathway by preventing the degradation of IκB.
-
MAPK Pathway Inhibition: The MAPK family of kinases (ERKs, JNKs, and p38s) also plays a crucial role in inflammation by transducing extracellular signals into cellular responses, including the production of inflammatory mediators.[1][2][13] Inhibition of MAPK phosphorylation can effectively suppress the inflammatory cascade.
Caption: Mechanism of anti-inflammatory action via inhibition of NF-κB and MAPK pathways.
Experimental Protocols for Anti-inflammatory Assays
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
LPS (from E. coli)
-
(4-Fluorophenyl)methanone derivative stock solution
-
Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the derivative for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: Collect 100 µL of the cell culture supernatant.
-
Griess Reaction: Add 100 µL of Griess reagent to the supernatant and incubate for 10-15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.
Materials:
-
Cell culture supernatants from LPS-stimulated cells
-
Commercially available ELISA kits for TNF-α and IL-6
Procedure:
-
Follow the manufacturer's instructions for the specific ELISA kit.
-
Typically, this involves coating a 96-well plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, and then a substrate for colorimetric detection.
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.
Materials:
-
Recombinant human COX-2 enzyme
-
COX assay buffer
-
COX probe
-
Arachidonic acid (substrate)
-
(4-Fluorophenyl)methanone derivative
-
Fluorometric plate reader
Procedure:
-
Reaction Mix Preparation: Prepare a reaction mix containing COX assay buffer and the COX probe.
-
Enzyme and Inhibitor Addition: Add the COX-2 enzyme to the wells of a 96-well plate, followed by the test derivative at various concentrations. Include a no-inhibitor control.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.
-
Data Analysis: Calculate the rate of the reaction and determine the percentage of inhibition for each concentration of the derivative. The IC50 value can then be calculated.
Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint for Activity
The biological activity of (4-fluorophenyl)methanone derivatives is intricately linked to their chemical structure. A thorough analysis of the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.
-
Influence of Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the methanone carbonyl can significantly modulate activity. Electron-withdrawing groups, such as nitro groups, have been shown to enhance anticancer activity.[1]
-
Role of the Second Aryl or Heterocyclic Ring: The moiety attached to the other side of the methanone core plays a critical role in determining the type and potency of the biological activity. For instance, the presence of a pyrrole ring system in ARDAP is key to its potent tubulin-inhibiting anticancer activity.[2][3] Similarly, indolizine-oxadiazole and pyrazole scaffolds have been associated with significant antimicrobial effects.[5][6][7]
-
Impact of Linkers and Side Chains: The nature of any linker or side chain connecting the core to other functional groups can influence pharmacokinetic properties such as solubility and cell permeability, thereby affecting overall biological activity.
Conclusion and Future Directions
The (4-fluorophenyl)methanone scaffold is a rich source of biologically active compounds with significant therapeutic potential. This guide has provided a comparative overview of their evaluation as anticancer, antimicrobial, and anti-inflammatory agents. The presented experimental protocols offer a practical framework for researchers to assess the efficacy of novel derivatives.
Future research should focus on:
-
Elucidating Specific Mechanisms of Action: While potential mechanisms have been proposed, further studies are needed to definitively identify the molecular targets and signaling pathways modulated by these derivatives.
-
Comprehensive SAR Studies: A more systematic exploration of the chemical space around the (4-fluorophenyl)methanone core will enable the design of more potent and selective compounds.
-
In Vivo Efficacy and Safety Profiling: Promising candidates identified through in vitro screening should be advanced to in vivo models to evaluate their therapeutic efficacy and assess their safety profiles.
By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of (4-fluorophenyl)methanone derivatives in the fight against cancer, infectious diseases, and inflammatory conditions.
References
-
Mahanthesha G, Suresh T, Naik TR. Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Drug Research. 2022;14(1):8-18. [Link]
-
ResearchGate. (PDF) Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. [Link]
-
International Journal of Pharmaceutical Sciences and Drug Research. Synthesis and Biological Evaluation of (4-Fluorophenyl) (1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives a. [Link]
-
PubMed. Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models. [Link]
-
I.R.I.S. Biological evaluation of [4‐(4‐aminophenyl)‐1‐(4‐ fluorophenyl)‐1H‐pyrrol‐3‐yl. [Link]
-
Brieflands. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. [Link]
-
PubMed Central. Inhibition of PI3K/AKT and MAPK/ERK pathways causes activation of FOXO transcription factor, leading to cell cycle arrest and apoptosis in pancreatic cancer. [Link]
-
MDPI. Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. [Link]
-
ResearchGate. (PDF) Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models. [Link]
-
PubMed Central. New Dibenzoxepinone Oximes with Fluorine and Trifluoromethyl Group Substituents. [Link]
-
PubMed Central. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. [Link]
-
Frontiers. Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. [Link]
-
MDPI. Preliminary Assessment of the Anti-inflammatory Activity of New Structural Honokiol Analogs with a 4′-O-(2-Fluoroethyl) Moiety and the Potential of Their 18 F-Labeled Derivatives for Neuroinflammation Imaging. [Link]
-
MDPI. Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. [Link]
-
MDPI. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. [Link]
-
PubMed. Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. [Link]
-
PubMed Central. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. [Link]
-
CORA. Major structure-activity relationships of resolvins, protectins, maresins and their analogues. [Link]
-
MDPI. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. [Link]
-
PubMed. Design, synthesis and structure-activity relationship of 4-(1,1,1,3,3,3-hexafluoro-2-hydroxyisoprop-2-yl)phenylsilane derivatives as liver X receptor agonists. [Link]
-
PubMed. Studies on antiinflammatory agents. III. Synthesis and pharmacological properties of metabolites of 4'-acetyl-2'-(2,4-difluorophenoxy)methanesulfonanilide (FK3311). [Link]
-
ResearchGate. Antimicrobial activity of the new compounds. | Download Table. [Link]
-
MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]
-
National Institutes of Health. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. [Link]
-
ResearchGate. An Insight of Mechanism of Action of Four Anti-Cancer Drugs. [Link]
-
PubMed. Anti-carcinogenic effect of a new analogue 4'-chloroflavanone from flavanone in human breast cancer cells. [Link]
-
ResearchGate. Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. [Link]
-
PubMed. Mechanisms of action of antimicrobials: focus on fluoroquinolones. [Link]/)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Inhibition of MAPK pathway is essential for suppressing Rheb-Y35N driven tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. Inhibition of PI3K/AKT and MAPK/ERK pathways causes activation of FOXO transcription factor, leading to cell cycle arrest and apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Rel/NF-κB inhibitors: structural basis for mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Comparative Evaluation of the Antibacterial and Antitumor Activities of 9-Phenylfascaplysin and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the p44/42 MAP kinase pathway protects hippocampal neurons in a cell-culture model of seizure activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. repository.unair.ac.id [repository.unair.ac.id]
A Comparative Technical Guide to 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile (CAS 312307-38-3) and Structurally Related Alternatives
This guide provides an in-depth technical comparison of 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile (CAS 312307-38-3), a key pharmaceutical intermediate, with structurally related compounds that exhibit potential biological activities. The content is tailored for researchers, scientists, and drug development professionals, offering objective analysis supported by available data and detailed experimental protocols.
Introduction
This compound, also known as 2-(2-(2-Fluorophenyl)-2-oxoethyl)malononitrile, is a chemical compound with the CAS number 312307-38-3.[1] Its primary significance lies in its role as a crucial intermediate in the synthesis of Vonoprazan, a potassium-competitive acid blocker (P-CAB) used for treating acid-related gastrointestinal disorders.[2][3] The strategic incorporation of a fluorine atom on the phenyl ring enhances the metabolic stability of the final active pharmaceutical ingredient (API).[2]
While its primary application is in chemical synthesis, the propanedinitrile moiety and the fluorophenyl group are present in various compounds with documented biological activities. This has led to investigations into the potential antimicrobial and anticancer properties of this intermediate and its analogues.[4] This guide will cross-reference information from various chemical databases and scientific literature to compare its synthetic utility and potential biological performance with two selected alternatives:
-
Alternative A: 2-Fluorocinnamalmalononitrile (CAS 41122-44-5)
-
Alternative B: 2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile
Central Role in Vonoprazan Synthesis
The primary utility of this compound is as a building block in the multi-step synthesis of Vonoprazan. Several synthetic routes have been developed, with this intermediate playing a pivotal role in forming the core pyrrole structure of the final drug molecule.[5][6]
Below is a diagram illustrating a common synthetic pathway to Vonoprazan, highlighting the integration of CAS 312307-38-3.
Caption: Simplified Vonoprazan Synthesis Pathway
Comparative Analysis of Chemical Synthesis
A crucial aspect for researchers is the accessibility and efficiency of synthesizing these compounds. Below is a comparison of the synthetic protocols.
Synthesis of this compound (CAS 312307-38-3)
This synthesis involves a nucleophilic substitution reaction.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, combine 2-bromo-2'-fluoroacetophenone (1 equivalent) and malononitrile (1.1 equivalents) in a round-bottom flask equipped with a magnetic stirrer.
-
Solvent and Base: Add anhydrous tetrahydrofuran (THF) or ethyl acetate as the solvent, followed by the addition of potassium carbonate (K2CO3) (1.5 equivalents) as the base.
-
Reaction Conditions: Stir the mixture at room temperature (approximately 25°C) for 3-5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the pure this compound.
Synthesis of Alternatives
Detailed, peer-reviewed synthesis protocols with reported yields for the specific alternatives are less commonly available in readily accessible literature. However, general synthetic strategies can be inferred.
-
2-Fluorocinnamalmalononitrile (Alternative A): This compound can be synthesized via a Knoevenagel condensation between 2-fluorocinnamaldehyde and malononitrile.
-
2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile (Alternative B): The synthesis of this thiazolidinone derivative typically involves the reaction of a corresponding isothiocyanate with a cyanoacetamide derivative, followed by cyclization.[7]
Comparative Analysis of Biological Activity
While this compound is primarily an intermediate, its structural motifs suggest potential biological activity. Here, we compare its theoretical potential with the reported activities of its alternatives. It is important to note that direct, quantitative comparative studies are scarce in the published literature.
Table 1: Comparison of Potential Biological Activities
| Compound | Potential Anticancer Activity | Potential Antimicrobial Activity |
| This compound | Derivatives have been noted to induce apoptosis in cancer cell lines. However, specific IC50 values for the parent compound are not readily available in the literature. | Potential to inhibit bacterial DNA gyrase. Specific Minimum Inhibitory Concentration (MIC) values are not widely reported. |
| Alternative A: 2-Fluorocinnamalmalononitrile | The acrylonitrile moiety is present in some compounds with reported anticancer effects.[8] Specific data for this compound is lacking. | Malononitrile derivatives have been investigated for antimicrobial properties. Quantitative data is not available. |
| Alternative B: 2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile | Thiazolidinone derivatives are known to possess anticancer properties.[7] Some derivatives have shown significant inhibition against certain cancer cell lines. | Thiazolidinone derivatives have demonstrated broad-spectrum antibacterial and antifungal activity.[9] |
Due to the lack of direct comparative experimental data for these specific compounds, the following sections provide standardized protocols for evaluating their potential biological activities.
Experimental Protocols for Biological Assays
Anticancer Activity: Apoptosis Induction Assay
This protocol outlines a general method for assessing the ability of a compound to induce apoptosis in a cancer cell line (e.g., HeLa cells) using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Workflow Diagram:
Caption: Apoptosis Assay Workflow
Step-by-Step Protocol:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Treat the cells with varying concentrations of the compounds (e.g., 1, 10, 50, 100 µM) for 24 or 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).
-
Cell Harvesting: After incubation, gently aspirate the medium and wash the cells with PBS. Detach the cells using trypsin-EDTA, and then collect them by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[10][11]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at 530 nm. Excite PI at 488 nm and detect emission at >670 nm.
-
Data Analysis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Antimicrobial Activity: DNA Gyrase Inhibition Assay
This is an in vitro assay to determine if a compound can inhibit the supercoiling activity of bacterial DNA gyrase.[12][13]
Workflow Diagram:
Caption: DNA Gyrase Inhibition Assay Workflow
Step-by-Step Protocol:
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing DNA gyrase assay buffer, relaxed pBR322 plasmid DNA, and ATP.
-
Inhibitor Addition: Add the test compound at various concentrations. Include a positive control (e.g., ciprofloxacin) and a negative control (vehicle).
-
Enzyme Addition: Add E. coli DNA gyrase to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of supercoiling will result in a decrease in the supercoiled DNA band and an increase in the relaxed DNA band.
Conclusion
This compound (CAS 312307-38-3) is a well-established and critical intermediate in the pharmaceutical industry, particularly for the synthesis of Vonoprazan. Its synthetic route is well-documented. While its structural features suggest potential for biological activity, there is a lack of direct, quantitative experimental data in the public domain to substantiate these claims and allow for a robust comparison with its structural alternatives.
The alternatives, 2-Fluorocinnamalmalononitrile and 2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile, belong to chemical classes with known biological activities. Thiazolidinone derivatives, in particular, have shown promise as antimicrobial and anticancer agents.
For researchers and drug development professionals, this compound remains a compound of interest primarily for its synthetic utility. Further investigation, using standardized protocols such as those outlined in this guide, is required to fully elucidate and compare the potential biological activities of these three compounds.
References
- Fisher, L. M., & Pan, X. S. (2008). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Medicine, 142, 11–22.
-
Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]
-
Carullo, G., et al. (2020). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. ResearchGate. Retrieved from [Link]
-
Tiz, D. B., et al. (2023). Synthesis of vonoprazan fumarate (80). ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route of vonoprazan fumarate. Retrieved from [Link]
- Kim, H., et al. (2021). Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. The Journal of Organic Chemistry, 86(5), 4153–4160.
-
RongNa Biotechnology Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 312307-38-3 | Product Name : 2-(2-(2-Fluorophenyl)-2-oxoethyl)malononitrile. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). This compound CAS 312307-38-3. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Fluorinated Compounds in Modern Drug Development: A Look at this compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Anti-proliferative activity expressed as IC50 (µM) 1 of test compounds... Retrieved from [Link]
- Akkurt, M., et al. (2013). 2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1313.
-
PubChem. (n.d.). 2-(2-(2-Fluorophenyl)-2-oxoethyl)propanedinitrile. Retrieved from [Link]
-
LookChem. (n.d.). Cas 312307-38-3,this compound. Retrieved from [Link]
- Lesyk, R., et al. (2021). Synthesis and biological evaluation of new 4-oxo-thiazolidin-2-ylidene derivatives as antimicrobial agents. Archiv der Pharmazie, 354(7), e2100037.
-
Mahyavanshi, J., Shukla, M., & Parmar, K. (2015). Synthesis and antimicrobial activity of N-[4-(3-Oxo-3-phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridin-4-yl-4H-[10][13][14]triazole-3-ylsulfanyl)-acetamide. International Journal of ChemTech Research, 8(7), 100-107.
- Kovalska, V., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 27(19), 6598.
Sources
- 1. 2-(2-(2-Fluorophenyl)-2-oxoethyl)propanedinitrile | C11H7FN2O | CID 86660270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Cas 312307-38-3,this compound | lookchem [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. 2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of new 4-oxo-thiazolidin-2-ylidene derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis Protocols | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. Apoptosis Protocols [bdbiosciences.com]
- 12. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a non-negotiable aspect of scientific integrity and laboratory safety. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile (CAS No. 312307-38-3), a compound commonly encountered as a research chemical and known as an impurity of Vonoprazan.[1][2][3] The procedures outlined here are designed to ensure regulatory compliance, protect personnel, and minimize environmental impact.
Core Principle: Hazard-First Assessment
Proper disposal begins with a thorough understanding of the compound's inherent risks. This compound is not benign; it is classified under the Globally Harmonized System (GHS) as a substance with a specific, significant hazard.[4][5]
GHS Hazard Profile
The primary hazard associated with this compound is its potential to cause skin sensitization.[4][5][6] This means that repeated or prolonged contact can lead to an allergic reaction. The causality here is immunological; the compound acts as a hapten, binding to skin proteins and triggering an immune response that can become more severe with subsequent exposures.
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction.[4][5][6][7] |
This single classification dictates the stringent handling and disposal protocols that follow. Every piece of equipment, every glove, and every solution that contacts the compound must be considered contaminated and managed as hazardous waste.
The Disposal Mandate: Adherence to P501
Safety Data Sheets (SDS) for this compound uniformly list the disposal instruction P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations .[4][6][7] This is not a suggestion but a regulatory directive. It explicitly prohibits disposal via standard laboratory drains or general refuse.
The operational interpretation is that all waste streams containing this compound must be handled by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring that waste is handled safely and compliantly from the point of generation to its final disposition.
Prerequisite: Personal Protective Equipment (PPE)
Before handling the compound or its waste, adherence to precautionary statement P280 is mandatory.[5][6][7]
-
Gloves: Use chemically resistant gloves (nitrile is a common and appropriate choice). Always inspect gloves for integrity before use. Employ proper removal techniques to avoid skin contact with the glove's outer surface.[8]
-
Eye Protection: ANSI-rated safety glasses or goggles are required.
-
Protective Clothing: A standard lab coat is necessary. Ensure it is fully buttoned. Contaminated work clothing should not be allowed out of the workplace.[5][6][7]
Waste Segregation at the Source
Proper segregation is critical to prevent dangerous reactions and to facilitate compliant disposal. The following workflow illustrates the decision process for managing different waste streams.
Caption: Waste segregation decision tree for this compound.
Containerization and Labeling
-
Compatibility: Store waste in containers compatible with the materials they hold. For instance, do not use metal containers for corrosive waste streams, and ensure solvent waste containers are appropriate for organic liquids.[9][10]
-
Condition: Containers must be in good condition, free from leaks or rust, and have a securely sealing lid.[10] Never fill a container beyond 90% capacity to allow for expansion.[11]
-
Labeling: This is a critical control point.
-
Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.
-
Clearly write the full chemical name: "this compound" and any other components (e.g., solvents) with their approximate concentrations.
-
Do not use abbreviations or chemical formulas. This ensures universal understanding and safe handling by all personnel, including EHS staff.
-
Interim Storage
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory. This area should be under the control of the lab personnel and away from general traffic. Secondary containment (e.g., a chemical-resistant tray) is required to contain any potential leaks.[10]
Final Disposal Pathway
Upon collection by EHS, this waste will typically be sent to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common and effective disposal method for this type of organic compound is high-temperature incineration .[8] This process is conducted in a specialized incinerator equipped with afterburners and scrubbers to safely break down the molecule into simpler, less harmful components and neutralize hazardous combustion byproducts like nitrogen oxides (NOx) and hydrogen fluoride.[8]
Emergency Procedures: Spill and Decontamination
Accidents happen. A prepared response is essential for safety.
Small Spill Cleanup Protocol
-
Alert Personnel: Immediately notify others in the area.
-
Isolate: Secure the area and prevent access.
-
Ventilate: Ensure adequate ventilation, preferably within a chemical fume hood.
-
PPE: Don the appropriate PPE as described in section 3.1.
-
Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Avoid creating dust.[8]
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous solid waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials and rinsate as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, following institutional policy.
Decontamination of Non-Disposables
For glassware or equipment that will be reused, a triple-rinse procedure is effective.
-
Rinse the item three times with a solvent in which the compound is soluble.
-
Crucially, this rinsate is hazardous waste. It must be collected in the appropriate hazardous liquid waste container.[10]
-
Follow with a standard wash with soap and water.
A Note on Chemical Inactivation
From a chemical standpoint, the nitrile functional groups in this molecule can be hydrolyzed to a carboxylic acid and ammonia under strong acidic or basic conditions.[12][13] While theoretically a method of degradation, this is not recommended as a standard disposal procedure in a research setting. Attempting to neutralize the compound in-lab creates a new set of hazards, generates additional waste streams, and requires a specific, validated, and EHS-approved protocol. The direct disposal of the compound as hazardous waste is the safest and most compliant method.
By adhering to these structured procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold the professional responsibilities inherent in scientific research.
References
-
This compound CAS 312307-38-3. Home Sunshine Pharma. [Link]
-
2-(2-(2-Fluorophenyl)-2-oxoethyl)propanedinitrile. PubChem, National Institutes of Health. [Link]
-
CAS No : 312307-38-3 | Product Name : 2-(2-(2-Fluorophenyl)-2-oxoethyl)malononitrile. Pharmaffiliates. [Link]
-
Material Safety Data Sheet. Capot Chemical. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
Hazardous Waste Disposal Guidelines. Purdue University. [Link]
-
Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. ResearchGate. [Link]
-
Nitriles Waste Compatibility. CP Lab Safety. [Link]
-
Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. PubMed, National Institutes of Health. [Link]
-
Hazardous Waste Disposal Procedures Handbook. Lehigh University Campus Safety Division. [Link]
-
How can I remove nitrile impurities from the oxime?. ResearchGate. [Link]
-
Nitrile. Wikipedia. [Link]
-
20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS 312307-38-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 2-(2-(2-Fluorophenyl)-2-oxoethyl)propanedinitrile | C11H7FN2O | CID 86660270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. capotchem.com [capotchem.com]
- 9. pfw.edu [pfw.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. ethz.ch [ethz.ch]
- 12. Nitrile - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Personal protective equipment for handling 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile
Comprehensive Safety Protocol: Handling 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile
As a senior application scientist, this guide provides essential, immediate safety and logistical information for the handling of this compound (CAS No. 312307-38-3). This compound is a crucial intermediate in the synthesis of pharmaceuticals like Vonoprazan, a potassium-competitive acid blocker.[1][2] Given that its toxicological properties have not been fully investigated, a cautious and rigorous approach to safety is paramount.[3] This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure the safety of all laboratory personnel.
Hazard Identification and Risk Assessment
Understanding the specific risks associated with a chemical is the foundation of a robust safety plan. The primary documented hazard for this compound is its potential to cause an allergic skin reaction (H317), and it may also cause respiratory irritation.[3][4][5]
Key Hazard Information:
-
Hazard Statement (H317): May cause an allergic skin reaction.[4][5]
-
Signal Word: Warning.[5]
-
Additional Potential Hazards: May cause respiratory irritation.[3] The complete chemical, physical, and toxicological properties are not thoroughly investigated, demanding a higher level of precaution.[3]
This profile necessitates stringent controls to prevent skin contact and inhalation of dust or aerosols.
Required Personal Protective Equipment (PPE)
The selection of PPE is directly dictated by the hazard assessment. For this compound, the focus is on creating a complete barrier to prevent skin absorption and inhalation. The precautionary statement P280 explicitly requires the use of protective gloves, protective clothing, and eye/face protection.[4][5]
| Protection Type | Specification | Rationale and Justification |
| Hand Protection | Nitrile Gloves | Nitrile is a synthetic rubber that provides excellent resistance to a wide range of chemicals, including nitriles, solvents, and oils, making it superior to latex or vinyl for this application.[6][7][8] It also protects against skin contact, which is the primary route of exposure leading to sensitization (H317).[4][5] |
| Eye/Face Protection | Safety Glasses with Side Shields (Minimum) or Goggles | Protects eyes from accidental splashes or airborne dust particles. Standard prescription glasses are not a substitute. |
| Body Protection | Professional Lab Coat | Provides a removable barrier to protect skin and personal clothing from contamination. Contaminated work clothing should not be allowed out of the workplace.[4][5] |
| Respiratory Protection | N95-rated Respirator or higher | Required when handling the solid powder outside of a certified chemical fume hood or ventilated enclosure to prevent inhaling dust, which may cause respiratory irritation.[3] |
Procedural Guidance: From Preparation to Disposal
Safe handling is a systematic process. Adherence to a strict workflow minimizes the risk of exposure at every stage. The following diagram illustrates the critical steps for safely handling this compound.
Caption: Standard operational workflow for handling this compound.
PPE Donning and Doffing Procedures
Cross-contamination often occurs during the removal of PPE. Following a strict sequence is critical.
Donning (Putting On) Sequence
Caption: Correct sequence for donning personal protective equipment.
Doffing (Removal) Sequence The guiding principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
Caption: Correct sequence for doffing PPE to prevent self-contamination.
Engineering Controls
Whenever possible, engineering controls should be the primary method of exposure reduction.
-
Chemical Fume Hood: All work involving the solid (e.g., weighing, transferring) or concentrated solutions of this compound must be performed in a certified chemical fume hood.[9] This contains dust and vapors, preventing inhalation.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
Decontamination and Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by precautionary statement P501.[4][5]
Emergency Procedures and Decontamination
-
Skin Contact: Immediately remove contaminated clothing.[4][5] Wash the affected area thoroughly with soap and plenty of water. If skin irritation or a rash develops, seek medical attention.[4][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, then consult a physician.[3][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[3][4]
-
Spills: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material. Sweep up the material, avoiding dust creation, and place it into a suitable, sealed container labeled for hazardous waste disposal.[3]
Waste Management
All materials that come into contact with this compound are considered hazardous waste.
-
Solid Waste: The chemical itself and any non-recyclable surplus should be collected in a clearly labeled, sealed container for hazardous waste.
-
Contaminated Materials: Used gloves, weigh boats, paper towels, and other disposable items must be collected in a designated, sealed hazardous waste container.[3] Do not discard these items in the regular trash.
-
Disposal Protocol: All waste must be disposed of through a licensed professional waste disposal service, following all applicable local, state, and federal regulations.[3][10]
By integrating this expert guidance into your laboratory's standard operating procedures, you can effectively manage the risks associated with this compound, ensuring a safe environment for groundbreaking research.
References
-
Nitrile Gloves for Chemical Handling . GlovesnStuff. [Link]
-
Nitrile Gloves: Advancing PPE and Industrial Hand Safety . Sources of Knowledge. [Link]
-
Are Nitrile Gloves Considered PPE? . Armbrust American. [Link]
-
Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens . PPS Gloves. [Link]
-
Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety . Thomasnet. [Link]
-
Material Safety Data Sheet - this compound . Capot Chemical. [Link]
-
2-(2-(2-Fluorophenyl)-2-oxoethyl)malononitrile | 312307-38-3 . Pharmaffiliates. [Link]
-
2-(2-(2-Fluorophenyl)-2-oxoethyl)propanedinitrile . PubChem. [Link]
-
Closing the loop: Nitrile glove recycling at UW–Madison laboratories . University of Wisconsin–Madison Office of Sustainability. [Link]
-
NIOSH Criteria for a Recommended Standard: Occupational Exposure to Nitriles . Centers for Disease Control and Prevention. [Link]
-
The Synthesis of this compound: A Cornerstone in Pharmaceutical Production . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]
-
Hazardous Laboratory Chemicals Disposal Guide . Reed College. [Link]
-
Standard Operating Procedure: Lead Compounds . Rutgers University. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. capotchem.com [capotchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 7. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 8. business.medtecs.com [business.medtecs.com]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. ptb.de [ptb.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
